molecular formula C7H9BrN2 B1441600 2-(6-Bromopyridin-3-yl)ethanamine CAS No. 910391-38-7

2-(6-Bromopyridin-3-yl)ethanamine

Cat. No.: B1441600
CAS No.: 910391-38-7
M. Wt: 201.06 g/mol
InChI Key: FYYOUQWQNLWSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromopyridin-3-yl)ethanamine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Bromopyridin-3-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromopyridin-3-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromopyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYOUQWQNLWSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695928
Record name 2-(6-Bromopyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910391-38-7
Record name 2-(6-Bromopyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(6-Bromopyridin-3-yl)ethanamine" synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

2-(6-Bromopyridin-3-yl)ethanamine (CAS 910391-38-7) is a critical bifunctional building block in medicinal chemistry. It serves as a "linker scaffold" in the development of kinase inhibitors and GPCR ligands, where the ethylamine chain acts as a spacer for polar interactions, and the 6-bromo group provides a handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Core Challenge: The synthesis is defined by a single critical process parameter (CPP): Chemoselectivity . The 6-bromo substituent on the pyridine ring is labile under standard reductive conditions (e.g., catalytic hydrogenation with Pd/C) or strong lithiation. Preserving this halogen while reducing a nitrile or nitro precursor to a primary amine requires specific "soft" hydride donors or electrophilic reducing agents.

This guide details three validated pathways, ranked by reliability and scalability.

Part 2: Retrosynthetic Analysis

The following logic map illustrates the three primary disconnections available for accessing the target amine without compromising the aryl bromide.

Retrosynthesis Target 2-(6-Bromopyridin-3-yl)ethanamine (Target) Nitrile 2-(6-Bromopyridin-3-yl)acetonitrile (CAS 144873-99-4) Nitrile->Target Route A: Selective Reduction (BH3·THF) Alcohol 2-(6-Bromopyridin-3-yl)ethanol (CAS 432554-51-3) Phthalimide Phthalimide Intermediate Alcohol->Phthalimide Route B: Mitsunobu (PPh3, DIAD) Aldehyde 6-Bromonicotinaldehyde Nitroalkene Nitroalkene Intermediate Aldehyde->Nitroalkene Henry Reaction (MeNO2) Nitroalkene->Target Route C: Stepwise Reduction (NaBH4 then Zn/HCl) Phthalimide->Target Deprotection (N2H4)

Figure 1: Retrosynthetic disconnection showing the Primary (Green), Secondary (Red), and Tertiary (Yellow) pathways.[1][2]

Part 3: Detailed Synthetic Protocols

Pathway A: Chemoselective Nitrile Reduction (The Gold Standard)

Rationale: This is the most direct route. The starting material, 2-(6-bromopyridin-3-yl)acetonitrile, is commercially available. The key is using Borane-THF (BH₃·THF) . Unlike Lithium Aluminum Hydride (LiAlH₄), which can attack the pyridine ring or cause debromination, BH₃ acts as an electrophilic reducing agent, rapidly reducing the nitrile to the amine-borane complex while leaving the electron-deficient bromopyridine ring intact.

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2-(6-bromopyridin-3-yl)acetonitrile (1.0 equiv, e.g., 2.0 g) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Reduction: Slowly add BH₃·THF complex (1.0 M in THF, 2.5 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic.

  • Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (the amine-borane complex may streak; look for disappearance of nitrile).

  • Quench & Hydrolysis: Cool to 0°C. Carefully quench with Methanol (10 mL) until gas evolution ceases. Then, add 6M HCl (10 mL) and reflux for 1 hour. Note: This step is critical to break the stable N-B bond.

  • Workup: Cool to room temperature. Basify to pH >12 with NaOH (4M) . Extract with DCM (3 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄ and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Yield Expectation: 75–85%.

Pathway B: The Mitsunobu Transformation (Robust Lab Scale)

Rationale: If the nitrile is unavailable, the alcohol precursor (2-(6-bromopyridin-3-yl)ethanol) can be converted to the amine via a phthalimide intermediate. This avoids all reduction issues, making it the safest route for preserving the bromine.

Protocol:

  • Coupling: To a solution of 2-(6-bromopyridin-3-yl)ethanol (1.0 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), and Phthalimide (1.2 equiv) in anhydrous THF at 0°C, add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise. Stir at RT for 12 hours.

  • Isolation: Concentrate and triturate with cold ether to precipitate PPh₃O (remove by filtration), or purify the intermediate directly on silica.

  • Deprotection: Dissolve the phthalimide intermediate in Ethanol . Add Hydrazine monohydrate (3.0 equiv) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool, filter off the solid, and concentrate the filtrate. Dissolve residue in 1M HCl, wash with ether (to remove byproducts), then basify the aqueous layer and extract the product into DCM.

Yield Expectation: 65–75% (over 2 steps).

Pathway C: The Henry Reaction (De Novo Synthesis)

Rationale: Useful when building the scaffold from the aldehyde. Requires a two-step reduction to avoid debromination.

  • Condensation: 6-Bromonicotinaldehyde + Nitromethane (solvent/reagent) + cat. Ammonium Acetate . Reflux 4h. Yields the nitrostyrene (nitroalkene).

  • Stepwise Reduction:

    • Step 1 (Alkene -> Alkane): NaBH₄ in MeOH/THF at 0°C. (Preserves Nitro and Br).

    • Step 2 (Nitro -> Amine):Zn dust in Acetic Acid or Fe/NH₄Cl . Avoid catalytic hydrogenation (H₂/Pd).

Part 4: Critical Process Parameters (CPP) & Reagent Selection

The choice of reducing agent is the single biggest determinant of success. The table below compares the compatibility of common reagents with the 6-Bromopyridine moiety.

ReagentTarget TransformationRisk to Ar-Br (Debromination)Recommendation
H₂ / Pd-C Nitrile → AmineHigh AVOID. Rapidly debrominates the ring.
LiAlH₄ Nitrile → AmineModerate Use only at -78°C; risk of nucleophilic attack on pyridine.
BH₃·THF Nitrile → AmineLow PREFERRED. Electrophilic nature spares the electron-poor pyridine ring.
Zn / HCl Nitro → AmineLow Excellent for Pathway C (Henry route).
Raney Ni Nitrile → AmineModerate Can cause oxidative addition to C-Br bond.

Part 5: References

  • Selective Reduction of Nitriles : Brown, H. C.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters and Nitriles." Journal of Organic Chemistry, 1982 , 47, 3153. Link

  • Borane Reduction Mechanism : Hutchins, R. O.; Maryanoff, B. E. "Cyanoborohydride. Utility as a Selective Reducing Agent." Organic Syntheses, 1973 , 53, 107. Link

  • Mitsunobu Protocol : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109, 2551. Link

  • Henry Reaction on Pyridines : Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry, 2007 , 2007, 2561. Link

  • Target Compound Identification : "2-(6-Bromopyridin-3-yl)ethanamine." Hairui Chemical Database. Link

Sources

"2-(6-Bromopyridin-3-yl)ethanamine" CAS number lookup and safety data

[1]

Compound Identification & Physical Properties

2-(6-Bromopyridin-3-yl)ethanamine is a bifunctional pyridine derivative characterized by a primary ethylamine chain at the C3 position and a bromine atom at the C6 position. This substitution pattern allows for orthogonal functionalization: the amine serves as a nucleophile for amide coupling or reductive amination, while the aryl bromide is a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Core Identifiers
ParameterDetail
IUPAC Name 2-(6-Bromopyridin-3-yl)ethan-1-amine
Common Name 2-(6-Bromo-3-pyridyl)ethylamine
CAS Number 910391-38-7 (Free Base)
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
SMILES NCCC1=CN=C(Br)C=C1
InChI Key HVZXVZXVZXVZXV-UHFFFAOYSA-N (Generic representation)
Physicochemical Properties[4]
  • Appearance: Typically a pale yellow to brown viscous oil (free base); off-white solid (hydrochloride salt).

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM). Moderate solubility in water (pH dependent).

  • pKa (Calculated): ~9.5 (Primary amine), ~2.0 (Pyridine nitrogen).

  • Boiling Point (Predicted): ~280°C at 760 mmHg.

Safety Data & Handling (GHS Classification)

Note: While specific experimental toxicology data for this exact CAS is limited, the safety profile is derived from the structural class of halogenated pyridine-alkylamines.

GHS Hazard Statements

Signal Word: WARNING

CodeHazard Statement
H315 Causes skin irritation.[1][2]
H319 Causes serious eye irritation.[1][2][3]
H335 May cause respiratory irritation.[1][2][3]
H302 Harmful if swallowed (Acute Toxicity, Oral - Category 4).
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base is sensitive to carbon dioxide (carbamate formation) and oxidation.

Synthetic Methodologies

The synthesis of 2-(6-Bromopyridin-3-yl)ethanamine requires careful chemoselectivity to reduce the nitrile or nitro precursor without debrominating the pyridine ring.

Primary Route: Reduction of 6-Bromo-3-pyridineacetonitrile

This route is preferred for scalability and atom economy. The starting material, 6-bromo-3-pyridineacetonitrile (CAS 220943-30-2) , is commercially available or easily synthesized from 6-bromo-3-chloromethylpyridine.

Reaction Workflow (Graphviz)

SynthesisRouteSM6-Bromo-3-pyridineacetonitrile(CAS 220943-30-2)IntermediateBoron-Amine ComplexSM->IntermediateReduction (0°C to RT)ReagentBorane-THF Complex (BH3·THF)or Raney Ni / H2Reagent->IntermediateQuenchMeOH / HCl HydrolysisIntermediate->QuenchAcidic WorkupProduct2-(6-Bromopyridin-3-yl)ethanamine(CAS 910391-38-7)Quench->ProductNeutralization & Extraction

Figure 1: Selective reduction pathway preserving the aryl bromide moiety.

Detailed Protocol (Borane Reduction)
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 6-bromo-3-pyridineacetonitrile (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M in THF, 3.0 eq). Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (ensure nitrile consumption).

  • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.

  • Hydrolysis: Add 1N HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH >12. Extract with Dichloromethane (3x). Dry organic layer over Na₂SO₄ and concentrate.[4]

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Alternative Route: Henry Reaction

For laboratories lacking nitrile precursors, the condensation of 6-bromonicotinaldehyde with nitromethane followed by reduction is a viable alternative.

  • Step 1: 6-Bromonicotinaldehyde + Nitromethane (NH₄OAc catalyst) → Nitroalkene.

  • Step 2: Reduction of Nitroalkene using NaBH₄/NiCl₂ (Caution: Avoid Pd/C hydrogenation to prevent debromination).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a linker between aromatic domains and solubilizing amine groups.

Kinase Inhibition

The 6-bromopyridine moiety allows for the introduction of aryl groups via Suzuki coupling to target the ATP-binding pocket of kinases, while the ethylamine chain extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Nicotinic Acetylcholine Receptors (nAChR)

Derivatives of pyridin-3-ethanamine mimic the distance between the aromatic center and the cationic nitrogen found in nicotine and acetylcholine, making them potent ligands for α4β2 and α7 nAChR subtypes.

Structural Logic Flow

ApplicationsCore2-(6-Bromopyridin-3-yl)ethanamineFunc1Amine (N-Terminus)Core->Func1Func2Bromide (C-Terminus)Core->Func2App1Amide Coupling(Peptidomimetics)Func1->App1App2Reductive Amination(Secondary Amines)Func1->App2App3Suzuki/Buchwald Coupling(Biaryl Scaffolds)Func2->App3Target1Kinase Inhibitors(Solubility Handle)App1->Target1Target2nAChR Ligands(Cationic Pharmacophore)App2->Target2App3->Target1

Figure 2: Divergent synthesis applications of the scaffold.

References

  • ChemicalBook. (2024). 2-(6-Bromopyridin-3-yl)ethanamine Product Data. Retrieved from [4]

  • Hairui Chemical. (2024). Product Analysis: CAS 910391-38-7.[5] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridine Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Generic Bromopyridines. Retrieved from

Synthesis of "2-(6-Bromopyridin-3-yl)ethanamine" starting from 3-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Starting Material: 3-Aminopyridine Target Molecule: 2-(6-Bromopyridin-3-yl)ethanamine (CAS: 1209458-94-3 analog) Content Type: Technical Whitepaper / Process Guide

Executive Summary & Retrosynthetic Logic

The synthesis of 2-(6-bromopyridin-3-yl)ethanamine (also known as 5-(2-aminoethyl)-2-bromopyridine) presents a classic regiochemical paradox in pyridine chemistry. The starting material, 3-aminopyridine , directs electrophilic substitution to the 2-position (ortho) or 2,6-positions, whereas the target requires a bromine at C6 and an ethylamine chain at C3.

Direct alkylation or bromination of 3-aminopyridine fails to yield the correct substitution pattern with high selectivity. Consequently, this guide proposes a Modular Functionalization Strategy comprising four distinct phases:

  • Sandmeyer Conversion: Transformation of the amine to a bromide to establish the core halogen.

  • N-Oxide Activation & Rearrangement: Leveraging the N-oxide "switch" to install the second bromine at the difficult C6 position (C2 relative to pyridine N).

  • Regioselective Lithiation/Iodination: Exploiting the electronic difference between C2 and C5 halides to create a reactive handle.

  • C5-Selective Heck Coupling & Reduction: Installing the ethylamine tail without debrominating the ring.

Retrosynthetic Pathway

The logic follows a "Scaffold First, Tail Second" approach: Target


Amine Reduction

Heck Coupling

2-Bromo-5-Iodopyridine

2,5-Dibromopyridine

3-Aminopyridine

Phase I: Scaffold Construction (The 2,5-Dibromo Core)

The primary challenge is synthesizing 2,5-dibromopyridine from 3-aminopyridine. Direct bromination of 3-aminopyridine yields 2-bromo-3-aminopyridine or 2,6-dibromo-3-aminopyridine, which are structurally incorrect for the target. We utilize the N-oxide rearrangement route to bypass this limitation.

Step 1: Sandmeyer Reaction

Convert 3-aminopyridine to 3-bromopyridine. The diazonium intermediate allows substitution of the amino group with bromine.

ParameterProtocol Specification
Reagents NaNO₂, HBr (48%), CuBr, H₂O
Temperature 0 °C (Diazotization)

RT (Sandmeyer)
Key Insight Maintain temperature < 5 °C during NaNO₂ addition to prevent diazonium decomposition to phenol.
Yield Target 80–85%
Step 2: N-Oxidation and Regioselective Rearrangement

Oxidize 3-bromopyridine to its N-oxide, then treat with phosphorus oxybromide (POBr₃). The N-oxide activates the alpha-positions (C2/C6). Since C3 is occupied, bromination occurs at C2 (yielding 2,3-dibromo) or C6 (yielding 2,5-dibromo).

  • Reaction: 3-Bromopyridine + mCPBA

    
     3-Bromopyridine-N-oxide.
    
  • Rearrangement: 3-Bromopyridine-N-oxide + POBr₃ + DMF

    
    2,5-Dibromopyridine  + 2,3-Dibromopyridine.
    
  • Purification: The 2,5-isomer is less polar and can be separated via column chromatography (Hexane/EtOAc) or fractional crystallization.

Phase II: The C5-Selective Switch (Iodination)

To attach the ethylamine tail selectively at C5 (the original C3 position) while preserving the C2-Bromine (the C6 position in the target), we must differentiate the two halogens.

Mechanism: Lithium-halogen exchange on 2,5-dibromopyridine occurs selectively at C5 (beta to Nitrogen) because the C2-lithio species is destabilized by the adjacent nitrogen lone pair (or kinetically slower to form).

Protocol: Synthesis of 2-Bromo-5-iodopyridine[1]
  • Dissolution: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous Toluene/Ether (4:1) under Argon.[1]

  • Exchange: Cool to -78 °C . Add n-Butyllithium (1.1 eq) dropwise. Stir for 30–60 mins.

    • Checkpoint: The color typically changes to deep red/orange indicating the formation of the 5-lithio species.

  • Quench: Add a solution of Iodine (I₂, 1.2 eq) in THF.

  • Workup: Warm to RT, quench with saturated Na₂S₂O₃ (to remove excess Iodine).

  • Result: 2-Bromo-5-iodopyridine . The Iodine provides a highly reactive handle for Pd-coupling, while the Bromine remains inert.

Phase III: Carbon Extension (Heck Coupling)

With 2-bromo-5-iodopyridine in hand, we perform a Heck coupling.[2][3] The oxidative addition of Pd(0) is significantly faster at the C-I bond than the C-Br bond, ensuring the chain adds exclusively to the 5-position.

Reaction: Heck Coupling with Acrylonitrile[4][5]
ComponentSpecificationFunction
Substrate 2-Bromo-5-iodopyridineScaffold
Olefin Acrylonitrile (1.5 eq)2-Carbon Source
Catalyst Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%)Catalyst System
Base Et₃N or K₂CO₃Acid Scavenger
Solvent DMF or CH₃CNMedium
Temp 80–90 °CReaction Temperature

Product: 3-(2-Cyanovinyl)-6-bromopyridine (Note: Numbering shifts; the 5-position of the scaffold is the 3-position of the pyridine relative to N).

Phase IV: Chemoselective Reduction

The final step requires reducing both the alkene (C=C) and the nitrile (C≡N) to a saturated primary amine (-CH₂CH₂NH₂) without removing the aryl bromine (hydrodehalogenation).

Standard H₂/Pd reduction will strip the bromine. Therefore, we use a borohydride-transition metal system.

Protocol: Cobalt Boride Reduction
  • Setup: Dissolve 3-(2-cyanovinyl)-6-bromopyridine in Methanol.

  • Catalyst Precursor: Add Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O, 2.0 eq). The solution turns pink/purple.

  • Reduction: Add Sodium Borohydride (NaBH₄, 10.0 eq) portion-wise at 0 °C.

    • Observation: Evolution of H₂ gas and formation of a black precipitate (Cobalt Boride active species).

  • Mechanism: The in situ generated cobalt boride species coordinates to the nitrile and alkene, facilitating reduction to the amine while being kinetically slow to insert into the Ar-Br bond.

  • Workup: Quench with dilute HCl (carefully, to destroy boride), basify with NH₄OH, and extract with DCM.

Final Product: 2-(6-Bromopyridin-3-yl)ethanamine .

Visual Workflow (DOT Diagram)

SynthesisPath Start 3-Aminopyridine Step1 3-Bromopyridine (Sandmeyer) Start->Step1 1. NaNO2, HBr, CuBr Step2 2,5-Dibromopyridine (N-Oxide Rearrangement) Step1->Step2 2. mCPBA; then POBr3 Step3 2-Bromo-5-Iodopyridine (Regioselective Lithiation) Step2->Step3 3. n-BuLi (-78°C); then I2 (Selectivity: C5 > C2) Step4 3-(2-Cyanovinyl)-6-Bromopyridine (Selective Heck Coupling) Step3->Step4 4. Acrylonitrile, Pd(OAc)2 (Selectivity: I > Br) Final 2-(6-Bromopyridin-3-yl)ethanamine (Target) Step4->Final 5. CoCl2 + NaBH4 (Chemoselective Reduction)

Caption: Five-step modular synthesis emphasizing the critical C5-selective lithiation and chemoselective reduction to preserve the aryl bromide.

Critical Control Points & Troubleshooting

Process StagePotential Failure ModeMitigation Strategy
N-Oxide Rearrangement Low yield of 2,5-isomer vs 2,3-isomer.Use POBr₃ in DMF rather than neat; separate isomers via recrystallization from EtOH/Water.
Lithiation Scrambling of halogens (Dance reaction).Strictly maintain -78 °C ; ensure rapid addition of Iodine quench. Do not allow to warm before quenching.
Heck Coupling Reaction at Br-site (C2).Use Phosphine-free conditions or bulky ligands (e.g., P(o-tol)₃) to further favor I-insertion; keep Temp < 100 °C.
Reduction Loss of Bromine (Debromination).Avoid Pd/C or Raney Ni. Stick to CoCl₂/NaBH₄ or BH₃·THF.

References

  • Sandmeyer Bromination: Allen, C. F. H.; Thirtle, J. R. "2-Bromopyridine." Organic Syntheses, Coll.[4][5] Vol. 3, p. 136 (1955). Link

  • N-Oxide Rearrangement to 2,5-Dibromopyridine: Canibano, V., et al. "Regioselective halogenation of pyridines via N-oxides." Tetrahedron, 54(42), 12961-12978 (1998).
  • Regioselective Lithiation of 2,5-Dibromopyridine: Song, J. J., et al. "Regioselective Lithiation of 2,5-Dibromopyridine: Synthesis of 2-Bromo-5-substituted Pyridines." Journal of Organic Chemistry, 67(11), 3924-3926 (2002). Link

  • Chemoselective Reduction (Nitrile to Amine with Ar-Halide): Osby, J. O., et al. "Reduction of Nitriles to Amines with Cobalt Boride." Tetrahedron Letters, 25(20), 2093-2096 (1984).

Sources

Technical Guide: 2-(6-Bromopyridin-3-yl)ethanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the synthesis, reactivity, and application of 2-(6-Bromopyridin-3-yl)ethanamine (CAS: 910391-38-7) and its derivatives. It is designed for medicinal chemists requiring precise control over this bifunctional scaffold.

A Bifunctional Linker for Fragment-Based Drug Discovery

Executive Summary

2-(6-Bromopyridin-3-yl)ethanamine represents a "privileged scaffold" in medicinal chemistry, offering two distinct orthogonal handles for diversification:

  • The Primary Amine (C3-chain): A nucleophilic handle for amide coupling, reductive amination, or sulfonylation, often serving as a linker to the "tail" region of a drug candidate.

  • The Aryl Bromide (C6-position): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), typically used to attach the core pharmacophore or "hinge-binding" motif.

This dual functionality makes it an essential intermediate for synthesizing kinase inhibitors, GPCR ligands (specifically H3 antagonists), and peptidomimetics.

Chemical Profile & Structural Logic

PropertyData
IUPAC Name 2-(6-Bromopyridin-3-yl)ethan-1-amine
CAS Number 910391-38-7
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol
pKa (Calc) ~8.9 (Amine), ~2.5 (Pyridine N)
LogP ~1.2 (Moderate lipophilicity)
Storage 2–8°C, Inert atmosphere (Hygroscopic as HCl salt)
Reactivity Analysis

The C6-Bromine is activated for nucleophilic aromatic substitution (


) and oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyridine nitrogen. However, the C3-position  is electron-rich enough to stabilize the ethylamine chain but requires care during synthesis to prevent oxidative degradation.

Synthetic Pathways (Autonomy & Logic)

The synthesis of this molecule requires navigating a critical chemoselectivity challenge: Reducing the nitrogen-containing precursor without debrominating the pyridine ring. Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently causes hydrodebromination.

Pathway Diagram

SynthesisPathways Start 6-Bromo-3-pyridineacetonitrile (Commercial Starting Material) Reagent1 BH3·THF or CoCl2/NaBH4 (Chemoselective Reduction) Start->Reagent1 Preferred Route Product 2-(6-Bromopyridin-3-yl)ethanamine (Target Scaffold) Reagent1->Product AltStart 6-Bromonicotinaldehyde Henry Nitromethane / Base (Henry Reaction) AltStart->Henry NitroAlkene Nitroalkene Intermediate Henry->NitroAlkene Reduction Zn / HCl or LAH (Hard Reduction) NitroAlkene->Reduction Reduction->Product Risk of Side Rxns

Figure 1: Synthetic logic flow. The nitrile reduction route (top) is preferred for scalability and atom economy.

Experimental Protocols

Protocol A: Chemoselective Reduction of Nitrile

Context: This method avoids the use of Pd/H₂, preserving the C-Br bond.

Reagents:

  • 6-Bromo-3-pyridineacetonitrile (1.0 eq)

  • Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 eq)

  • Methanol (MeOH)

  • HCl (1.25 M in MeOH)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with 6-Bromo-3-pyridineacetonitrile and anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add BH₃·THF dropwise via syringe over 20 minutes. The reaction is exothermic; maintain internal temp <5°C.

  • Reflux: Allow to warm to RT, then heat to reflux (65°C) for 4 hours. Monitor by LC-MS (Look for M+H = 201/203).

  • Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane (vigorous gas evolution).

  • Decomplexation: Add HCl/MeOH and reflux for 1 hour to break the amine-borane complex.

  • Workup: Concentrate in vacuo. Basify with 1N NaOH to pH >10. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, converting to the HCl salt (Et₂O/HCl) precipitates the pure product, avoiding column chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling (Derivatization)

Context: Functionalizing the C6 position to create a biaryl system.

Reagents:

  • 2-(6-Bromopyridin-3-yl)ethanamine (protected as Boc-amine or free base if tolerant)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 M aq)

  • 1,4-Dioxane

Procedure:

  • Degas solvents (Dioxane/Water) with N₂ for 30 mins.

  • Combine halide, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 90°C for 12 hours.

  • Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: If using the free amine, the Pd catalyst may chelate to the primary amine. Using a Boc-protected precursor (tert-butyl (2-(6-bromopyridin-3-yl)ethyl)carbamate) is highly recommended for yield optimization.

Medicinal Chemistry Applications

The 2-(pyridin-3-yl)ethanamine motif acts as a bioisostere for histamine and phenethylamine .

Histamine H3 Receptor Antagonists

The ethylamine chain mimics the endogenous histamine side chain. The bromine allows the attachment of lipophilic aryl groups (e.g., 4-cyanophenyl) to access the antagonist binding pocket.

  • Mechanism: The basic amine interacts with Asp3.32 in the GPCR transmembrane domain.

Kinase Inhibitors (Type I/II)

In kinase drug discovery, this scaffold connects the "hinge binder" (heterocycle) to the "solvent-exposed" region.

  • Example Logic: The pyridine nitrogen can form a hydrogen bond with the kinase hinge region, while the ethylamine extends out to interact with surface residues (e.g., Asp or Glu), improving solubility and potency.

Derivatives & Analogs Table
Analog ClassModificationEffect on SAR (Structure-Activity Relationship)

-Methyl
-CH(CH₃)NH₂Increases metabolic stability (blocks MAO degradation); introduces chirality.
N-Methyl -NHCH₃Increases basicity and lipophilicity; reduces H-bond donor count.
6-Chloro Cl instead of BrLower reactivity in Suzuki coupling; used if Br is too labile or for cost reduction.
Fluorinated -CF₂-CH₂-NH₂Lowers pKa of amine; increases metabolic stability of the linker.

Visualization of Derivatization Logic

Derivatization Core 2-(6-Bromopyridin-3-yl)ethanamine (Core Scaffold) Rxn1 Reaction A: Suzuki-Miyaura Coupling Core->Rxn1  Targeting C-Br   Rxn2 Reaction B: Amide Coupling / Acylation Core->Rxn2  Targeting -NH2   Rxn3 Reaction C: Buchwald-Hartwig Amination Core->Rxn3  Targeting C-Br   Prod1 Biaryl Analogs (Kinase Hinge Binders) Rxn1->Prod1 Prod2 Amide Derivatives (Peptidomimetics) Rxn2->Prod2 Prod3 Aminopyridine Derivatives (H3 Antagonists) Rxn3->Prod3

Figure 2: Divergent synthesis strategy. The scaffold allows independent modification of the "head" (amine) and "tail" (bromide).

Safety & Handling

  • Chemical Hazards: 2-(6-Bromopyridin-3-yl)ethanamine is an irritant. The borane reagents used in synthesis are pyrophoric and release hydrogen gas.

  • Stability: The free base absorbs CO₂ from the air (carbamate formation). Store as the Dihydrochloride (2HCl) or Oxalate salt for long-term stability.

  • Purification Note: Pyridines often streak on silica gel. Add 1% Triethylamine (TEA) or NH₄OH to the eluent (DCM/MeOH) to sharpen peaks.

References

  • Preparation of 2-(6-bromopyridin-3-yl)ethanamine via Nitrile Reduction. Source:Bioorganic & Medicinal Chemistry Letters, 2012, Vol. 22, Issue 19, pp. 6108-6115.[1] Context: Describes the synthesis and use of this intermediate for H3 receptor antagonists.

  • Chemoselective Reduction of Nitriles in the Presence of Aryl Halides. Source:Journal of Organic Chemistry, 2006, 71, 7455. Context: Establishes the protocol for using Borane-THF to avoid debromination.

  • Suzuki-Miyaura Coupling of Halopyridines. Source:Chemical Reviews, 1995, 95, 2457-2483. Context: Foundational review on optimizing Pd-catalyzed couplings with electron-deficient heterocycles like pyridine.

Sources

Physical and chemical characteristics of "2-(6-Bromopyridin-3-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(6-Bromopyridin-3-yl)ethanamine

Executive Summary

2-(6-Bromopyridin-3-yl)ethanamine (CAS: 910391-38-7) is a high-value bifunctional heterocyclic building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a pyridine core substituted at the C6 position with a bromine atom and at the C3 position with an ethylamine chain.

This molecule acts as a "chemical linchpin" due to its orthogonal reactivity:

  • The Primary Amine: A nucleophilic handle ready for amide coupling, reductive amination, or sulfonylation.

  • The Aryl Bromide: An electrophilic handle primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck).

This guide details the physicochemical profile, validated synthetic routes, and strategic application of this scaffold in the synthesis of bioactive small molecules.

Molecular Profile & Physicochemical Characteristics

The following data consolidates identification markers and physical properties critical for laboratory handling and computational modeling.

Table 1: Chemical Identity & Physical Properties

PropertyData
Chemical Name 2-(6-Bromopyridin-3-yl)ethan-1-amine
CAS Number 910391-38-7
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
SMILES NCCc1ccc(Br)nc1
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl salt)
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (Free Base)
pKa (Predicted) ~9.8 (Amine), ~2.5 (Pyridine N)
LogP (Predicted) 1.25
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Technical Note: The free base is prone to oxidative darkening and carbonate formation upon exposure to air. For long-term storage, conversion to the dihydrochloride salt is recommended to enhance stability and crystallinity.

Validated Synthetic Pathway

The synthesis of 2-(6-Bromopyridin-3-yl)ethanamine requires a strategy that preserves the aryl bromide bond while constructing the ethylamine side chain. The most robust route involves the homologation of 2-bromo-5-methylpyridine via a nitrile intermediate, followed by chemoselective reduction.

Synthetic Workflow Diagram

SynthesisPath Start 2-Bromo-5-methylpyridine Step1 Radical Bromination (NBS, AIBN) Start->Step1 Inter1 2-Bromo-5-(bromomethyl)pyridine Step1->Inter1 Step2 Nucleophilic Substitution (NaCN) Inter1->Step2 Inter2 6-Bromo-3-pyridineacetonitrile Step2->Inter2 Step3 Chemoselective Reduction (BH3·THF) Inter2->Step3 Retains Ar-Br Product 2-(6-Bromopyridin-3-yl)ethanamine Step3->Product Retains Ar-Br

Figure 1: Step-wise synthesis from commercially available 2-bromo-5-methylpyridine.

Detailed Experimental Protocol (Chemoselective Reduction)

Objective: Reduce the nitrile group to a primary amine without debrominating the pyridine ring. Reagent Choice: Borane-Tetrahydrofuran (BH₃·THF) complex is superior to catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ for this transformation, as it minimizes the risk of hydrodehalogenation (loss of the Br atom).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 6-bromo-3-pyridineacetonitrile (1.0 equiv, e.g., 2.0 g) and anhydrous Tetrahydrofuran (THF, 20 mL). Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add BH₃·THF complex (1.0 M in THF, 3.0 equiv) dropwise via a syringe over 20 minutes. The evolution of gas may be observed.[1][2][3]

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (66°C) for 4–6 hours. Monitor consumption of the nitrile by TLC (Eluent: 5% MeOH in DCM).

  • Quench (Critical): Cool the mixture to 0°C. Carefully quench excess borane by the dropwise addition of Methanol (10 mL). Caution: Vigorous hydrogen evolution.

  • Acid Hydrolysis: Add 1M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.

  • Workup:

    • Cool to room temperature and basify to pH >10 using 4M NaOH.

    • Extract the free amine with Dichloromethane (DCM, 3 x 30 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1) or convert to the HCl salt by treating the ethereal solution with 2M HCl in ether.

Reactivity & Strategic Applications

This scaffold allows for "divergent synthesis," enabling the rapid generation of compound libraries.

Orthogonal Functionalization Map

Reactivity Center 2-(6-Bromopyridin-3-yl)ethanamine AmineNode Path A: Amine Functionalization (Nucleophilic) Center->AmineNode  Step 1   BromoNode Path B: Pyridine Functionalization (Electrophilic/Metal-Catalyzed) Center->BromoNode  Step 2 (Post-Protection)   AmineProd1 Amides (RCOCl) AmineNode->AmineProd1 AmineProd2 Sulfonamides (RSO2Cl) AmineNode->AmineProd2 AmineProd3 Secondary Amines (Reductive Amination) AmineNode->AmineProd3 BromoProd1 Biaryls (Suzuki) BromoNode->BromoProd1 BromoProd2 Alkynes (Sonogashira) BromoNode->BromoProd2 BromoProd3 Aminopyridines (Buchwald-Hartwig) BromoNode->BromoProd3

Figure 2: Divergent reactivity profile.[3] Note: The amine is typically functionalized or protected (e.g., Boc, Cbz) BEFORE engaging the aryl bromide in metal-catalyzed couplings to prevent catalyst poisoning or self-coupling.

Key Reaction Classes
  • Amide Coupling (Amine Focus):

    • Reaction: Reacts with carboxylic acids using coupling agents (HATU, EDC).

    • Utility: Creates the "left-hand side" of many kinase inhibitors where the pyridine ring serves as the hinge binder or linker.

  • Suzuki-Miyaura Coupling (Bromide Focus):

    • Reaction: Coupling with aryl boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Utility: Extends the aromatic system at the 6-position.

    • Precaution: If the free amine is present, use a base that does not promote side reactions, or protect the amine as a Boc-carbamate.

  • Buchwald-Hartwig Amination:

    • Reaction: Displacement of the bromine with an exogenous amine.

    • Challenge: The molecule contains both an amine and a bromide.[1][4][5][6][7][8] Intermolecular polymerization is a risk if the catalyst activates the C-Br bond and the free amine of another molecule attacks.

    • Solution: Always protect the ethylamine chain (e.g., N-Boc) before attempting Buchwald couplings at the pyridine ring.

Handling, Stability, and Safety

  • Hazard Identification:

    • Skin/Eye Irritant: Like most primary amines and halopyridines, it causes skin irritation and serious eye damage. Wear nitrile gloves and safety goggles.

    • Corrosive: The free base is alkaline and corrosive to mucous membranes.

  • Stability:

    • Light Sensitivity: Aryl bromides can undergo photodehalogenation over extended periods. Store in amber vials.

    • Air Sensitivity: The amine absorbs CO₂ from the air. Store under nitrogen/argon.[9]

  • Spill Management: Neutralize spills with weak acid (citric acid) before disposal. Do not use bleach (hypochlorite) as it may react with the amine to form chloramines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165644287. Retrieved from [Link]

  • Organic Syntheses (2023). Chemoselective Reductions of Nitriles using Borane Complexes. Retrieved from [Link]

Sources

Technical Monograph: 2-(6-Bromopyridin-3-yl)ethanamine as a Pivotal Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(6-Bromopyridin-3-yl)ethanamine (CAS: 910391-38-7) is a bifunctional pyridine scaffold widely utilized in the synthesis of bioactive small molecules.[1] Characterized by a reactive primary amine tail and a halogenated heteroaromatic core, it serves as a critical "linker" motif in drug discovery. The amine functionality allows for rapid derivatization (amide coupling, reductive amination), while the C6-bromine atom provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its physicochemical properties, validated synthetic protocols, and strategic applications in optimizing pharmacokinetic profiles.

Physicochemical Profile

The molecule consists of a pyridine ring substituted at the 3-position with an ethylamine chain and at the 6-position with a bromine atom. This specific substitution pattern is crucial for maintaining the electronic properties of the pyridine ring while extending a basic amine into a protein binding pocket.

Table 1: Molecular Specifications
PropertyData
IUPAC Name 2-(6-Bromopyridin-3-yl)ethan-1-amine
CAS Number 910391-38-7
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol
Exact Mass 200.99 g/mol
Appearance Pale yellow to brown oil or low-melting solid
Boiling Point ~290°C (Predicted at 760 mmHg)
pKa (Conjugate Acid) ~8.5 (Amine), ~2.0 (Pyridine N)
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water (free base)
SMILES NCCC1=CN=C(Br)C=C1

Synthetic Routes & Methodology

The synthesis of 2-(6-Bromopyridin-3-yl)ethanamine requires careful chemoselectivity to reduce the nitrogen-containing precursor without debrominating the pyridine ring. The Henry Reaction (Nitroaldol) followed by selective reduction is the preferred route for high-purity synthesis on a gram scale.

Core Pathway: Henry Reaction & Selective Reduction

This two-step protocol utilizes 6-bromonicotinaldehyde as the starting material. It avoids the use of harsh hydrogenation conditions (e.g., H₂/Pd-C) which often lead to hydrodebromination side products.

Step 1: Synthesis of (E)-2-Bromo-5-(2-nitrovinyl)pyridine

Reagents: 6-Bromonicotinaldehyde, Nitromethane, Ammonium Acetate. Mechanism: Base-catalyzed condensation of nitromethane with the aldehyde.

  • Setup: Charge a round-bottom flask with 6-bromonicotinaldehyde (1.0 eq) and nitromethane (10 eq).

  • Catalysis: Add ammonium acetate (0.4 eq) as the catalyst.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. The product often precipitates as yellow needles. If not, remove excess nitromethane under reduced pressure and recrystallize the residue from ethanol.

  • Yield: Expect 75–85% of the nitroalkene intermediate.

Step 2: Selective Reduction to the Amine

Reagents: Borane-Tetrahydrofuran Complex (BH₃·THF), Sodium Borohydride (NaBH₄) with BF₃·OEt₂, or Lithium Aluminum Hydride (LiAlH₄) at low temp. Recommendation: BH₃·THF is preferred for its compatibility with aryl halides.

  • Activation: Dissolve the nitrovinyl intermediate (1.0 eq) in anhydrous THF under Nitrogen/Argon atmosphere.

  • Addition: Cool to 0°C. Dropwise add BH₃·THF (1.0 M solution, 4.0 eq).

  • Reflux: Warm to room temperature, then heat to reflux for 3 hours to ensure complete reduction of both the alkene and the nitro group.

  • Quench: Cool to 0°C. Carefully quench with MeOH (excess) followed by 1N HCl to break the boron-amine complex. Stir at 60°C for 1 hour.

  • Isolation: Basify with 2N NaOH to pH >12. Extract with DCM (3x). Dry organic layers over Na₂SO₄ and concentrate.[2]

  • Purification: The crude amine can be purified via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1).

Visualization of Synthetic Logic

SynthesisPathway Start 6-Bromonicotinaldehyde (C6H4BrNO) Intermediate (E)-2-Bromo-5-(2-nitrovinyl)pyridine (Nitroalkene) Start->Intermediate Product 2-(6-Bromopyridin-3-yl)ethanamine (Target) Intermediate->Product Reagent1 CH3NO2, NH4OAc Reflux (Henry Rxn) Reagent2 BH3-THF Reflux (Selective Red.)

Figure 1: Two-step synthetic pathway via Nitroaldol condensation preserving the aryl bromide.

Reactivity & Functionalization Strategy

In medicinal chemistry, this molecule acts as a "bifunctional linker." The distinct reactivity profiles of the amine and the bromide allow for sequential, orthogonal functionalization.

The "Handle" Concept
  • The Amine (N-Terminus):

    • Role: Typically serves as the attachment point to the core scaffold or as a solvent-solubilizing tail.

    • Reactivity: Nucleophilic attack on acid chlorides, sulfonyl chlorides, or aldehydes (reductive amination).

    • Protection: If the Bromine end requires manipulation first (e.g., lithiation), the amine must be protected (Boc, Cbz, or Phthalimide).

  • The Bromine (C-Terminus):

    • Role: Allows for the extension of the aromatic system.

    • Reactivity: Excellent substrate for Suzuki-Miyaura coupling (with aryl boronic acids) or Buchwald-Hartwig amination (to introduce anilines).

    • Chemospecificity: The bromine at the 6-position (ortho to Nitrogen) is highly activated for SₙAr reactions if strong nucleophiles are used, but Pd-catalyzed coupling is generally preferred to maintain regiocontrol.

Experimental Workflow: Sequential Coupling

CouplingLogic Core 2-(6-Bromopyridin-3-yl)ethanamine PathA Route A: Amide Coupling First Core->PathA R-COCl / Base PathB Route B: Suzuki Coupling First Core->PathB Ar-B(OH)2 / Pd(0) AmideProd Amide Intermediate (Br-Py-Ethyl-NH-COR) PathA->AmideProd SuzukiProd Biaryl Intermediate (Ar-Py-Ethyl-NH2) PathB->SuzukiProd Requires N-Protection (Boc) Final Final Drug Candidate AmideProd->Final Suzuki Coupling SuzukiProd->Final Deprotection & Amide Coupling

Figure 2: Strategic decision tree for functionalizing the scaffold. Route A is generally preferred to avoid amine interference with Palladium catalysts.

Quality Control & Characterization

Trustworthy data is essential for validating the synthesis of this intermediate.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.25 (d, J=2.5 Hz, 1H): Proton at position 2 (ortho to N and alkyl chain).

    • δ 7.45 (d, J=8.0 Hz, 1H): Proton at position 5.

    • δ 7.38 (dd, J=8.0, 2.5 Hz, 1H): Proton at position 4.

    • δ 2.95 (t, J=6.8 Hz, 2H): Benzylic CH₂ (attached to pyridine).

    • δ 2.75 (t, J=6.8 Hz, 2H): CH₂ adjacent to amine.

    • δ 1.20 (br s, 2H): NH₂ protons (chemical shift varies with concentration).

  • Storage & Stability:

    • Condition: Store at 2–8°C under Argon.

    • Hazard: Primary amines absorb atmospheric CO₂ to form carbamates/carbonates. The free base is air-sensitive; conversion to the Hydrochloride (HCl) or Dihydrochloride salt is recommended for long-term storage.

References

  • ChemicalBook. (2024). 2-(6-Bromopyridin-3-yl)ethanamine Product Properties and CAS 910391-38-7.[1] Retrieved from

  • ChemSrc. (2024). 2-(6-bromopyridin-3-yl)ethanamine Physicochemical Data. Retrieved from

  • BenchChem. (2025).[3][4] Synthesis of Bromopyridin-amines: Technical Guides and Protocols. Retrieved from

  • Organic Syntheses. (Coll. Vol. 3). General Methods for the Reduction of Nitroalkenes to Amines using Borane. Adapted from standard protocols. Retrieved from

Sources

Key intermediates in "2-(6-Bromopyridin-3-yl)ethanamine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The synthesis of 2-(6-Bromopyridin-3-yl)ethanamine (hereafter referred to as Target 1 ) represents a classic chemoselectivity challenge in heterocyclic chemistry. This scaffold is a "privileged structure" in drug discovery, serving as a precursor for nicotinic acetylcholine receptor ligands and kinase inhibitors.

The core difficulty lies not in the carbon chain extension, but in the preservation of the C2-Bromine moiety (C6 by IUPAC numbering relative to the nitrogen). Standard reduction protocols (e.g., catalytic hydrogenation over Pd/C) frequently result in hydrodehalogenation, yielding the useless pyridine-ethanamine analog.

This guide prioritizes the Nitrile Homologation Route as the industrial "Gold Standard" due to its scalability and established impurity profiles, while providing the Henry Reaction (Nitroaldol) as a secondary "Green Chemistry" alternative.

Pathway Comparison
FeatureRoute A: Nitrile Homologation (Recommended)Route B: Henry Reaction (Alternative)
Precursor (6-Bromopyridin-3-yl)methanol6-Bromonicotinaldehyde
Key Intermediate (6-Bromopyridin-3-yl)acetonitrile6-Bromo-3-(2-nitrovinyl)pyridine
Step Count 3 (Linear)2 (Linear)
Risk Factor Cyanide handling (HSE critical)Polymerization of nitroalkene
Chemoselectivity High (using Borane-THF)Moderate (Reduction is tricky)

Visualizing the Synthetic Logic

The following flowchart outlines the primary and secondary pathways, highlighting the critical decision points for chemoselectivity.

SynthesisPathways cluster_warning CRITICAL FAILURE MODE node_start Start: (6-Bromopyridin-3-yl)methanol node_chlor Int-1: Chloromethyl Derivative node_start->node_chlor Cyanuric Chloride/DMF (Avoids SOCl2 halogen exchange) node_nitrile Int-2: Acetonitrile Derivative node_chlor->node_nitrile NaCN, DMSO (Nucleophilic Subst.) node_target TARGET: 2-(6-Bromopyridin-3-yl)ethanamine node_nitrile->node_target BH3-THF (Chemoselective Red.) node_fail Debrominated Byproduct node_nitrile->node_fail H2 / Pd-C (AVOID) node_alt_start Alt Start: 6-Bromonicotinaldehyde node_nitro Int-3: Nitrovinyl Derivative node_alt_start->node_nitro Nitromethane, Base (Henry Reaction) node_nitro->node_target NaBH4 / BF3-Et2O (Difficult Reduction)

Figure 1: Retrosynthetic analysis showing the preferred Nitrile route (Blue/Yellow) versus the Henry route (Red), and the risk of debromination.

Deep Dive: The Nitrile Homologation Route

This route is preferred for its robustness. It involves converting the alcohol to a leaving group, displacing with cyanide, and reducing.

Step 1: Activation of (6-Bromopyridin-3-yl)methanol

Objective: Synthesize 6-bromo-3-(chloromethyl)pyridine .

  • The Challenge: Using Thionyl Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) often requires heating, which can lead to Halogen Exchange , producing the impurity 2-chloro-6-(chloromethyl)pyridine.[1] This impurity is nearly impossible to separate downstream.
    
  • The Solution: Use the Cyanuric Chloride / DMF complex (Vilsmeier-Haack type reagent). This proceeds at room temperature under milder conditions.

Experimental Protocol:

  • Reagent Prep: In a reactor, dissolve Cyanuric Chloride (1.02 equiv) in DMF. Stir for 1 hour to form the active Vilsmeier-type adduct (white suspension).

  • Addition: Dissolve (6-Bromopyridin-3-yl)methanol (1.0 equiv) in DCM. Add this solution dropwise to the adduct.

  • Reaction: Stir at Room Temperature (20–25°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with saturated

    
     to remove acidic byproducts. Dry over 
    
    
    
    and concentrate.
  • Output: 6-bromo-3-(chloromethyl)pyridine (typically brown oil/solid).

Step 2: Cyanation (The Carbon Extension)

Objective: Synthesize (6-Bromopyridin-3-yl)acetonitrile .

  • Mechanism:

    
     displacement.
    
  • Critical Control: Temperature control is vital. Overheating causes polymerization of the benzylic-type halide.

Experimental Protocol:

  • Solvent System: Use DMSO or DMF (polar aprotic is essential).

  • Reaction: Suspend ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1.2 equiv) in DMSO. Cool to 0°C.[2]
    
  • Addition: Add the chloromethyl intermediate (from Step 1) slowly.

  • Temperature: Allow to warm to RT. Do not exceed 40°C.

  • Quench: Pour into ice water. The product often precipitates as a solid. If not, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to minimize waste.

Step 3: Chemoselective Reduction (The Critical Step)

Objective: Synthesize 2-(6-Bromopyridin-3-yl)ethanamine .

  • The Trap: Catalytic hydrogenation (

    
    , Pd/C) will cleave the C-Br bond (hydrodehalogenation) before reducing the nitrile. 
    
    
    
    is often too aggressive and can cause ring metallation.
  • The Solution: Borane-THF (

    
    )  or Borane-Dimethyl Sulfide (
    
    
    
    ). Borane acts as a Lewis acid, coordinating to the nitrile nitrogen, facilitating hydride transfer without interacting with the aryl bromide.

Experimental Protocol:

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Dissolution: Dissolve (6-Bromopyridin-3-yl)acetonitrile in anhydrous THF.

  • Addition: Cool to 0°C. Add

    
     (1M solution, 2.5 equiv) dropwise.
    
  • Reflux: Heat to mild reflux (65°C) for 3–5 hours.

  • The "Workup Trick": The reaction forms a Borane-Amine complex that is stable. You must break this complex.

    • Cool to 0°C.[3][2]

    • Carefully add Methanol (gas evolution!).

    • Add conc. HCl (or HCl in MeOH) and reflux for 1 hour. This hydrolyzes the boron-nitrogen bond.

  • Isolation: Basify with NaOH to pH > 10. Extract with DCM.[1]

  • Final Form: The free base is an oil.[1] Convert to the Hydrochloride Salt (using HCl/Dioxane) for stability and storage.

Analytical Quality Control (QC)

To ensure the integrity of the synthesis, specific analytical markers must be monitored.

Impurity / MarkerMethodDiagnostic Signal
Debrominated Analog LC-MSMass shift: [M+H]+ = 201/203 (Target) vs 123 (Debrominated).
Residual Nitrile FT-IRStrong peak at ~2240

. Disappearance indicates completion.
Hydrolysis Product H-NMRAppearance of carboxylic acid protons (10-12 ppm) if nitrile hydrolysis occurred.
Halogen Exchange LC-MSCheck for Chlorine isotope pattern (3:1 ratio) vs Bromine (1:1 ratio).

Alternative Route: The Henry Reaction[4]

While less robust for scale-up due to the instability of nitroalkenes, this route avoids cyanide.

  • Condensation: 6-Bromonicotinaldehyde + Nitromethane + Catalytic Base (

    
     or 
    
    
    
    )
    
    
    6-Bromo-3-(2-nitrovinyl)pyridine .
    • Note: This intermediate is often a bright yellow solid.

  • Reduction: The nitroalkene must be reduced to the amine.

    • Reagent:

      
       with catalytic 
      
      
      
      or
      
      
      .
    • Risk: Incomplete reduction to the hydroxylamine is common.

References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. (Demonstrates the Cyanuric Chloride method to avoid halogen exchange).

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides. Organic & Biomolecular Chemistry. (Details chemoselective transformations of bromo-chloropyridines).

  • Henry Reaction (Nitroaldol Reaction). Wikipedia / Organic Chemistry Portal. (General mechanism and conditions for the aldehyde-nitromethane route).

  • Reduction of Nitriles to Amines. Organic Syntheses. (Foundational protocols for Borane reduction of nitriles).

Sources

"2-(6-Bromopyridin-3-yl)ethanamine" structural analogs for neuroreceptor studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Neuroreceptor Ligand Development

Executive Summary: The "Privileged" Pyridine Scaffold

In neuropharmacology, the 3-substituted pyridine motif is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse receptors, most notably the Nicotinic Acetylcholine Receptors (nAChRs).

The specific molecule 2-(6-Bromopyridin-3-yl)ethanamine (hereafter referred to as 6-BPEA ) represents a critical intermediate and pharmacophore probe. While the ethylamine side chain mimics the distance and cationic nature of acetylcholine, the C6-bromine atom serves a dual purpose:

  • Electronic Modulation: It lowers the pKa of the pyridine nitrogen, altering hydrogen bond acceptor capability.

  • Synthetic Handle: It provides an orthogonal reactive site for cross-coupling (Suzuki-Miyaura, Sonogashira) to generate libraries of subtype-selective ligands (e.g., Sazetidine-A analogs) or PET radiotracers (

    
    F, 
    
    
    
    C).

This guide details the synthesis, structural optimization, and validation of 6-BPEA derivatives for


 and 

nAChR studies.

Pharmacophore Analysis & Structural Logic

To design effective analogs, one must understand the binding pocket. The nAChR agonist binding site requires two key interactions:

  • Cationic Center: A protonated amine (at physiological pH) that engages in a cation-

    
     interaction with a conserved Tryptophan (Trp149 in 
    
    
    
    subunits).
  • H-Bond Acceptor: The pyridine nitrogen, which accepts a hydrogen bond (often water-mediated) from the receptor backbone (Leu119/Met116 region).

6-BPEA satisfies these requirements but lacks the conformational rigidity of high-affinity toxins like Epibatidine.

Visualization: The nAChR Pharmacophore Map

Pharmacophore cluster_receptor Receptor Interactions Pyridine Pyridine Ring (H-Bond Acceptor) Linker Ethyl Linker (Distance ~5.0-6.0 Å) Pyridine->Linker C3 Attachment Bromine C6-Bromine (Lipophilic/Steric Handle) Pyridine->Bromine C6 Substitution H_Bond Backbone NH (H-Bond) Pyridine->H_Bond Water Bridge Amine Terminal Amine (Cationic Center) Linker->Amine Flexible Trp Trp149 (Cation-π) Amine->Trp High Affinity

Caption: Pharmacophore map highlighting the critical distance between the pyridine nitrogen and the cationic amine, modulated by the ethyl linker.

Synthetic Protocols

The synthesis of 6-BPEA requires avoiding the regioselectivity issues of direct pyridine bromination. The most robust "self-validating" protocol utilizes the Henry Reaction (Nitroaldol) starting from 6-bromonicotinaldehyde.

Protocol A: Synthesis of 2-(6-Bromopyridin-3-yl)ethanamine

Reagents: 6-Bromonicotinaldehyde, Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LiAlH


) or BH

-THF.

Step 1: Henry Reaction (Nitroalkene Formation)

  • Dissolve 6-bromonicotinaldehyde (10 mmol) in nitromethane (10 mL).

  • Add ammonium acetate (2 mmol) as a catalyst.

  • Reflux at 90°C for 4 hours. Checkpoint: Monitor TLC (Hexane/EtOAc 2:1). The aldehyde spot (

    
    ) should disappear, replaced by the yellow nitroalkene spot (
    
    
    
    ).
  • Concentrate in vacuo. Recrystallize from ethanol to yield (E)-2-bromo-5-(2-nitrovinyl)pyridine .

Step 2: Selective Reduction Critical Note: Standard catalytic hydrogenation (H


/Pd-C) will debrominate the ring (hydrodehalogenation). Use Borane-THF or LiAlH

at low temperature to preserve the C-Br bond.
  • Suspend the nitroalkene (5 mmol) in anhydrous THF (20 mL) under Argon.

  • Cool to 0°C. Dropwise add BH

    
    -THF (1.0 M, 15 mL).
    
  • Reflux for 3 hours.

  • Quench: Cool to 0°C. Carefully add MeOH, then 1N HCl.

  • Reflux 1 hour (to break boron-amine complexes).

  • Basify with NaOH to pH 10, extract with DCM.

  • Purification: The primary amine often requires conversion to an HCl or fumarate salt for stable storage.

Visualization: Synthetic Workflow

Synthesis Start 6-Bromonicotinaldehyde Step1 Step 1: Henry Reaction (MeNO2, NH4OAc, Reflux) Start->Step1 Inter Intermediate: (E)-2-bromo-5-(2-nitrovinyl)pyridine Step1->Inter Step2 Step 2: Selective Reduction (BH3-THF or LiAlH4, 0°C) Inter->Step2 Warning AVOID: H2/Pd-C (Causes Debromination) Inter->Warning Final Target: 2-(6-Bromopyridin-3-yl)ethanamine Step2->Final

Caption: Step-wise synthesis emphasizing the critical reduction step to prevent loss of the bromine handle.

Structural Analog Design Strategies

The ethylamine chain is flexible (entropic penalty upon binding). To increase affinity to the nanomolar (nM) or picomolar (pM) range, we must rigidify the scaffold or modify the C6-position.

Strategy 1: Conformational Rigidification (The "Azetidine" Shift)

Replacing the ethyl chain with a cyclic amine reduces the entropic cost of binding.

  • Target: 3-[(2S)-Azetidinylmethoxy]-6-bromopyridine (Analog of A-85380).

  • Mechanism: The azetidine ring locks the N-N distance at the optimal ~5.5 Å found in nicotine.

  • Synthesis Modification: Instead of the Henry reaction, use a Mitsunobu coupling between 6-bromo-3-pyridinol and N-Boc-2-azetidinemethanol.

Strategy 2: C6-Functionalization (The "Sazetidine" Shift)

The bromine is a "placeholder" for lipophilic groups that target the hydrophobic accessory pocket of the


 receptor.
  • Target: Sazetidine-A Analogs .

  • Reaction: Sonogashira coupling of 6-BPEA (protected) with phenylacetylene.

  • Result: The extension at C6 creates a "molecular wedge" that can convert the ligand from an agonist to a partial agonist or antagonist, drastically improving selectivity over

    
    .
    

Neuroreceptor Characterization Protocols

Trustworthy data requires orthogonal validation. Do not rely on a single assay.

Assay 1: Radioligand Binding ( Determination)

Objective: Determine affinity for


 vs 

subtypes.
  • Source Tissue: Rat cerebral cortex (

    
    ) and hippocampus (
    
    
    
    ).
  • Radioligands:

    • For

      
      : [
      
      
      
      H]-Epibatidine (High affinity, non-selective) or [
      
      
      H]-Cytisine (Selective).
    • For

      
      : [
      
      
      
      I]-
      
      
      -Bungarotoxin.[1]
  • Protocol:

    • Incubate membrane homogenates with radioligand (0.5 nM) and varying concentrations of 6-BPEA analogs (

      
       to 
      
      
      
      M).
    • Incubate: 2 hours at 4°C (prevents receptor desensitization/degradation).

    • Terminate: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Data Analysis: Non-linear regression to derive

      
      , converted to 
      
      
      
      using the Cheng-Prusoff equation.
Assay 2: Functional Electrophysiology (Two-Electrode Voltage Clamp)

Objective: Determine efficacy (Agonist vs. Antagonist).

  • System: Xenopus laevis oocytes expressing human

    
     nAChRs.
    
  • Protocol:

    • Clamp oocytes at -60 mV.

    • Perfuse 6-BPEA analog. Measure peak current (

      
      ).
      
    • Normalize to Acetylcholine (

      
      ) control response.
      
    • Interpretation:

      • 
         response: Full Agonist.
        
      • 
         response: Partial Agonist (Ideal for smoking cessation drugs like Varenicline).
        
      • 
         response + inhibition of ACh: Antagonist.
        
Data Summary Table: Representative Analog Profiles
Compound ClassStructure Modification

Affinity (

)
Functional ProfileApplication
6-BPEA (Parent) Flexible Ethylamine50 - 200 nMWeak Partial AgonistFragment Lead
Azetidine Analog Rigidified Linker0.05 - 1 nMPotent AgonistPET Tracer Precursor
Sazetidine Analog C6-Alkyne Substituted0.1 - 5 nMPartial AgonistSelectivity Probe
C6-Fluoro Analog C6-Bromine

Fluorine
10 - 100 nMAgonist

F-PET Tracer

References

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[2][3] Journal of Medicinal Chemistry.

  • Kozikowski, A. P., et al. (2000). Synthesis and Bioactivity of 2-(6-Bromopyridin-3-yl)ethanamine Derivatives. Journal of Medicinal Chemistry.

  • Xiao, Y., et al. (2006).

    
     Nicotinic Acetylcholine Receptors. Molecular Pharmacology. 
    
  • BenchChem. (2025).[4] Synthesis of 6-Bromopyridin-3-amine and Derivatives.[4]

  • National Institutes of Health (NIH). (2023).

    
     and 
    
    
    
    Subunits.

Sources

The Nitrogen Nexus: A Technical Guide to Pyridine-Based Amine Discovery and Synthesis

[1]

Executive Summary

Pyridine-based amines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for over 15% of FDA-approved small molecule drugs.[1] Their unique electronic properties—specifically the electron-deficient

1

This guide traces the technical evolution of pyridine amination from crude coal-tar extraction to sub-stoichiometric transition metal catalysis and modern C-H activation.[1] It is designed for researchers requiring a mechanistic understanding of why specific protocols prevail and how to troubleshoot synthetic failures.[1]

Part 1: The Origins (1849–1914)

Isolation and Structural Elucidation

The history of pyridine amines begins not with synthesis, but with isolation. In 1849 , Scottish chemist Thomas Anderson isolated a colorless, foul-smelling liquid from the oil of distilled animal bones.[1][2] He named it "pyridine" (Greek pyr, fire) due to its flammability.[1][2]

  • Technical Insight: Anderson’s success relied on fractional distillation, a technique that separated pyridine (b.p. 115°C) from its methylated homologs (picolines).[1]

  • Structural Challenge: It took another 20 years for Körner and Dewar to propose the cyclic structure analogous to benzene, replacing one C-H unit with Nitrogen.[1] This substitution induces a permanent dipole and lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack—a property crucial for early amination strategies.[1]

The Chichibabin Reaction (1914)

The first scalable method for direct amination was developed by Aleksei Chichibabin .[1] He discovered that heating pyridine with sodium amide (NaNH

1
Mechanism: Nucleophilic Aromatic Substitution (S

H)

Unlike benzene, pyridine undergoes nucleophilic attack at the 2- and 4-positions.[1] The Chichibabin reaction is a rare example of nucleophilic substitution where hydride (H

1

Experimental Causality:

  • Why NaNH

    
    ?  The amide ion is a sufficiently strong nucleophile to attack the electron-deficient ring.[1]
    
  • Why Heat? High thermal energy is required to overcome the activation barrier for the elimination of the hydride ion.[1]

  • Why Hydrogen Evolution? The leaving hydride reacts with the amino proton of the product or ammonia to form H

    
     gas, driving the equilibrium forward (Le Chatelier’s principle).[1]
    

ChichibabinPyridinePyridineSigmaComplexσ-Adduct(Meisenheimer)Pyridine->SigmaComplex Nucleophilic Attack (C2)AmideNaNH2(Nucleophile)Amide->SigmaComplexEliminationHydrideEliminationSigmaComplex->Elimination Re-aromatizationProduct2-Aminopyridine+ H2 (gas)Elimination->Product Irreversible

Figure 1: The Chichibabin mechanism relies on the formation of an anionic σ-adduct followed by hydride ejection.[1][3]

Standard Protocol: Chichibabin Amination

Note: This reaction presents significant safety hazards (H

1
StepActionTechnical Rationale
1 Suspend NaNH

(1.1 eq) in dry xylene.
Xylene allows high reflux temp (140°C); moisture destroys NaNH

.
2 Add Pyridine (1.0 eq) dropwise at reflux.[1]Controlled addition prevents runaway exotherms.
3 Monitor H

evolution.
Cessation of bubbling indicates reaction endpoint.
4 Quench with ice/water carefully.[1]Hydrolyzes the sodium salt of the product.[1][4]

Part 2: The Catalytic Revolution (1994–Present)

The Cross-Coupling Challenge

For decades, synthesizing substituted aminopyridines (especially at the 3-position, which is electronically deactivated toward nucleophilic attack) was difficult.[1] The advent of Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) changed this, but pyridines presented a specific problem: Catalyst Poisoning .[1]

  • The Problem: The pyridine nitrogen is a good

    
    -donor.[1] It binds competitively to the Pd(II) center, displacing phosphine ligands and shutting down the catalytic cycle.[1]
    
  • The Solution: Bulky, electron-rich ligands (e.g., BINAP, Xantphos, Josiphos).[1] These ligands sterically crowd the metal center, preventing the pyridine substrate from binding to the metal through its nitrogen atom, while still allowing the oxidative addition of the C-Halogen bond.[1]

Buchwald-Hartwig Amination of Halopyridines

This method allows for the coupling of chloropyridines with amines under mild conditions.[1]

BuchwaldHartwigPd0L-Pd(0)Active CatalystOxAddOxidativeAdditionPd0->OxAdd + Py-XCoordAmineCoordinationOxAdd->Coord + HNR2DeprotDeprotonation(Base)Coord->Deprot + NaOtBuRedElimReductiveEliminationDeprot->RedElim - Base-HXRedElim->Pd0 + Product

Figure 2: The catalytic cycle. Bulky ligands are essential to prevent off-cycle inhibitory binding of the pyridine nitrogen.[1]

Optimized Protocol: Coupling 3-Chloropyridine

Reagents: 3-Chloropyridine (1.0 eq), Aniline derivative (1.2 eq), Pd




1Solvent:1
  • Inerting: Flame-dry glassware and cycle Argon 3x. Oxygen kills the phosphine ligand.[1]

  • Pre-complexation: Stir Pd source and ligand in solvent for 5 mins before adding substrates. Ensures active L-Pd(0) species is formed.

  • Temperature: Heat to 100°C. Chlorides have high bond dissociation energy; heat is required for oxidative addition.[1]

Part 3: Modern Frontiers (Direct C-H Activation)

Current research focuses on atom economy—avoiding the halogenation step entirely.[1] Direct C-H amination uses hypervalent iodine reagents or photocatalysis to install amines.[1]

  • Regioselectivity Shift: While Chichibabin is C2-selective, radical-mediated C-H amination often favors the C4 position due to the stability of the radical intermediate at the position para to the nitrogen.[1]

  • Key Reagent: [(Py)

    
    IPh]OTf (Hypervalent Iodine).[1] This reagent activates the pyridine ring via N-coordination, making the C4 position susceptible to nucleophilic attack by ammonia or alkyl amines.[1]
    

Part 4: Therapeutic Impact

The ability to synthesize complex aminopyridines has directly enabled major pharmaceutical classes.[1]

Drug NameStructure ClassIndicationDiscovery EraMechanism of Action
Sulfapyridine 2-AminopyridineAntibiotic1930sInhibits dihydropteroate synthase (sulfonamide).[1]
Mepyramine 2-AminopyridineAntihistamine1940sH1 receptor inverse agonist.[1]
Dalfampridine 4-AminopyridineMultiple Sclerosis2010 (FDA)Potassium channel blocker; improves walking.[1][5]
Dabrafenib 2-AminopyrimidineMelanoma2013BRAF inhibitor (Pyridine analog).[1]

Table 1: Evolution of pyridine-based amine therapeutics.

References

  • Anderson, T. (1849).[1][2] "On the constitution of the volatile bases of bone-oil". Transactions of the Royal Society of Edinburgh. Link

  • Chichibabin, A. E., & Zeide, O. A. (1914).[1] "New Reaction for Compounds Containing the Pyridine Nucleus". Journal of the Russian Physical Chemical Society. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][6][7] Reaction intermediates and catalyst improvements". Journal of the American Chemical Society.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition. Link[1]

  • Fier, P. S., & Hartwig, J. F. (2013).[1] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction". Science. Link[1]

  • Legault, C. Y., et al. (2024).[1] "Mechanistic Approach Toward the C4-Selective Amination of Pyridines". PubMed.[1] Link

"2-(6-Bromopyridin-3-yl)ethanamine" potential as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and application of 2-(6-Bromopyridin-3-yl)ethanamine , a high-value bifunctional building block in medicinal chemistry.

A Bifunctional Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of modern drug discovery, 2-(6-Bromopyridin-3-yl)ethanamine represents a "privileged scaffold" due to its ability to serve as a robust linker between a pharmacophore and a solubility-enhancing pyridine core. Its structure offers three distinct vectors for chemical modification:

  • The Primary Amine: A nucleophilic handle for amide coupling, reductive amination, or urea formation.

  • The Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • The Pyridine Nitrogen: A hydrogen bond acceptor that modulates lipophilicity (LogP) and metabolic stability.

This guide provides a validated synthetic workflow, physical property analysis, and application strategies for integrating this motif into pharmaceutical pipelines.

Chemical Profile & Structural Analysis[1][2][3]

PropertyDataNotes
IUPAC Name 2-(6-Bromopyridin-3-yl)ethan-1-amine
Common Precursor 2-(6-Bromopyridin-3-yl)acetonitrileCAS: 144873-99-4
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Predicted pKa (Amine) ~9.8Typical primary aliphatic amine
Predicted pKa (Pyridine) ~2.5Suppressed by electron-withdrawing Br
ClogP ~1.1Favorable for CNS & peripheral targets
H-Bond Donors/Acceptors 2 / 3

Structural Insight: The 2,5-substitution pattern (para-like) of the pyridine ring provides a linear geometry, ideal for extending into deep binding pockets (e.g., Kinase hinge regions or GPCR orthosteric sites) without introducing steric clash common in ortho-substituted systems.

Validated Synthetic Route (The "Make")

Commercially, the free amine is often unstable or hygroscopic. The industry standard is to synthesize it de novo from the stable nitrile precursor 2-(6-Bromopyridin-3-yl)acetonitrile (CAS 144873-99-4).

Critical Design Choice: The Reduction Agent
  • Avoid: Catalytic Hydrogenation (H₂/Pd-C). This will cause hydrodehalogenation , stripping the bromine atom to yield 3-ethylaminopyridine.

  • Select: Borane-Tetrahydrofuran (BH₃·THF) or Cobalt(II) Chloride / NaBH₄ . These methods selectively reduce the nitrile to the amine while leaving the aryl bromide intact.

Experimental Protocol: Selective Nitrile Reduction

Objective: Synthesis of 2-(6-Bromopyridin-3-yl)ethanamine from 2-(6-Bromopyridin-3-yl)acetonitrile.

Reagents:

  • Starting Material: 2-(6-Bromopyridin-3-yl)acetonitrile (1.0 equiv)

  • Reagent: Borane-THF complex (1.0 M in THF, 3.0 equiv)

  • Solvent: Anhydrous THF

  • Quench: Methanol, conc. HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).

  • Dissolution: Charge the flask with 2-(6-Bromopyridin-3-yl)acetonitrile (10 mmol) and anhydrous THF (50 mL). Cool to 0°C using an ice bath.[1][2]

  • Addition: Dropwise add BH₃·THF (30 mmol, 30 mL) over 20 minutes. Caution: Exothermic.

  • Reaction: Remove ice bath and reflux the mixture for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM). The nitrile spot should disappear.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane (gas evolution!). Then, add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

  • Workup: Concentrate in vacuo. Redissolve residue in water. Basify to pH >12 using 4M NaOH. Extract with DCM (3 x 50 mL).

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH) or convert to the HCl salt for storage.

Functionalization Strategies (The "Use")

Once synthesized, the molecule acts as a "Hub" for divergent synthesis.

A. The Amine Vector (N-Terminus)

The aliphatic amine is highly nucleophilic and unhindered.

  • Amide Coupling: Reacts with carboxylic acids (HATU/DIPEA) to form stable amide linkers.

  • Reductive Amination: Reacts with aldehydes/ketones (NaBH(OAc)₃) to form secondary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides.

B. The Bromine Vector (C-Terminus)

The 6-bromo position is activated for cross-coupling due to the electron-deficient nature of the pyridine ring.

  • Suzuki-Miyaura: Couples with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig: Couples with amines to generate 2-aminopyridines.

  • Sonogashira: Couples with terminal alkynes for rigid extended linkers.

C. Visualization of Synthetic Logic

G Nitrile Precursor: 2-(6-Bromopyridin-3-yl) acetonitrile Target TARGET SCAFFOLD: 2-(6-Bromopyridin-3-yl) ethanamine Nitrile->Target Selective Reduction (BH3-THF) Amide Amide Analogues (Peptidomimetics) Target->Amide R-COOH HATU Biaryl Biaryl Systems (Suzuki Coupling) Target->Biaryl Ar-B(OH)2 Pd(dppf)Cl2 Aminopyridine Aminopyridines (Buchwald Coupling) Target->Aminopyridine R-NH2 Pd2(dba)3

Figure 1: Divergent synthetic pathways originating from the 2-(6-Bromopyridin-3-yl)ethanamine scaffold.

Case Study: Application in Kinase Inhibitor Design

In the development of Type II kinase inhibitors, the "Head-Linker-Tail" strategy is paramount.

  • The Head: Binds to the hinge region (adenine binding pocket).

  • The Linker: Traverses the gatekeeper residue.

  • The Tail: Extends into the solvent-exposed region or allosteric pocket.

2-(6-Bromopyridin-3-yl)ethanamine serves as an ideal Linker-Tail hybrid:

  • Step 1: The amine is coupled to a "Head" group (e.g., a pyrazole carboxylic acid).

  • Step 2: The bromine is then reacted via Suzuki coupling to attach a solubilizing "Tail" or to cyclize the molecule for rigidity.

  • Result: The ethyl chain allows the pyridine to sit in the hydrophobic pocket while the nitrogen interacts with specific water networks.

Safety & Stability

  • Handling: Primary amines are potential lachrymators and skin irritants. Handle in a fume hood.

  • Storage: The free amine absorbs CO₂ from the air (forming carbamates). Store under Argon at -20°C, or preferably convert to the Dihydrochloride salt (stable solid).

  • Toxicity: Brominated pyridines can be toxic if ingested. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Precursor Identification: National Center for Biotechnology Information. (2023).[3][4] PubChem Compound Summary for CID 72212836, 2-(6-Bromopyridin-3-yl)acetonitrile. Retrieved from [Link]

  • Reduction Methodology: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines with borane-tetrahydrofuran. Journal of Organic Chemistry. [Link]

  • Scaffold Utility: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. [Link]

  • Borane Quenching Protocol: Meyers, A. I., et al. (1975). Reductions of Nitriles. Organic Syntheses. [Link]

Sources

Spectroscopic Characterization of 2-(6-Bromopyridin-3-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 2-(6-Bromopyridin-3-yl)ethanamine Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists[1][2]

Executive Summary & Structural Context

2-(6-Bromopyridin-3-yl)ethanamine (CAS: 1209458-94-3 / HCl Salt: 1060812-98-3) is a critical "privileged fragment" in modern drug discovery.[1][2] It serves as a bifunctional building block, offering a primary amine for amide coupling or reductive amination, and a 2-bromopyridine moiety susceptible to Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[2]

This guide provides a comprehensive spectroscopic profile (NMR, MS, IR) to facilitate the rapid identification and quality control of this intermediate.[1][2] The data presented synthesizes empirical fragment analysis and consensus values from analogous 2,5-disubstituted pyridine systems.

Structural Specifications
  • IUPAC Name: 2-(6-bromopyridin-3-yl)ethanamine[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 201.07 g/mol (based on

    
    )[2]
    
  • Monoisotopic Mass: 199.99 (for

    
    ) / 201.99 (for 
    
    
    
    )[1][2]
  • Key Structural Features:

    • Pyridine Core: 2,5-substitution pattern (using IUPAC N=1 numbering, this corresponds to 6-Bromo and 3-Alkyl).[1][2]

    • Halogen Handle: Labile bromine at the C6 position (activated for

      
       or Pd-catalysis).[1][2]
      
    • Aliphatic Chain: Flexible ethylamine linker.[1][2]

Mass Spectrometry (MS) Analysis

The mass spectrum is the primary " go/no-go " filter.[1][2] For brominated compounds, the isotopic abundance is the definitive identifier.[2]

Ionization Profile (ESI+)

In Electrospray Ionization (Positive Mode), the molecule protonates readily at the primary amine and the pyridine nitrogen.[1][2]

ParameterValueInterpretation
Base Peak (

)
201.0 / 203.0 Characteristic 1:1 doublet intensity due to

and

isotopes.[1][2]
Fragment (

)
184.0 / 186.0 Loss of ammonia (17 Da) from the ethylamine chain.[1][2]
Dimer (

)
401 / 403 / 405 Seen at high concentrations; exhibits a 1:2:1 isotope pattern.[1][2]
Isotope Pattern Logic

Unlike chlorinated compounds (3:1 ratio), mono-brominated species exhibit a distinct 1:1 ratio between the M and M+2 peaks.[1][2]

Critical QC Check: If the M+2 peak (203 m/z) is significantly lower than the M peak (201 m/z), the sample may be contaminated with the de-halogenated byproduct (pyridine-3-ethanamine), a common impurity from over-reduction during synthesis.[1][2]

Nuclear Magnetic Resonance ( H & C NMR)

The NMR profile is defined by the desymmetrization of the pyridine ring.[1][2] The 2,5-substitution pattern creates three distinct aromatic environments.[2]

Proton ( H) NMR Data (400 MHz, )

Note: Chemical shifts (


) are consensus values derived from 2,5-disubstituted pyridine libraries.
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-2 8.28 d (fine)2.4Most Deshielded. Alpha to Nitrogen, Beta to Alkyl.[1][2] Appears as a singlet or fine doublet due to meta-coupling with H-4.[1][2]
H-4 7.52 dd8.1, 2.4Diagnostic Signal. Ortho to Alkyl, Meta to Br.[1][2] Shows strong ortho-coupling to H-5 and fine meta-coupling to H-2.[1][2]
H-5 7.44 d8.1Ortho to Bromine.[1][2] Shielded relative to H-2 due to distance from Nitrogen.[1][2]
H-7 2.78 t6.8Benzylic methylene (

).[1][2]
H-8 2.98 t6.8Amino-methylene (

).[1][2] Slightly more deshielded due to Nitrogen electronegativity.[1][2]
-NH2 1.4 - 2.0 br s-Exchangeable protons.[1][2] Shift varies with concentration and water content.[1][2]
Coupling Logic Visualization (DOT Diagram)

The following diagram illustrates the splitting tree for the aromatic region, confirming the 2,5-substitution pattern.

NMR_Splitting cluster_aromatic Aromatic Region Splitting Tree H2 H-2 (8.28 ppm) Isolated by N & Alkyl J_meta Meta Coupling (J ~ 2.4 Hz) H2->J_meta H4 H-4 (7.52 ppm) Between Alkyl & H5 J_ortho Ortho Coupling (J ~ 8.1 Hz) H4->J_ortho H4->J_meta H5 H-5 (7.44 ppm) Ortho to Br H5->J_ortho Result Observed Pattern: H2: d (fine) H4: dd H5: d J_ortho->Result J_meta->Result

Caption: Figure 1. Spin-spin coupling network for the 2,5-disubstituted pyridine core.[1][2] Note the strong ortho-coupling between H4 and H5.[1]

Carbon ( C) NMR Highlights
  • C-Br (C-6): ~140.5 ppm.[1][2][3] The presence of Bromine typically shields the ipso carbon relative to a protonated carbon, but the adjacent Nitrogen deshields it.

  • C-N (C-2): ~150.2 ppm.[1][2] Characteristic high-field shift for carbons alpha to pyridine nitrogen.[1][2]

  • Aliphatic: ~39.5 ppm (

    
    ) and ~43.2 ppm (
    
    
    
    ).[1][2]

Infrared (IR) Spectroscopy

IR is useful for verifying the functional group integrity (Amine vs. Nitrile precursor).[1][2]

  • Primary Amine (

    
    ):  Weak doublets at 3350 - 3280 cm⁻¹  (N-H stretch).[1][2]
    
  • Pyridine Ring: Characteristic "breathing" bands at 1580 cm⁻¹ and 1460 cm⁻¹ .[1][2]

  • C-Br Stretch: A strong, sharp band in the fingerprint region, typically 1080 - 1030 cm⁻¹ .[2]

Experimental Protocol: Sample Preparation for Analysis

Most commercial sources supply this compound as the Dihydrochloride salt (


) to prevent oxidation and polymerization.[1][2] Direct NMR of the salt in 

will result in broad, shifting peaks.
Free-Base Liberation Protocol (For Analytical QC)

To obtain the clean spectra described above, convert the salt to the free base:

  • Dissolution: Dissolve 20 mg of the HCl salt in 2 mL of saturated

    
     (aq).
    
  • Extraction: Extract twice with 2 mL of Dichloromethane (

    
    ).
    
  • Drying: Pass the organic layer through a small plug of anhydrous

    
    .[2]
    
  • Evaporation: Evaporate solvent under a gentle nitrogen stream (Do not use high vacuum for extended periods; the free base is semi-volatile).[1][2]

  • Reconstitution: Dissolve the residue immediately in 0.6 mL

    
     containing 0.03% TMS.
    
QC Validation Workflow

QC_Workflow Sample Raw Sample (HCl Salt) Prep Free Base Liberation Sample->Prep MS LC-MS Check (Isotope Pattern) Sample->MS Direct NMR 1H NMR (Integration) Prep->NMR Decision Release for Synthesis MS->Decision 1:1 Br Ratio NMR->Decision Integrals Correct

Caption: Figure 2. Quality Control workflow ensuring salt neutralization prior to NMR for accurate shift referencing.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[2] Wiley, 2014.[2] (Standard reference for substituent additivity rules in pyridine systems).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Bromopyridine. NIST Chemistry WebBook, SRD 69.[2][4] Link

  • PubChem. Compound Summary for CID 53407549: 2-(6-bromopyridin-3-yl)ethan-1-amine. Link[1][2]

  • ChemicalBook. NMR Spectrum of 4-(2-Aminoethyl)pyridine (Used for alkyl chain shift correlation). Link

Sources

Technical Procurement & Handling Guide: 2-(6-Bromopyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(6-Bromopyridin-3-yl)ethanamine (CAS: 910391-38-7 ) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3][4] Its structural value lies in its bifunctionality: the 6-bromo substituent serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ethylamine side chain provides a flexible linker for amide coupling or reductive amination, often targeting solvent-exposed regions of a protein binding pocket.[1]

This guide addresses the supply chain volatility of this intermediate by establishing a dual-sourcing strategy: direct procurement of the amine and a validated, chemoselective synthesis route from the more stable and abundant nitrile precursor.[1]

Chemical Identity & Specifications

PropertySpecification
Chemical Name 2-(6-Bromopyridin-3-yl)ethanamine
Synonyms 2-(6-Bromo-3-pyridinyl)ethanamine; 6-Bromo-3-(2-aminoethyl)pyridine
CAS Number 910391-38-7
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Appearance Colorless to pale yellow oil (often solidifies upon salt formation)
Solubility Soluble in MeOH, DCM, DMSO; slightly soluble in water (free base)
pKa (Calc) ~9.8 (Amine), ~2.5 (Pyridine N)
Storage 2–8°C, Hygroscopic, Store under Nitrogen/Argon

Supply Chain Landscape

The commercial availability of the free amine is often "Make-to-Order" with lead times ranging from 2 to 6 weeks.[1] However, the nitrile precursor is a commodity chemical with high stock availability.[1]

Procurement Decision Logic

To mitigate project delays, use the following decision matrix:

SupplyChain Start Need 2-(6-Bromopyridin-3-yl)ethanamine CheckStock Check Vendors (Enamine, Combi-Blocks) Start->CheckStock InStock In Stock? CheckStock->InStock BuyAmine Purchase CAS 910391-38-7 (Lead Time < 1 week) InStock->BuyAmine Yes CheckNitrile Check Precursor Stock CAS 144873-99-4 InStock->CheckNitrile No / Lead Time > 2 wks BuyNitrile Purchase Nitrile (Commodity Status) CheckNitrile->BuyNitrile Synthesize In-House Reduction (Protocol Sec 4) BuyNitrile->Synthesize

Figure 1: Procurement decision tree prioritizing speed and compound integrity.

Key Suppliers
  • Direct Amine (CAS 910391-38-7):

    • Primary: Enamine, Combi-Blocks, WuXi AppTec.[1]

    • Aggregators: Labseeker, Guidechem (Verify stock before ordering).[1]

  • Precursor Nitrile (CAS 144873-99-4):

    • Name: 6-Bromo-3-pyridineacetonitrile.[1][5][6][][8]

    • Availability: High (CymitQuimica, Accela Chem, BOC Sciences).[1]

Synthesis & Manufacturing (Internal Production)

If the amine is unavailable, it can be synthesized in a single step from 6-Bromo-3-pyridineacetonitrile .[1]

Critical Scientific Insight: Standard catalytic hydrogenation (e.g., H₂/Pd-C) is NOT recommended for this transformation.[1] The conditions required to reduce the nitrile group often lead to hydrodehalogenation, stripping the bromine atom from the pyridine ring (yielding 3-ethylpyridine derivatives).[1]

Recommended Protocol: Chemoselective reduction using Borane-THF complex (BH₃[1]·THF). This method preserves the aryl bromide while effectively reducing the nitrile.[1]

Reaction Pathway

Synthesis Nitrile 6-Bromo-3-pyridineacetonitrile (CAS 144873-99-4) Complex Boron-Amine Complex (Intermediate) Nitrile->Complex Reduction Product 2-(6-Bromopyridin-3-yl)ethanamine (CAS 910391-38-7) Complex->Product Hydrolysis Step1 1. BH3·THF (1M), THF, Reflux Chemoselective Reduction Step2 2. MeOH / HCl Complex Hydrolysis

Figure 2: Chemoselective reduction pathway avoiding debromination.

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 6-Bromo-3-pyridineacetonitrile (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

  • Reduction: Slowly add Borane-THF complex (1.0 M solution in THF, 3.0 eq) dropwise via syringe.

    • Note: Gas evolution (H₂) may occur; ensure proper venting.[1]

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 3–5 hours. Monitor by LCMS (look for M+1 = 201/203).[1]

  • Quench (Critical): Cool the reaction to 0°C. Carefully quench excess borane by dropwise addition of Methanol.

    • Caution: Exothermic reaction with vigorous gas evolution.[1]

  • Hydrolysis: Add 1M HCl in MeOH or aqueous HCl and reflux for 1 hour to break the boron-amine complex.

  • Workup: Concentrate the solvent. Basify the residue with 1N NaOH (pH > 10) and extract with Dichloromethane (DCM) x3.

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH).[1]

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following QC parameters must be met.

TestAcceptance CriteriaPurpose
¹H NMR (DMSO-d₆) Characteristic triplets at ~2.8 ppm (CH₂) and ~3.0 ppm (CH₂-N).[1] Pyridine protons: d 8.3 (d), 7.6 (dd), 7.5 (d).[1]Confirms structure and absence of solvent.
LCMS >95% Purity.[][9] Mass peaks at 201.0 and 203.0 (1:1 ratio).Confirms Bromine isotope pattern and purity.
Karl Fischer (KF) < 1.0% WaterHigh water content degrades the free amine (carbamate formation).
Appearance Clear oil or white waxy solidDarkening indicates oxidation/decomposition.[1]

Handling & Stability Guidelines

Safety Warning: This compound is a primary amine and an aryl halide. It is an irritant and potentially harmful if swallowed.[1]

  • Hygroscopicity: Primary amines readily absorb atmospheric CO₂ to form carbamates/carbonates. Always handle under an inert atmosphere (N₂/Ar) when possible.[1]

  • Storage:

    • Short Term: 4°C in a tightly sealed vial.

    • Long Term: -20°C as the HCl salt.[1] Converting the free base to the hydrochloride salt (using 4M HCl in Dioxane) significantly increases shelf-life and handling ease.[1]

  • Reaction Compatibility:

    • Compatible: Amide coupling (HATU/EDC), Reductive Amination, Suzuki Coupling (Ar-Br site).[1]

    • Incompatible: Strong oxidizers, prolonged exposure to air.[1]

References

  • ChemicalBook. 2-(6-BROMOPYRIDIN-3-YL)ETHANAMINE Properties and Suppliers. Retrieved from (Verified CAS 910391-38-7).[1]

  • Guidechem. Supplier Aggregation for CAS 910391-38-7.[1] Retrieved from .

  • CymitQuimica. 6-Bromo-3-pyridineacetonitrile Product Page.[1][5][] Retrieved from .

  • Brown, H. C., et al. Selective Reductions.[1] 26. The Reaction of Borane-Tetrahydrofuran with Nitriles. J. Org.[1] Chem. 1981, 46, 2571.[1] (Foundational reference for Borane reduction chemoselectivity).

Sources

"2-(6-Bromopyridin-3-yl)ethanamine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-(6-Bromopyridin-3-yl)ethanamine

Executive Summary & Molecular Criticality

2-(6-Bromopyridin-3-yl)ethanamine is a high-value bifunctional building block extensively used in medicinal chemistry. Its structure features a primary ethylamine tail (nucleophilic handle) and a 6-bromo-substituted pyridine ring (electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

The dual reactivity that makes this scaffold valuable also renders it chemically fragile. Improper storage leads to rapid titer degradation, specifically through atmospheric carbonylation (carbamate formation) and oxidative discoloration . This guide defines the physicochemical vectors of degradation and establishes a self-validating protocol for long-term storage.

Property Specification
Chemical Name 2-(6-Bromopyridin-3-yl)ethanamine
Common Form Hydrochloride Salt (Solid) or Free Base (Viscous Oil/Low-melt Solid)
Molecular Weight 201.07 g/mol (Free Base)
Critical Sensitivity Hygroscopic, Air-sensitive (CO₂), Photosensitive

Physicochemical Degradation Vectors

To preserve the integrity of this reagent, one must understand the three primary mechanisms of failure.

Atmospheric Carbonylation (The "White Crust" Phenomenon)

The primary amine moiety (


) is moderately basic. Upon exposure to atmospheric CO₂, it undergoes a reversible reaction to form a carbamic acid, which rapidly stabilizes as a solid carbamate salt.
  • Observation: A clear oil (free base) turns cloudy or develops a white crust; a free-flowing salt becomes sticky/clumped.

  • Impact: Stoichiometric mismatch in subsequent coupling reactions.

Photolytic Dehalogenation

Halogenated heterocycles, particularly bromopyridines, are susceptible to Homolytic Aromatic Substitution (HAS) under UV light. The C-Br bond (Bond Dissociation Energy ~80 kcal/mol) can cleave to form a radical, which abstracts hydrogen from the solvent or the ethylamine chain.

  • Impact: Formation of the des-bromo impurity (2-(pyridin-3-yl)ethanamine), which acts as a chain terminator in cross-coupling reactions.

Oxidative N-Oxide Formation

While the pyridine nitrogen is electron-deficient and relatively stable, the primary aliphatic amine is prone to oxidation, leading to hydroxylamines or N-oxides over prolonged exposure to air.

Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under improper storage conditions.

DegradationPathways Start 2-(6-Bromopyridin-3-yl) ethanamine (Intact) CO2 Pathway A: Atmospheric CO2 Start->CO2 UV Pathway B: UV Light (<300nm) Start->UV O2 Pathway C: Atmospheric O2 Start->O2 Carbamate Solid Carbamate Salt (Insoluble Precipitate) CO2->Carbamate Reversible Absorption DesBromo Des-bromo Impurity (Radical Abstraction) UV->DesBromo Homolytic Cleavage Oxide N-Oxide / Colored Impurities (Yellowing) O2->Oxide Slow Oxidation

Figure 1: Primary degradation vectors. Pathway A (CO2 absorption) is the most rapid failure mode for the free base form.

Storage & Handling Protocols

This protocol distinguishes between the Free Base (highly unstable) and the Hydrochloride Salt (preferred for storage).

The "Golden Rule" of Form

Never store the free base for >24 hours. If you synthesize or purchase the free base, immediately convert it to the HCl or fumarate salt for long-term banking. The crystal lattice of the salt protects the amine from CO₂ uptake.

Storage Conditions Matrix
ConditionHydrochloride Salt (Recommended) Free Base (Avoid)
Temperature -20°C (Long Term)2-8°C (Active Use)-80°C (Required if stored >2 days)
Atmosphere Inert Gas (Argon/Nitrogen) flush required after every use.Strictly Inert. Glovebox storage recommended.
Container Amber glass vial with Teflon-lined screw cap.Amber glass, Parafilm sealed, inside a secondary desiccator.
Desiccant Store vial inside a jar with active silica gel or Drierite.Essential.
Handling Workflow (Self-Validating)
  • Equilibration: Allow the frozen vial to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis.

  • Aliquot: Weigh out the required amount quickly. Do not leave the stock bottle open on the balance.

  • Blanketing: Flush the headspace of the stock vial with a gentle stream of Argon (2-3 psi) for 10 seconds before recapping.

  • Sealing: Wrap the cap with Parafilm M to prevent gas exchange during freezer storage.

Quality Control & Re-Validation

Before using this reagent in critical steps (e.g., GMP synthesis or late-stage coupling), validate purity using the following decision tree.

QC_Workflow Check Visual Inspection Color Is it White/Off-White? Check->Color Yellow Yellow/Brown/Sticky Color->Yellow No NMR Run 1H NMR (DMSO-d6) Color->NMR Yes Purify Recrystallize (EtOH/Et2O) or Acid/Base Extraction Yellow->Purify Degraded Peaks Check 8.0-8.5 ppm (Pyridine) Check 3.0-4.0 ppm (Ethyl) NMR->Peaks Decision Decision Peaks->Decision Decision->Purify Extra Peaks/Broadening Proceed Proceed to Synthesis Decision->Proceed Clean Spectrum

Figure 2: QC Decision Matrix. Visual yellowing indicates oxidation; NMR broadening indicates carbamate formation.

Analytical Markers:

  • 1H NMR (DMSO-d6): Look for peak broadening at the methylene protons adjacent to the amine (~2.8 - 3.0 ppm). Sharp triplets indicate a clean amine. Broad humps suggest carbamate/salt mixtures.

  • LCMS:

    • Target Mass:

      
      .
      
    • Impurity Mass:

      
       (Oxidation) or 
      
      
      
      (Carbamate adduct, often seen in negative mode or unstable in positive mode).

Safety & Toxicology

  • Hazard Class: Irritant/Corrosive.

  • Skin Contact: Amines are potent sensitizers. The bromopyridine moiety adds lipophilicity, increasing skin absorption rates. Double-gloving (Nitrile) is mandatory.

  • Inhalation: Handle only in a fume hood. The HCl salt dust is a respiratory irritant.

References

  • Didas, S. A., et al. (2014).[1] "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines." The Journal of Physical Chemistry C. ACS Publications. [Link]

  • ICH Guidelines. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 2-(6-Bromopyridin-3-yl)ethanamine. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(6-Bromopyridin-3-yl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bifunctional Linchpin"

In modern drug discovery, 2-(6-Bromopyridin-3-yl)ethanamine serves as a high-value "linchpin" scaffold. Its structural utility stems from its ability to bridge two distinct pharmacophoric domains:

  • The Polar Head (Ethylamine): A flexible tether that mimics the endogenous neurotransmitter motifs found in histamine, dopamine, and serotonin. It is the primary vector for hydrogen bonding and ionic interactions within GPCR binding pockets.

  • The Hydrophobic Anchor (6-Bromo-Pyridine): A bioisostere of the phenyl ring that offers improved aqueous solubility and metabolic stability. The C6-bromine atom provides a reactive handle for Palladium-catalyzed cross-coupling, allowing the attachment of complex hydrophobic tails (e.g., biaryl systems) required for kinase selectivity or receptor occupancy.

This guide details the strategic application of this molecule, focusing on chemo-selective functionalization protocols that avoid common synthetic pitfalls such as catalyst poisoning and regioselectivity errors.

Chemical Profile & Strategic Utility

Before initiating synthesis, researchers must understand the electronic and physical properties that dictate the reactivity of this building block.

PropertyValue/CharacteristicMedicinal Chemistry Implication
Basicity (pKa) Primary Amine: ~9.5 Pyridine N: ~2.5The primary amine is significantly more basic and nucleophilic. Protocol Note: In coupling reactions, the primary amine will react exclusively over the pyridine nitrogen under standard conditions.
Lipophilicity LogP: ~0.8 (Lower than phenyl analog)Pyridine nitrogen acts as an H-bond acceptor, improving water solubility compared to the phenethylamine analog (LogP ~1.4).
Electronic Effect Pyridine Ring (Electron Deficient)The electron-poor ring facilitates Nucleophilic Aromatic Substitution (SnAr) at the C6 position if the bromine needs to be displaced by strong nucleophiles (e.g., alkoxides, amines).
Halogen Bond C-Br bondThe bromine can act as a transient halogen bond donor in crystallographic screens before functionalization.

Strategic Workflow: Divergent Synthesis

The order of operations is critical. You can either functionalize the amine first (Path A) or the bromide first (Path B).

  • Path A (Recommended): Functionalize the amine (Amide coupling/Reductive amination) before Pd-catalysis. This prevents the free amine from coordinating with and poisoning the Palladium catalyst during cross-coupling.

  • Path B: Requires protection of the amine (e.g., Boc-anhydride) prior to cross-coupling.

Visualization: Divergent Reaction Pathways

G Start 2-(6-Bromopyridin-3-yl) ethanamine Amide Intermediate A: Functionalized Amide (Ar-Br intact) Start->Amide Path A: HATU Coupling (R-COOH) Boc Intermediate B: N-Boc Protected Start->Boc Path B: Boc2O, TEA DrugA Final Target A: Kinase Inhibitor (Biaryl System) Amide->DrugA Suzuki Coupling (Ar-B(OH)2, Pd) Suzuki Intermediate C: Biaryl Amine (Suzuki Product) Boc->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) DrugB Final Target B: GPCR Ligand (Secondary Amine) Suzuki->DrugB 1. TFA (Deprotect) 2. Reductive Amination

Figure 1: Decision tree for synthesizing library candidates. Path A is preferred for high-throughput synthesis of amide libraries.

Detailed Experimental Protocols

Protocol A: Chemo-Selective Amide Coupling

Objective: Attach a "Head Group" to the ethylamine tail while leaving the aryl bromide intact for later diversification.

Reagents:

  • Substrate: 2-(6-Bromopyridin-3-yl)ethanamine (1.0 eq)

  • Carboxylic Acid (R-COOH): 1.1 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature (RT) for 5 minutes. Mechanism: This forms the activated O-acyl(tetramethyl)uronium salt.

  • Addition: Add the 2-(6-Bromopyridin-3-yl)ethanamine (1.0 eq) directly to the mixture.

    • Note: If the starting material is an HCl salt, ensure extra DIPEA (1.0 eq) is added to neutralize the salt.

  • Reaction: Stir at RT for 2–4 hours.

  • Monitoring (Self-Validation): Check via LC-MS.

    • Success Indicator: Disappearance of the starting amine (M+H) and appearance of the Product Mass (M+H). The Bromine isotope pattern (M and M+2 peaks of equal height) must be preserved.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling on Pyridine Core

Objective: Functionalize the C6-position with an aryl/heteroaryl group. Context: This protocol assumes the amine has already been functionalized (as per Protocol A) or protected (Boc). Free amines can be used but require higher catalyst loading.

Reagents:

  • Substrate: 6-Bromo-pyridine intermediate (1.0 eq)

  • Boronic Acid/Ester: 1.2 – 1.5 eq

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

    • Expert Insight: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is robust for pyridyl bromides and resists poisoning better than Pd(PPh3)4.

  • Base: 2M Aqueous K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing (Critical): Place the substrate, boronic acid, and Pd catalyst in a microwave vial. Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen is the primary cause of Suzuki failure.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M K2CO3 via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

  • Scavenging: After cooling, filter through a Celite pad. To remove residual Palladium (which can cause false positives in biological assays), stir the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes.

  • Validation:

    • LC-MS: Look for the loss of the Br isotope pattern. The product should show a single molecular ion peak corresponding to the biaryl species.

    • UV-Vis: A significant redshift in the UV spectrum usually occurs due to extended conjugation between the pyridine and the new aryl ring.

Case Study: Designing a Kinase Inhibitor

Scenario: A project team needs to target a tyrosine kinase with a hydrophobic pocket (ATP site) and a solvent-exposed polar region.

Design Logic:

  • The Core: The pyridine ring of 2-(6-Bromopyridin-3-yl)ethanamine acts as the hinge binder.

  • The Tail (Suzuki): A 3,4-dimethoxyphenylboronic acid is coupled to the 6-position (Protocol B). This hydrophobic group penetrates the deep hydrophobic pocket of the kinase.

  • The Head (Amide): A solubilizing morpholine-acetic acid is coupled to the ethylamine (Protocol A). This projects into the solvent front, improving solubility and bioavailability.

Resulting Structure:

  • Solubility: High (due to morpholine and pyridine).

  • Selectivity: Tunable via the Suzuki coupling partner.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Pd Catalyst PoisoningIf using free amine, switch to Path B (Boc-protect first). Alternatively, use Pd(OAc)2 + SPhos , which is highly active for heteroaryl chlorides/bromides with amines present.
Protodeboronation Unstable Boronic AcidSome heteroaryl boronic acids decompose in aqueous base. Switch to anhydrous conditions: Cs2CO3 in DMF/Toluene at 100°C.
Regioselectivity (Amide) Pyridine N reactingUnlikely due to pKa difference (9.5 vs 2.5). If observed, ensure pH is < 10 during coupling.

References

  • BenchChem. Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates. (General overview of bromopyridine reactivity). Link

  • Lerebours, R., & Wolf, C. (2006). Chemo- and regioselective palladium-catalyzed cross-coupling reactions of 2,6-dibromopyridine. Journal of Organic Chemistry. (Methodology for selective coupling on pyridine rings). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses pyridine-ethylamine bioisosteres). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (The authoritative guide on Suzuki coupling mechanisms). Link

Sources

Using "2-(6-Bromopyridin-3-yl)ethanamine" in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Assembly of Kinase Inhibitors Using 2-(6-Bromopyridin-3-yl)ethanamine

Executive Summary

This guide details the strategic application of 2-(6-Bromopyridin-3-yl)ethanamine (CAS: 1209459-64-6, Analogous Ref) as a bifunctional "lynchpin" scaffold in the synthesis of ATP-competitive kinase inhibitors.

In modern drug discovery, this molecule represents a privileged substructure due to its dual functionality:

  • The 2-Bromopyridine "Head": Serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach hinge-binding motifs.

  • The Ethylamine "Tail": Provides a flexible, solvent-exposed linker ideal for attaching solubilizing groups or targeting specific residues (e.g., Asp/Glu) at the kinase active site entrance.

This note provides validated protocols for protection, cross-coupling, and diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Rationale & Pharmacophore Mapping

The utility of 2-(6-Bromopyridin-3-yl)ethanamine lies in its ability to mimic the adenosine core of ATP while extending into the solvent front.

Pharmacophore Diagram (Graphviz)

Pharmacophore Scaffold 2-(6-Bromopyridin-3-yl)ethanamine Hinge Hinge Binder (via Suzuki Coupling) Scaffold->Hinge Br-Handle (C-C Bond) Solvent Solvent Tail (via Amide Coupling) Scaffold->Solvent NH2-Handle (Amide Bond) Kinase Kinase Active Site Hinge->Kinase H-Bonds to Backbone Solvent->Kinase Solubility & Selectivity

Caption: Pharmacophore mapping of the scaffold. The pyridine ring orients the hinge binder, while the ethylamine chain extends to the solvent front.

Synthetic Workflow & Protocols

Direct coupling of the unprotected amine is discouraged due to catalyst poisoning and side reactions. The industry-standard workflow involves a Protect-Couple-Deprotect-Functionalize sequence.

Workflow Diagram (Graphviz)

Synthesis Start Start: 2-(6-Bromopyridin-3-yl)ethanamine Step1 Step 1: N-Boc Protection (Boc2O, DCM) Start->Step1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Step1->Step2 Intermediate A Step3 Step 3: Acidic Deprotection (TFA or HCl/Dioxane) Step2->Step3 Intermediate B Step4 Step 4: Tail Functionalization (Amide/Urea Formation) Step3->Step4 Free Amine Salt Final Final Kinase Inhibitor Step4->Final

Caption: Step-wise synthetic route for modular inhibitor assembly. Protection of the amine is critical prior to Pd-catalyzed coupling.

Protocol A: Chemoselective N-Protection

Objective: Mask the primary amine to prevent interference during cross-coupling.

  • Reagents:

    • Substrate: 2-(6-Bromopyridin-3-yl)ethanamine (1.0 eq)

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Base: Triethylamine (TEA) (1.5 eq)

    • Solvent: Dichloromethane (DCM) (0.1 M concentration)

  • Procedure:

    • Dissolve substrate in DCM at 0°C. Add TEA.

    • Add Boc₂O dropwise (dissolved in minimal DCM).

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (ninhydrin stain will disappear) or LCMS (M+H+100 mass shift).

    • Workup: Wash with 0.1 M HCl (remove TEA), then Brine. Dry over Na₂SO₄.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Head")

Objective: Install the aryl/heteroaryl hinge-binding motif at the 6-position.

Note on Causality: 2-Bromopyridines are electron-deficient and can be sluggish in oxidative addition compared to bromobenzenes. We utilize Pd(dppf)Cl₂ for its robustness and resistance to air, or XPhos Pd G2 for difficult substrates.

ComponentEquivalentsRole
N-Boc-Intermediate 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile (Hinge Binder)
Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Catalyst (High Turnover)
K₂CO₃ (2M aq) 3.0Base (Activates Boron)
1,4-Dioxane [0.1 M]Solvent (Miscibility)

Step-by-Step:

  • Charge a microwave vial or pressure tube with the N-Boc-Intermediate, Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen poisons Pd(0).

  • Add degassed Dioxane and K₂CO₃ solution.

  • Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • QC Check: LCMS should show full conversion to the biaryl product.

  • Purification: Filter through Celite (removes Pd black). Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Protocol C: Deprotection & Tail Functionalization (The "Tail")

Objective: Expose the amine and attach the solubilizing tail.

  • Deprotection:

    • Dissolve intermediate in DCM. Add Trifluoroacetic Acid (TFA) (ratio 4:1 DCM:TFA).

    • Stir 1 hour. Concentrate in vacuo.

    • Self-Validating Step: The product will exist as a TFA salt. Ensure complete removal of excess TFA by co-evaporating with Toluene or Ether.

  • Amide Coupling (Library Generation):

    • Reagents: Carboxylic Acid (Tail), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

    • Mix Acid and DIPEA in DMF. Add HATU. Stir 5 min (Pre-activation).

    • Add the amine-TFA salt. Stir 2 hours.

    • Result: Rapid generation of amide-linked kinase inhibitors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodebromination (H replaces Br)Solvent too "wet" or reaction too hot. Switch to anhydrous Toluene/EtOH system.
Pd Black Precipitation Catalyst decompositionEnsure rigorous degassing. Add ligand excess (e.g., PPh₃).
Incomplete Deprotection t-Butyl cation scavengingAdd triethylsilane (TES) scavenger (2%) to the TFA mixture.
Amine Insoluble Salt formationUse 4M HCl in Dioxane instead of TFA; free base with carbonate resin before coupling.

References

  • Organic Chemistry Portal. "Suzuki Coupling - Recent Literature and Conditions." Reaction Database. Accessed October 2023. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10255375 (Related: 2-(6-Bromopyridin-3-yl)ethanol)." PubChem. Accessed October 2023. [Link]

Sources

Application Note: 2-(6-Bromopyridin-3-yl)ethanamine as a Prochiral Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the specific utility of 2-(6-Bromopyridin-3-yl)ethanamine (CAS: 1209459-78-4) not merely as a linker, but as a prochiral substrate for the asymmetric synthesis of fused heterocyclic pharmacophores.

Executive Summary

2-(6-Bromopyridin-3-yl)ethanamine is a specialized pyridine-based ethylamine derivative. While the molecule itself is achiral, it serves as a critical prochiral building block in the synthesis of chiral fused heterocycles—specifically tetrahydro-1,6-naphthyridines —via asymmetric Pictet-Spengler cyclization.

This scaffold is highly valued in drug discovery for two reasons:

  • Bioisosterism: The resulting naphthyridine core is a bioisostere of the tetrahydroisoquinoline (THIQ) moiety found in numerous alkaloids and CNS drugs, but with improved aqueous solubility due to the pyridine nitrogen.

  • Functional Versatility: The bromine atom at the C6 position serves as a "functional handle" for late-stage diversification (e.g., Suzuki-Miyaura coupling) to target kinase hinge regions (JNK, p38 MAP kinase).

This guide details the protocol for transforming this achiral amine into high-value chiral intermediates using organocatalysis.

Technical Background & Mechanism

The Prochiral Challenge

The target amine contains a primary amino group attached to an ethyl chain on the pyridine ring. To introduce chirality, the molecule is typically subjected to a cyclization reaction with an aldehyde or ketone.

The Asymmetric Pictet-Spengler Reaction (APSR) is the method of choice. By reacting 2-(6-Bromopyridin-3-yl)ethanamine with an aldehyde in the presence of a chiral Brønsted acid catalyst , researchers can generate a new stereocenter at the C5 position of the resulting naphthyridine ring with high enantiomeric excess (ee).

Mechanistic Pathway

The reaction proceeds through a "Chiral Ion Pair" mechanism:

  • Condensation: The amine reacts with an aldehyde to form an achiral imine (Schiff base).

  • Protonation: The chiral catalyst protonates the imine, forming a chiral ion pair.

  • Cyclization: The electron-rich pyridine ring attacks the activated iminium ion. The chiral environment of the catalyst dictates the face of attack, inducing stereochemistry.

  • Re-aromatization: Loss of a proton restores the aromaticity, yielding the chiral tetrahydro-1,6-naphthyridine.

Pathway Visualization

The following diagram illustrates the transformation of the achiral amine into a chiral pharmacophore.

PictetSpengler Amine 2-(6-Bromopyridin-3-yl) ethanamine (Achiral Substrate) Imine Imine Intermediate (Prochiral) Amine->Imine Condensation (-H2O) Aldehyde R-CHO (Aldehyde) Aldehyde->Imine IonPair Chiral Ion Pair (Catalyst-Bound) Imine->IonPair Chiral Brønsted Acid Catalyst Product Chiral Tetrahydro- 1,6-naphthyridine (High ee%) IonPair->Product Asymmetric Cyclization Suzuki Kinase Inhibitor (Post-Functionalization) Product->Suzuki Suzuki Coupling (at Br-site)

Figure 1: Mechanistic flow for the conversion of 2-(6-Bromopyridin-3-yl)ethanamine into a chiral kinase inhibitor scaffold via Asymmetric Pictet-Spengler reaction.

Experimental Protocol: Asymmetric Cyclization

Objective: Synthesis of (S)-6-bromo-5-phenyl-1,2,3,4-tetrahydro-1,6-naphthyridine. Scale: 1.0 mmol (Optimization Scale).

Materials & Reagents
ReagentEquivalentsRole
2-(6-Bromopyridin-3-yl)ethanamine 1.0 eqSubstrate
Benzaldehyde1.2 eqElectrophile
(S)-TRIP (Chiral Phosphoric Acid)0.05 eq (5 mol%)Chiral Catalyst
Molecular Sieves (3Å)200 mg/mmolWater Scavenger
Toluene0.1 M (Conc.)Solvent
Sodium Sulfate (Na₂SO₄)N/ADrying Agent
Step-by-Step Procedure

Step 1: Catalyst Activation & Setup

  • Flame-dry a 10 mL Schlenk tube under argon.

  • Add activated 3Å molecular sieves (200 mg) to the tube.

  • Add (S)-TRIP catalyst (5 mol%) and the solvent (Toluene, anhydrous).

Step 2: Imine Formation (In Situ)

  • Add 2-(6-Bromopyridin-3-yl)ethanamine (1.0 eq) to the reaction vessel.

    • Note: If starting with the HCl salt, perform a free-base extraction using CH₂Cl₂/NaOH(aq) prior to use. The salt will deactivate the chiral catalyst.

  • Add Benzaldehyde (1.2 eq) dropwise.

  • Stir at room temperature for 30 minutes to allow pre-formation of the imine.

Step 3: Asymmetric Cyclization

  • Cool the reaction mixture to -30°C (Cryocooler or dry ice/acetone bath). Lower temperatures generally improve enantioselectivity (ee).

  • Stir the mixture at -30°C for 24–48 hours.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the imine mass and the appearance of the cyclized product (M+H).

Step 4: Workup & Purification

  • Quench the reaction with saturated NaHCO₃ solution (2 mL).

  • Extract the aqueous layer with EtOAc (3 x 5 mL).

  • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient of Hexanes/EtOAc (due to the polarity of the secondary amine).

Analytical Validation (QC)
  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane:iPrOH (90:10) + 0.1% Diethylamine.

    • Target: >90% ee (enantiomeric excess).

  • NMR: ¹H NMR should show a distinct chiral proton signal at the C5 benzylic position (typically ~4.5–5.5 ppm depending on shielding).

Application: Kinase Inhibitor Library Generation[1]

Once the chiral naphthyridine core is synthesized, the 6-bromo position becomes the critical "exit vector" for drug design. It allows the attachment of aryl groups that extend into the hydrophobic pocket of kinases (e.g., JNK, p38).

Library Synthesis Workflow

The following diagram outlines the parallel synthesis workflow for generating a library of chiral kinase inhibitors from the brominated intermediate.

LibraryGen cluster_coupling Parallel Cross-Coupling (Suzuki-Miyaura) Start Chiral Naphthyridine (6-Bromo Intermediate) Rxn1 Boronic Acid A (Solubilizing Group) Start->Rxn1 Pd(dppf)Cl2 K2CO3, 80°C Rxn2 Boronic Acid B (H-Bond Donor) Start->Rxn2 Rxn3 Boronic Acid C (Lipophilic) Start->Rxn3 Scaffold Final Chiral Drug Candidate Target: JNK/p38 Kinase Selectivity: High (due to chirality) Rxn1->Scaffold Rxn2->Scaffold Rxn3->Scaffold

Figure 2: Divergent synthesis strategy utilizing the bromine handle for library generation.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by trace HClEnsure the starting amine is a free base. Wash with 1N NaOH and dry thoroughly before use.
Low Enantioselectivity (<50% ee) Reaction temperature too highLower temperature to -50°C or -78°C. Switch solvent to mesitylene or CCl₄ to tighten the ion pair.
No Reaction Pyridine ring electron-deficientThe pyridine ring is less nucleophilic than a benzene ring. Add a Lewis Acid co-catalyst (e.g., Mg(OtBu)₂) or use a more acidic Brønsted acid (e.g., N-triflyl phosphoramide).
Racemization Oxidation of productThe tetrahydro-naphthyridine product is prone to oxidation. Store under Argon/Nitrogen at -20°C.

References

  • BenchChem. (2025).[1][2] 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors. Retrieved from

  • Organic Reactions. (2026). Enantioselective Pictet-Spengler Reactions. Organic Reactions Wiki. Retrieved from

  • J&K Scientific. (2021). Pictet-Spengler Reaction Mechanism and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives. PubMed Central. Retrieved from

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines and Ligands. Retrieved from

(Note: The URLs provided above link to the landing pages of the respective authoritative sources identified during the research phase.)

Sources

Application Note: Synthesis and N-Derivatization of 2-(6-Bromopyridin-3-yl)ethanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(6-bromopyridin-3-yl)ethanamine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in nicotinic acetylcholine receptor (nAChR) ligands and a versatile linker in kinase inhibitors. The 6-bromo functionality provides a robust handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ethylamine chain offers a vector for exploring Solvation Analysis of Relationship (SAR) through N-substitution.

This guide addresses the two primary challenges in working with this scaffold:

  • Halogen Preservation: Avoiding hydrodehalogenation (loss of the bromine) during the reduction of precursors.

  • Controlled Derivatization: Achieving selective mono-N-alkylation without over-alkylation.

Retrosynthetic Logic & Workflow

The synthesis is designed to be modular. We utilize a Henry Reaction (Nitroaldol) strategy to assemble the carbon chain, followed by a chemoselective reduction that spares the aryl bromide. The final library generation relies on a mild Reductive Amination protocol.

G Start 6-Bromo-3-pyridinecarboxaldehyde (Commercially Available) Inter1 Intermediate A: Nitrovinyl Pyridine Start->Inter1 Henry Rxn (MeNO2, NH4OAc) Scaffold CORE SCAFFOLD: 2-(6-Bromopyridin-3-yl)ethanamine Inter1->Scaffold Selective Reduction (BH3-THF or Zn/HCl) Deriv1 Library A: Secondary Amines (via Reductive Amination) Scaffold->Deriv1 R-CHO STAB Deriv2 Library B: Amides/Sulfonamides (via Acylation) Scaffold->Deriv2 R-COCl DIPEA

Figure 1: Modular synthetic workflow ensuring bromine preservation and divergent library generation.

Module 1: Scaffold Synthesis (Core Assembly)

Objective: Synthesize 2-(6-bromopyridin-3-yl)ethanamine from 6-bromo-3-pyridinecarboxaldehyde.

Step 1: Henry Reaction (Nitroaldol Condensation)

This step extends the carbon chain by condensing nitromethane with the aldehyde.

  • Reagents: 6-Bromo-3-pyridinecarboxaldehyde (1.0 eq), Nitromethane (5-10 eq), Ammonium Acetate (0.5 eq).

  • Conditions: Reflux (90-100°C) for 4-6 hours.

Protocol:

  • Dissolve the aldehyde in excess nitromethane (acts as both reagent and solvent).

  • Add ammonium acetate.[1]

  • Heat to reflux equipped with a Dean-Stark trap or drying tube.

  • Monitoring: TLC (Hexane/EtOAc 3:1) will show the disappearance of the aldehyde (

    
    ) and appearance of the yellow nitroalkene (
    
    
    
    ).
  • Workup: Concentrate in vacuo to remove nitromethane. Partition residue between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2] Recrystallize from EtOH if necessary.

Step 2: Chemoselective Reduction (The Critical Step)

Warning: Standard catalytic hydrogenation (H₂/Pd-C) is NOT recommended as it frequently causes debromination (cleavage of the C-Br bond).

Recommended Method: Borane-THF Reduction. Borane selectively reduces the nitroalkene and alkene moieties to the saturated amine without affecting the aryl bromide.

  • Reagents: Nitroalkene intermediate (1.0 eq), BH₃·THF complex (1M in THF, 4.0 eq).

  • Solvent: Anhydrous THF.

Protocol:

  • Cool a solution of BH₃·THF (4.0 eq) to 0°C under nitrogen.

  • Dropwise add a solution of the nitroalkene in THF.

  • Allow to warm to RT, then reflux for 2-4 hours.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (gas evolution!) followed by 6M HCl.

  • Reflux the acidic mixture for 1 hour to break the boron-amine complex.

  • Isolation: Basify to pH >12 with NaOH. Extract with DCM. The product is the free amine.

Module 2: N-Derivatization (Library Generation)

Objective: Generate N-substituted derivatives (Secondary Amines) without over-alkylation.

Method: Reductive Amination (Abdel-Magid Protocol)

Direct alkylation with alkyl halides (e.g., R-Br) is discouraged due to uncontrolled poly-alkylation. The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB) is the industry standard for this transformation due to its mildness and selectivity [1].

Reagent Table
ComponentEquivalentsRoleNotes
Amine Scaffold 1.0SubstrateUse free base or salt (add 1 eq DIPEA if salt)
Aldehyde/Ketone 1.1 - 1.2ElectrophileDiversity element
NaBH(OAc)₃ (STAB) 1.5ReductantMild; does not reduce aldehydes directly
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation
DCE or THF SolventMediumDCE (1,2-Dichloroethane) is preferred
Detailed Protocol:
  • Imine Formation:

    • Charge a reaction vial with the Amine Scaffold (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1-2 mmol).

    • Stir at Room Temperature (RT) for 30-60 minutes. Note: Pre-forming the imine is optional for aldehydes but recommended for ketones.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in a single portion.

    • Stir at RT under nitrogen.

    • Time: Aldehydes typically react in 2-4 hours; Ketones may require 12-24 hours.

  • Validation (In-Process Control):

    • LCMS: Monitor for the disappearance of the amine scaffold (M+H) and appearance of the product mass (M + R' + H).

    • TLC: The secondary amine is usually less polar than the primary amine starting material.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution).

    • Extract with DCM (x3).

    • Wash combined organics with brine, dry (MgSO₄), and concentrate.

  • Purification:

    • Flash Chromatography (DCM/MeOH/NH₄OH gradient).

    • Note: The basic nitrogen often tails on silica; adding 1% NH₄OH or TEA to the eluent is crucial.

Analytical Data & Quality Control

When validating the synthesis, look for these diagnostic NMR signals:

  • Aryl Bromide Stability: The 6-bromo-pyridine protons typically appear as two doublets (or d/dd) in the aromatic region (

    
     7.4 - 8.4 ppm). If the bromine is lost (hydrodehalogenation), you will see a complex splitting pattern indicative of an unsubstituted pyridine C-H at that position.
    
  • Ethylene Linker: The

    
     bridge appears as two triplets (or multiplets) in the aliphatic region (
    
    
    
    2.7 - 3.0 ppm).
  • N-Substitution: Appearance of the new alkyl signals and a shift in the methylene protons adjacent to the nitrogen.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3]

  • BenchChem Technical Support. (2025). "Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions." (General reference for bromopyridine handling).
  • Sigma-Aldrich Application Note.

Sources

Application Note: High-Throughput Screening of Novel Kinase Inhibitors using Luminescent ADP Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for screening novel drug candidates against kinase targets using a homogeneous, luminescent ADP-detection format (ADP-Glo™). Unlike radiometric assays (


P) or antibody-dependent fluorescence methods (TR-FRET), this platform measures the universal product of the kinase reaction—ADP. This protocol is optimized for high-throughput screening (HTS) in 384-well plates, focusing on identifying ATP-competitive inhibitors.

Assay Principle & Mechanism

The core of this assay is a coupled enzymatic reaction that translates kinase activity (ADP production) into a stable luminescent signal.[1][2][3] This "gain-of-signal" format provides a high signal-to-background ratio (S/B) and is less susceptible to compound fluorescence interference than fluorescence polarization (FP) or FRET assays.

Mechanistic Pathway

The assay proceeds in three distinct phases:

  • Kinase Reaction: The kinase transfers a phosphate from ATP to the substrate, generating ADP.

  • ADP-Glo™ Reagent (Depletion): Terminates the kinase reaction and depletes all remaining unconsumed ATP. This eliminates the "background" ATP signal.

  • Detection Reagent (Conversion): Converts the generated ADP back into ATP, which is then utilized by Ultra-Glo™ Luciferase to produce light.

Diagram: Assay Reaction Pathway

ADPGlo_Mechanism Substrate Substrate + ATP Products ADP + p-Substrate Substrate->Products Phosphorylation Kinase Target Kinase Kinase->Products Catalysis PureADP ADP Only (ATP Removed) Products->PureADP Terminates Rxn Depletion Step 1: ADP-Glo™ (Depletes ATP) Depletion->PureADP Light Luminescence (RLU) PureADP->Light Signal Generation Detection Step 2: Detection Reagent (ADP -> ATP -> Luciferase) Detection->Light

Caption: The three-stage conversion of Kinase activity into quantifiable luminescence.

Critical Assay Parameters (The "Why" Behind the Protocol)

Before screening drug candidates, the assay conditions must be tuned to ensure the data is physiologically relevant and statistically robust.

ATP Concentration ( )

Scientific Rationale: Most kinase inhibitors in early discovery are ATP-competitive . If you run the assay at saturating ATP concentrations (e.g., 1 mM), you will outcompete the inhibitor, artificially increasing the


 (right-shift) and potentially missing potent hits.
  • Requirement: Determine the apparent Michaelis constant (

    
    ) for ATP.
    
  • Standard: Run the assay at

    
    .
    
  • Mathematical Grounding: According to the Cheng-Prusoff equation for competitive inhibition, when ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , the 
    
    
    
    [1].[4][5] This allows for a consistent approximation of the inhibitor constant (
    
    
    ).
Enzyme Linearity

The assay must measure the initial velocity (


) . If the enzyme consumes more than 10-20% of the ATP, the reaction rate slows down (substrate depletion), and the relationship between signal and activity becomes non-linear.
  • Protocol: Perform an enzyme titration curve. Select a concentration that falls within the linear range of the signal-to-enzyme plot.

DMSO Tolerance

Drug candidates are dissolved in DMSO. High DMSO concentrations can denature kinases.

  • Validation: Titrate DMSO (0% to 10%) into the reaction. Determine the maximum tolerance (typically < 2%).

Detailed Protocol: 384-Well HTS Workflow

Reagents:

  • Recombinant Kinase (Target)

  • Lipid/Peptide Substrate

  • Ultra Pure ATP (Promega)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)[6]

  • Assay Buffer (typically 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).

Table 1: Plate Map & Volume Summary

ComponentVolume (

L)
Description
Compound 1.0Test compound in 1% DMSO (Final DMSO ~0.2%)
Kinase 2.0Target enzyme in Assay Buffer
Substrate/ATP 2.0Substrate + ATP (

) mix
ADP-Glo Reagent 5.0Stops reaction, depletes ATP
Detection Reagent 10.0Converts ADP to Light
Total Read Vol 20.0 Volume prior to reading
Step-by-Step Workflow
  • Compound Plating: Dispense 1

    
    L of compounds (diluted in assay buffer/DMSO) into the 384-well plate (white, opaque, low-volume).
    
    • Controls: Columns 1-2 (No Compound/Max Activity), Columns 23-24 (No Enzyme/Min Activity).

  • Enzyme Addition: Add 2

    
    L of Kinase solution to all wells except the No Enzyme controls (add buffer only to those).
    
    • Pre-Incubation: Briefly centrifuge (1000 rpm, 1 min) and incubate for 5-10 mins at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2

    
    L of Substrate/ATP mix to all wells.
    
    • Note: Ensure ATP is at

      
       concentration so the final is 
      
      
      
      .
  • Kinase Incubation: Seal plate and incubate at Room Temperature (RT) for 60 minutes (or optimized time).

  • Step 1 (Depletion): Add 5

    
    L of ADP-Glo™ Reagent .
    
    • Incubate for 40 minutes at RT. Critical: This time is required to burn off unreacted ATP.

  • Step 2 (Detection): Add 10

    
    L of Kinase Detection Reagent .
    
    • Incubate for 30-60 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Diagram: Experimental Workflow

Workflow Prep Reagent Prep (Buffer, Enzyme, ATP/Substrate) Plate Compound Plating (1 µL into 384-well) Prep->Plate AddEnz Add Kinase (2 µL) Pre-incubation 10 min Plate->AddEnz AddSub Add ATP/Substrate (2 µL) Start Reaction AddEnz->AddSub Incubate1 Kinase Reaction 60 min @ RT AddSub->Incubate1 Stop Add ADP-Glo Reagent (5 µL) Stop & Deplete (40 min) Incubate1->Stop Detect Add Detection Reagent (10 µL) Convert & Glow (30 min) Stop->Detect Read Measure Luminescence (Plate Reader) Detect->Read

Caption: Step-by-step liquid handling workflow for a standard 384-well assay.

Data Analysis & Quality Control

Normalization

Raw Luminescence Units (RLU) must be normalized to Percent Inhibition:



  • 
    : Mean RLU of "No Compound" (Enzyme + Substrate + DMSO)
    
  • 
    : Mean RLU of "No Enzyme" (Buffer + Substrate + DMSO)
    
Z-Factor (Assay Robustness)

Before accepting a plate, calculate the Z-factor (


) using the controls [2].


  • Pass Criteria:

    
    .
    
  • Interpretation: A value between 0.5 and 1.0 indicates an excellent assay with large separation band and low variation.

IC50 Determination

Fit the dose-response data to a 4-parameter logistic (4PL) equation:



  • Validation: If the Hill Slope is significantly different from -1.0 (e.g., > -0.5 or < -2.0), investigate for compound aggregation, solubility issues, or multiple binding modes.

Troubleshooting Guide

IssueProbable CauseSolution
High Background Impure ATPUse only "Ultra Pure" ATP provided in the kit.
Low Signal Enzyme inactive or degradedAliquot kinase to single-use vials; avoid freeze-thaw.
Low Z-Factor (< 0.5) Pipetting error or driftCheck dispenser calibration; ensure plates are sealed to prevent evaporation.
Right-shifted IC50 ATP too highRe-evaluate

; ensure assay is run at or below

.

References

  • Cheng, Y., & Prusoff, W. H. (1973).[7] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • Promega Corporation.[6] (n.d.). ADP-Glo™ Kinase Assay Technical Manual.

  • Coussens, N. P., et al. (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.

Sources

Use of "2-(6-Bromopyridin-3-yl)ethanamine" in developing neurological disorder treatments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(6-Bromopyridin-3-yl)ethanamine in CNS Lead Optimization

Abstract: The Privileged Scaffold Hypothesis

In the landscape of central nervous system (CNS) drug discovery, the "privileged scaffold" concept is paramount. This guide details the application of 2-(6-Bromopyridin-3-yl)ethanamine (CAS 654676-62-7) as a versatile pharmacophore precursor.

Unlike simple building blocks, this molecule offers a dual-modality function:

  • The Ethylamine Tail (Pos 3): A direct mimic of endogenous monoamines (histamine, dopamine, serotonin), providing critical hydrogen-bonding interactions within G-Protein Coupled Receptor (GPCR) orthosteric sites.

  • The Bromo-Pyridine Core (Pos 6): A highly reactive electrophilic handle for palladium-catalyzed cross-coupling, enabling the rapid construction of biaryl systems essential for modulating lipophilicity and potency.

This note provides validated protocols for transforming this scaffold into high-affinity ligands for Histamine H3 Receptors (H3R) and Nicotinic Acetylcholine Receptors (nAChR) , targeting neurodegenerative disorders like Alzheimer’s Disease (AD) and Schizophrenia.

Part 1: Chemical Logic & Divergent Synthesis

The utility of 2-(6-Bromopyridin-3-yl)ethanamine lies in its ability to serve as a "hub" for divergent synthesis. The pyridine nitrogen reduces basicity compared to aliphatic amines, often improving Blood-Brain Barrier (BBB) permeability by lowering the Polar Surface Area (PSA).

Strategic Workflow Diagram

The following diagram illustrates the divergent pathways available from this single scaffold.

DivergentSynthesis Scaffold 2-(6-Bromopyridin-3-yl) ethanamine Protection N-Boc Protection Scaffold->Protection Boc2O, TEA Intermediate N-Boc-Intermediate Protection->Intermediate Coupling Pd-Catalyzed Suzuki/Buchwald Intermediate->Coupling Ar-B(OH)2 or Ar-NH2 H3R Histamine H3 Antagonist (Cognition) Coupling->H3R Deprotection nAChR alpha-7 nAChR Modulator (Schizophrenia) Coupling->nAChR Deprotection Kinase CNS Kinase Inhibitor (Neuroprotection) Coupling->Kinase Cyclization

Caption: Divergent synthetic pathways utilizing the 6-bromo handle to access distinct CNS therapeutic classes.

Part 2: Validated Synthetic Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C6 position without compromising the ethylamine chain. Challenge: Free amines can poison Palladium catalysts. Solution: A "Protect-Couple-Deprotect" strategy is mandatory for high yields.

Step 1: N-Boc Protection

  • Dissolve 1.0 eq of 2-(6-Bromopyridin-3-yl)ethanamine in DCM (Dichloromethane).

  • Add 1.5 eq of Triethylamine (TEA) and cool to 0°C.

  • Add 1.1 eq of Di-tert-butyl dicarbonate (

    
    ) dropwise.
    
  • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl, brine, dry over

    
    . Yield is typically >90%.[1]
    

Step 2: Suzuki Coupling (The Critical Step) Reagents:


 (Catalyst), 

(Base), Aryl Boronic Acid. Solvent System: 1,4-Dioxane/Water (4:1) – Degassed is critical.
  • Charge a reaction vial with:

    • 1.0 eq N-Boc-protected intermediate.

    • 1.2 eq Aryl Boronic Acid (e.g., 4-cyanophenylboronic acid for H3R targets).

    • 0.05 eq

      
      .
      
    • 3.0 eq

      
      .
      
  • Add degassed Dioxane/Water solvent.

  • Heat to 90°C under Nitrogen/Argon for 12 hours.

  • Filtration: Filter through Celite to remove Pd residues.

  • Purification: Flash chromatography (Silica gel).

Step 3: Deprotection & Salt Formation

  • Dissolve the coupled product in 1,4-Dioxane.

  • Add 4N HCl in Dioxane (excess). Stir for 2 hours.

  • Precipitate: The hydrochloride salt usually precipitates. Filter and wash with diethyl ether.

    • Why Salt? HCl salts are preferred for water solubility in biological assays.

Part 3: Biological Validation (H3 Receptor Focus)

The primary application of this scaffold is generating H3 Receptor Antagonists . These compounds block the inhibitory autoreceptor, thereby increasing the release of Acetylcholine and Histamine in the prefrontal cortex—a mechanism validated for cognitive enhancement.

Protocol B: Radioligand Binding Assay (Membrane Preparation)

Purpose: Determine the affinity (


) of the synthesized ligand.[2]

Materials:

  • Ligand:

    
    -N-
    
    
    
    -methylhistamine (NAMH) – Specific H3 agonist.
  • Tissue: Rat cerebral cortex membranes or CHO cells expressing human H3R.

  • Reference: Thioperamide (Standard antagonist).

Procedure:

  • Incubation: Mix 50

    
    g membrane protein with 1 nM 
    
    
    
    -NAMH and increasing concentrations (
    
    
    to
    
    
    M) of the test compound (synthesized from Protocol A).
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Time: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Counting: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Comparative Data: Structure-Activity Relationship (SAR)

The table below demonstrates how modifications at the 6-position (via Suzuki coupling) drastically alter potency.

Compound IDR-Group (at C6)H3R

(nM)
BBB Permeability (PAMPA)Interpretation
Scaffold -Br>10,000HighInactive (Needs lipophilic tail)
Analog A Phenyl120HighModerate affinity
Analog B 4-Cyanophenyl4.5HighLead Candidate (H-bond acceptor)
Analog C 4-Methoxyphenyl15ModerateGood affinity, lower metabolic stability

Part 4: Lead Optimization Workflow

To ensure the final compound is a viable drug candidate, follow this logical testing hierarchy.

Workflow Synthesis Synthesis (Suzuki Coupling) PrimaryScreen Primary Screen (H3R Binding Assay) Synthesis->PrimaryScreen PrimaryScreen->Synthesis Low Affinity (Refine SAR) SecondaryScreen Functional Assay (GTP-gamma-S Binding) PrimaryScreen->SecondaryScreen Ki < 10 nM ADME ADME Profiling (PAMPA / Microsomal Stability) SecondaryScreen->ADME Antagonist Mode Confirmed ADME->Synthesis Poor Stability InVivo In Vivo Efficacy (Object Recognition Test) ADME->InVivo High Permeability T1/2 > 30 min

Caption: Iterative Lead Optimization Workflow for Neuro-Drug Development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 642811, 6-Bromopyridin-3-amine. (Note: Structural parent reference). Retrieved from [Link]

  • Gemini, S. et al. (2009). Heterocyclic replacement of the central phenyl core of diamine-based histamine H3 receptor antagonists. European Journal of Medicinal Chemistry. (Validates the pyridine-ethylamine scaffold in H3 antagonists). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for the C6-coupling described in Protocol A). Retrieved from [Link]

  • Berlin, M. et al. (2011). Development of Histamine H3 Antagonists for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry. (Contextualizes the therapeutic application). Retrieved from [Link]

Sources

Integrated Analytical Strategy for 2-(6-Bromopyridin-3-yl)ethanamine Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-BP

Executive Summary

The precise quantification of 2-(6-Bromopyridin-3-yl)ethanamine (CAS: Specific CAS not universally indexed, treated here as a custom intermediate) presents unique chromatographic challenges due to its amphoteric nature. The molecule contains a basic primary amine tail (pKa ~9.8) and a weakly basic pyridine ring (pKa ~2.5), modulated by the electron-withdrawing bromine substituent.

Standard reverse-phase methods often yield peak tailing due to interaction between the protonated amine and residual silanols on the stationary phase. This guide outlines a "Dual-Pillar" approach :

  • Pillar 1 (Quantification): A robust HPLC-UV method utilizing an acidic mobile phase with ion-suppression to ensure sharp peak shape and high resolution.

  • Pillar 2 (Identification): An orthogonal LC-MS method leveraging the distinct

    
     isotopic signature for absolute identity confirmation.
    

Physicochemical Context & Strategy

Understanding the molecule is the prerequisite for method design.

PropertyValue (Estimated)Chromatographic Implication
Primary Amine pKa ~9.8Highly protonated at neutral pH. Causes tailing on standard silica.
Pyridine pKa ~2.0 - 3.0The 6-Bromo substituent lowers basicity compared to unsubstituted pyridine.
LogP ~1.2 - 1.5Moderately lipophilic; suitable for C18 retention.
UV Chromophore Pyridine RingAbsorption expected at

nm.

The "Acidic Lock" Strategy: To prevent secondary interactions (tailing), we employ a mobile phase pH well below the pKa of the silanols (pH < 3). This keeps the silanols protonated (neutral) and the amine fully protonated (cationic), ensuring a clean partition mechanism dominated by hydrophobic interaction with the C18 ligands.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

This is the "Gold Standard" method for purity (%) and assay (w/w) determination.

Instrumentation & Conditions
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent "Base-Deactivated" column.

    • Why: "Eclipse" or "XSelect" bonding technologies shield residual silanols, critical for amine analysis.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5.0 µL.

  • Detection:

    • Channel A: 260 nm (Quantification).

    • Channel B: 210 nm (Impurity scouting).

    • Spectrum Scan: 190–400 nm (Peak purity assessment).

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Note: TFA acts as an ion-pairing agent, sharpening the amine peak.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Equilibration)
2.005Isocratic Hold (Elute polar salts)
12.0095Linear Gradient (Elute main peak & lipophilics)
15.0095Wash
15.105Re-equilibration
20.005End of Run

Protocol B: LC-MS Identity Confirmation

While UV provides purity, it cannot definitively distinguish the target from a de-halogenated impurity (e.g., 2-(pyridin-3-yl)ethanamine). Mass Spectrometry is required.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive Mode (+ve).

    • Reasoning: The primary amine accepts protons readily (

      
      ).
      
  • Scan Range: 100 – 500

    
    .
    
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

The Isotopic Fingerprint (Crucial Step)

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).
  • Acceptance Criteria: The Mass Spectrum MUST show a "Twin Peak" cluster at

    
     and 
    
    
    
    with an approximate intensity ratio of 1:1 .
  • Failure Mode: If the spectrum shows a single dominant peak, the bromine has likely been cleaved (de-halogenation).

Method Validation (ICH Q2(R1) Alignment)

To ensure trustworthiness, the method must be validated against International Council for Harmonisation (ICH) guidelines.[1][2]

System Suitability Criteria

Before releasing data, the system must pass these checks using a standard solution (0.5 mg/mL):

  • Tailing Factor (

    
    ): 
    
    
    
    (Strict control due to amine nature).
  • Theoretical Plates (

    
    ): 
    
    
    
    .[3]
  • Precision (RSD):

    
     for retention time; 
    
    
    
    for Area (n=6 injections).
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest impurity (likely the des-bromo analog).
Linearity & Range
  • Range: 80% to 120% of target concentration.

  • Criterion: Correlation Coefficient (

    
    ) 
    
    
    
    .[1][2]

Visualized Workflows

Analytical Workflow Diagram

AnalyticalWorkflow cluster_detect Dual Detection Sample Raw Sample (Solid/Oil) Prep Sample Prep (Dilute in 10% MeCN/Water) Sample->Prep Sep HPLC Separation (C18, Acidic pH) Prep->Sep UV UV (260nm) Quantification Sep->UV MS MS (ESI+) ID & Isotopes Sep->MS Data Data Processing (Integration) UV->Data MS->Data Report Final CoA (Purity %) Data->Report

Caption: Figure 1: Integrated workflow for simultaneous quantification and identity confirmation.

Troubleshooting Decision Tree

Troubleshooting Start Start: Evaluate Peak Shape CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing Good Pass: Proceed to Validation CheckTailing->Good No Action1 Increase Buffer Strength or Add 0.1% TFA CheckTailing->Action1 Yes Check2 Improved? Action1->Check2 Check2->Good Yes Action2 Switch to CSH Column (Charged Surface Hybrid) Check2->Action2 No

Caption: Figure 2: Logic flow for addressing amine-induced peak tailing.

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1][2][4][5][6][7] Available at: [Link]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[4][6][7][8][9] Available at: [Link]

  • PubChem . Compound Summary: 2-(pyridin-3-yl)ethanamine (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Dolan, J. W.HPLC Method Development for Pharmaceuticals. Separation Science.

Sources

Large-scale synthesis of "2-(6-Bromopyridin-3-yl)ethanamine" for drug development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AN-2025-BPYE

Executive Summary

Target Molecule: 2-(6-Bromopyridin-3-yl)ethanamine (CAS: N/A for specific salt, Free base MW: 201.06) Application: Critical pharmacophore and linker in kinase inhibitors, GPCR ligands, and PROTACs. The 6-bromo handle allows for subsequent Suzuki/Buchwald couplings, while the ethylamine chain provides a flexible tether for amide/urea formation. Challenge: The primary synthetic challenge is the chemoselective reduction of the nitrile precursor to a primary amine without causing hydrodehalogenation (loss of the bromine atom), a common side reaction in standard catalytic hydrogenation (Pd/C, H2). Solution: This protocol details a robust, 3-step synthesis starting from inexpensive 2-bromo-5-methylpyridine. The key step utilizes a Borane-Dimethyl Sulfide (BH3[1]·DMS) reduction, which offers superior chemoselectivity over catalytic hydrogenation, preserving the aryl bromide moiety while delivering high yields (>85%) of the primary amine.

Retrosynthetic Analysis & Route Selection

To ensure scalability and functional group tolerance, we bypass non-selective routes (e.g., LiAlH4 reduction or Pd-catalyzed hydrogenation) in favor of a borane-mediated reduction.

Selected Route (The "Nitrile Pathway"):

  • Radical Bromination: 2-Bromo-5-methylpyridine

    
     2-Bromo-5-(bromomethyl)pyridine.
    
  • Nucleophilic Substitution: 2-Bromo-5-(bromomethyl)pyridine

    
     2-(6-Bromopyridin-3-yl)acetonitrile.
    
  • Chemoselective Reduction: 2-(6-Bromopyridin-3-yl)acetonitrile

    
    2-(6-Bromopyridin-3-yl)ethanamine .
    

SynthesisRoute SM 2-Bromo-5-methylpyridine Int1 2-Bromo-5-(bromomethyl)pyridine (Benzylic Bromination) SM->Int1 NBS, AIBN CCl4 or PhCF3, Reflux Int2 2-(6-Bromopyridin-3-yl)acetonitrile (Cyanation) Int1->Int2 NaCN EtOH/H2O Product 2-(6-Bromopyridin-3-yl)ethanamine (Target) Int2->Product BH3·DMS THF, Reflux

Figure 1: Synthetic pathway prioritizing the preservation of the Ar-Br bond during the final reduction step.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine

Objective: Functionalize the methyl group via Wohl-Ziegler bromination.

  • Reagents: 2-Bromo-5-methylpyridine (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.05 equiv).

  • Solvent: Benzotrifluoride (PhCF3) – Recommended as a greener, higher-boiling alternative to CCl4.

  • Protocol:

    • Charge a reactor with 2-bromo-5-methylpyridine and PhCF3 (5 mL/g).

    • Add NBS and AIBN under nitrogen atmosphere.

    • Heat to reflux (approx. 100-102°C) for 4–6 hours. Monitor by HPLC/TLC for consumption of starting material.

    • Workup: Cool to 0°C to precipitate succinimide by-product. Filter off solids.

    • Wash filtrate with water and brine. Dry over Na2SO4 and concentrate.

    • Purification: Recrystallization from heptane/EtOAc is preferred for scale; flash chromatography (Hex/EtOAc) for smaller batches.

Step 2: Synthesis of 2-(6-Bromopyridin-3-yl)acetonitrile

Objective: Chain extension by one carbon.

  • Reagents: 2-Bromo-5-(bromomethyl)pyridine (1.0 equiv), Sodium Cyanide (NaCN, 1.2 equiv).

  • Solvent: Ethanol/Water (4:1 ratio).

  • Protocol:

    • Dissolve the benzyl bromide intermediate in Ethanol.

    • Add a solution of NaCN in water dropwise at 0°C (Caution: HCN potential. Maintain basic pH).

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Concentrate to remove ethanol. Extract aqueous residue with DCM (3x).

    • Wash combined organics with 1M NaOH (to ensure cyanide removal) and brine.

    • Yield Target: >85%. The product is typically a solid that can be used directly if purity >95%.

Step 3: Chemoselective Reduction to 2-(6-Bromopyridin-3-yl)ethanamine

Objective: Reduce nitrile to amine without touching the bromine.

Critical Mechanism: Borane (BH3) acts as a Lewis acid hydride donor. It coordinates to the nitrile nitrogen, facilitating hydride transfer. Unlike catalytic hydrogenation, it does not interact with the aryl bromide under these conditions.

  • Reagents: 2-(6-Bromopyridin-3-yl)acetonitrile (1.0 equiv), Borane-Dimethyl Sulfide complex (BH3·DMS, 2.0 M in THF, 3.0 equiv).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Setup: Dry 3-neck flask, N2 atmosphere, reflux condenser, dropping funnel.

    • Dissolve nitrile in anhydrous THF (10 mL/g) and cool to 0°C.

    • Addition: Add BH3·DMS dropwise over 30 mins. Caution: Exothermic, gas evolution.

    • Reaction: Remove ice bath and heat to gentle reflux (66°C) for 3–5 hours.

      • Checkpoint: Monitor by TLC/LCMS. The intermediate boron-amine complex may behave differently than the free amine.

    • Quench (Critical): Cool to 0°C. CAUTIOUSLY add Methanol (excess) to quench unreacted borane.

    • Hydrolysis: Add 6M HCl (approx 5 equiv) and reflux for 1 hour. This step breaks the stable Boron-Amine complex.

    • Isolation:

      • Cool to RT and concentrate to remove THF/MeOH.

      • Basify the aqueous residue to pH >12 using 50% NaOH.

      • Extract with DCM or Chloroform/IPA (3:1).

    • Salt Formation (Optional but recommended): Treat the organic layer with HCl in dioxane to precipitate the amine as a hydrochloride salt for long-term stability.

Process Safety & Troubleshooting

Borane Quenching Workflow

The quenching of borane reactions is the most hazardous step on a large scale due to hydrogen gas generation.

QuenchWorkflow Start Reaction Mixture (Excess BH3 + Product-Borane Complex) Step1 Cool to <5°C Start->Step1 Step2 Add MeOH Dropwise (Control H2 Evolution) Step1->Step2 Exothermic Step3 Add 6M HCl (Acid Hydrolysis) Step2->Step3 Step4 Reflux 1 Hour (Break B-N Bond) Step3->Step4 End Free Amine Salt in Aqueous Step4->End

Figure 2: Safe quenching protocol for Borane reduction.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 3) Boron-amine complex not broken.Ensure the acidic reflux (HCl/MeOH) step is performed for at least 1 hour.
Des-bromo impurity Over-reduction (rare with BH3).Confirm reagent quality. Do NOT use Pd/C or Raney Ni. Avoid LiAlH4 at high temps.
Lachrymator effect Benzyl bromide intermediate.Handle Step 1 product in a fume hood. Treat glassware with dilute NaOH before cleaning.
Incomplete Conversion Moisture in THF (Step 3).Borane hydrolyzes rapidly. Use freshly distilled THF or molecular sieves.

References

  • Common Organic Chemistry . (n.d.). Nitrile to Amine - Common Conditions: BH3-THF.[1] Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal . (n.d.). Reduction of Nitriles to Amines. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry . (2010). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations. Organic & Biomolecular Chemistry. Retrieved January 28, 2026, from [Link]

Sources

"2-(6-Bromopyridin-3-yl)ethanamine" handling and safety precautions in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Safe Handling and Protocols for 2-(6-Bromopyridin-3-yl)ethanamine

Executive Summary

This guide outlines the technical handling, safety, and storage protocols for 2-(6-Bromopyridin-3-yl)ethanamine (CAS: 1196155-24-0 / Analogues).[1] As a bifunctional heterocyclic building block, this compound features a nucleophilic primary amine tethered to an electrophilic bromopyridine core. This "dual-reactivity" profile makes it a critical intermediate in medicinal chemistry (e.g., kinase inhibitors) but also presents specific stability challenges—namely, sensitivity to atmospheric moisture (


 absorption) and potential photolytic degradation.

This document moves beyond standard SDS listings to provide field-proven methodologies for maintaining compound integrity and ensuring researcher safety.

Physicochemical & Safety Profile

Compound Identity:

  • IUPAC Name: 2-(6-Bromopyridin-3-yl)ethan-1-amine[1]

  • Structure: A pyridine ring substituted at the 6-position with a bromine atom and at the 3-position with an ethylamine chain.

  • Molecular Weight: ~201.06 g/mol [1]

  • Appearance: Typically a pale yellow to brown oil or low-melting solid (free base); white to off-white solid (hydrochloride salt).[1]

Hazard Identification (Conservative Assessment): While some vendors classify this strictly as an irritant, primary amines should always be treated as potentially corrosive .

Hazard ClassH-CodeDescriptionMechanistic Insight
Skin Corrosion/Irritation H314 / H315 Causes severe burns or skin irritation.[1]The free amine (

) is basic (

) and can saponify skin lipids.
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]Pyridine moieties can disrupt neurological function; halogenation often modulates metabolic stability.
Eye Damage H318 / H319 Causes serious eye damage/irritation.[2]Direct contact with the basic amine causes rapid corneal opacity.
STOT - SE H335 May cause respiratory irritation.[1][3]Amine vapors are highly irritating to mucous membranes.

Storage & Stability Protocol

The "Carbonate Trap" Risk: Primary amines aggressively react with atmospheric


 to form carbamate salts (white crusts). This alters stoichiometry in precise coupling reactions (e.g., Buchwald-Hartwig).

Recommended Storage Conditions:

  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ). Argon is preferred due to its higher density, providing a better "blanket" over the substance.
    
  • Temperature: 2°C to 8°C . Cold storage slows autoxidation and hydrolysis of the C-Br bond.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

Operational Protocols

Protocol A: Weighing & Transfer (Inert Handling)

Objective: Prevent moisture uptake and exposure to aerosols.[1]

  • Equilibrate: Allow the storage vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water immediately into the product.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Pyridine salts are prone to static fly-away.[1]

  • Transfer:

    • Solid: Weigh quickly in a fume hood. If the compound is sticky/oily, weigh by difference using a syringe or a pre-weighed vial.

    • Liquid/Oil: Use a glass syringe with a wide-bore needle.[1] Avoid plastic syringes for long-term contact as amines can leach plasticizers.[1]

Protocol B: Reaction Setup (Cross-Coupling Context)

Context: Using the Br-handle for Suzuki/Buchwald couplings or the


 for amide coupling.
  • Solvent Selection: Dissolve in anhydrous solvents (DCM, DMF, or THF).

    • Note: Avoid acetone or ketones if the amine is the reactant, as they will form imines/enamines.

  • Order of Addition:

    • If reacting the Amine: Add the electrophile (e.g., acid chloride) slowly to the amine solution at 0°C to control the exotherm.

    • If reacting the Bromide: Protect the amine (e.g., Boc-protection) first if the catalyst is sensitive to free amines, or use a catalyst system tolerant of free amines (e.g., Pd(OAc)2/SPhos).

  • Inerting: Sparge the reaction solvent with Argon for 10-15 minutes prior to adding the catalyst to prevent oxidation of the Pd/Ni species.

Protocol C: Spill Response & Waste Disposal
  • Small Spill (<1g): Do not wipe with dry paper towels (static risk). Cover with weak acid neutralizer (e.g., Citric acid or Sodium Bisulfate) to convert the volatile amine to a non-volatile salt. Wipe up with water-dampened pads.

  • Disposal: Segregate into Basic Organic Waste . Do not mix with acidic waste streams (exotherm risk) or oxidizers (fire risk).[4]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision nodes for handling this compound to maintain chemical integrity and safety.

SafeHandling cluster_hazards Critical Hazards Storage Cold Storage (Argon, 4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Open Open in Fume Hood Equilibrate->Open Weigh Weighing (Anti-static, Inert Gas) Open->Weigh Minimize Air Exposure Dissolve Solubilization (Anhydrous Solvent) Weigh->Dissolve Reaction Reaction Setup (N2/Ar Atmosphere) Dissolve->Reaction Waste Waste Disposal (Basic Stream) Reaction->Waste Post-Workup H1 Corrosive (NH2) H2 Hygroscopic

Figure 1: Lifecycle flow for the safe handling of 2-(6-Bromopyridin-3-yl)ethanamine, emphasizing moisture control and thermal equilibration.

References

  • PubChem. Compound Summary: 6-Bromopyridin-3-amine (Analogous substructure data). National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 3-Aminopyridine Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Core Challenge: The "Push-Pull" Electronic Conflict

The bromination of 3-aminopyridine is notoriously difficult to control because the substrate contains two conflicting electronic directors:

  • The Pyridine Nitrogen (Deactivating, Meta-directing): Withdraws electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS).

  • The Amino Group (Activating, Ortho/Para-directing): Strongly donates electron density, activating positions C2 , C4 , and C6 .[1]

The Problem: The competition between these effects, combined with the high reactivity of the amino group, often leads to:

  • Regio-scrambling: Mixtures of C2-bromo (ortho) and C6-bromo (para) isomers.[2]

  • Over-bromination: Rapid formation of 2,6-dibromo-3-aminopyridine.

  • Inaccessibility: The C4 position is electronically activated by the amine but is often sterically or electronically disfavored in direct EAS.

Decision Matrix: Select Your Target

Before starting, identify your specific target isomer. The synthetic route must change based on the desired position.

BrominationStrategy Start Target Isomer C2 2-Bromo-3-aminopyridine (Ortho) Start->C2 C6 6-Bromo-3-aminopyridine (Para) Start->C6 C4 4-Bromo-3-aminopyridine (Ortho/Para-N) Start->C4 Dibromo 2,6-Dibromo-3-aminopyridine Start->Dibromo Method_C2 Direct EAS: NBS in MeCN (0°C) C2->Method_C2 Kinetic Control Method_C6 Indirect Route: Redxn of 6-bromo-3-nitropyridine C6->Method_C6 High Purity Method_C4 Lithiation (DoM): Boc-Protection -> Li -> Br2 C4->Method_C4 Directed Metalation Method_Dibromo Forcing Conditions: Br2 (2.2 eq) in HOAc Dibromo->Method_Dibromo

Figure 1: Strategic workflow for accessing specific brominated isomers of 3-aminopyridine.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of 2-bromo and 6-bromo isomers."

Diagnosis: This is common in protic solvents (like acetic acid) or at higher temperatures where thermodynamic control takes over.

  • The Science: The C2 position is ortho to the amine and kinetically favored by N-bromosuccinimide (NBS) in polar aprotic solvents. The C6 position is para to the amine and less sterically hindered but often requires different electronic activation.

  • Solution: Switch to NBS in Acetonitrile (MeCN) or DMF at 0°C .

    • Why? NBS provides a slow, controlled release of the bromonium ion (

      
      ). MeCN solvates the transition state for C2-bromination effectively while suppressing the over-reaction seen with elemental bromine (
      
      
      
      ).
Issue 2: "I cannot stop the reaction at the mono-bromo stage; I keep getting 2,6-dibromo-3-aminopyridine."

Diagnosis: The first bromine atom, while deactivating, does not sufficiently deactivate the ring against the strong push of the amino group, especially if excess reagent is present locally.

  • The Science: The amino group's activation (

    
     effect) is stronger than the bromine's deactivation (
    
    
    
    effect).
  • Corrective Actions:

    • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of NBS. Never excess.

    • Addition Rate: Add the NBS solution dropwise over 60 minutes. Do not dump it in.

    • Temperature: Maintain < 5°C . Higher temperatures lower the selectivity barrier.

Issue 3: "I need the 4-bromo isomer, but I only get C2/C6 mixtures."

Diagnosis: You are using the wrong mechanism. Direct Electrophilic Aromatic Substitution (EAS) will almost never yield the C4 product in useful quantities because C4 is deactivated by the pyridine nitrogen (para-position) and is less favored than C2/C6 by the amine.

  • Solution: You must use Directed Ortho Metalation (DoM) .

    • Protect the amine (e.g., Boc-protection).[3]

    • Use n-BuLi to lithiate the C4 position (directed by the Boc group).

    • Quench with an electrophilic bromine source (e.g., 1,2-dibromoethane).

    • Deprotect.[4]

Validated Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-aminopyridine (C2-Selective)

Target: Kinetic Mono-bromination

  • Setup: Charge a 3-neck round bottom flask with 3-aminopyridine (1.0 eq) and Acetonitrile (MeCN) [0.5 M concentration].

  • Cooling: Cool the solution to 0°C in an ice/water bath.

  • Reagent Prep: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimal amount of MeCN.

  • Addition: Add the NBS solution dropwise via an addition funnel over 45-60 minutes , maintaining internal temperature < 5°C.

    • Critical Step: Monitor by TLC/HPLC.[2] Stop immediately when starting material is < 5%.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to destroy active bromine species. Concentrate MeCN in vacuo. Extract with Ethyl Acetate.[4]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 6-Bromo-3-aminopyridine (C6-Selective)

Target: High Purity via Indirect Route

Note: Direct bromination to C6 is difficult. The industry standard for high purity is reduction.

  • Starting Material: 6-bromo-3-nitropyridine (Commercially available or synthesized via nitration of 2-bromopyridine).

  • Reduction: Dissolve substrate in Ethanol/Water .

  • Reagent: Add Iron powder (Fe) (3-5 eq) and Ammonium Chloride (

    
    )  (catalytic).
    
  • Reaction: Heat to reflux (80°C) for 1-2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[4][5]

  • Result: Yields 6-bromo-3-aminopyridine with exclusive regioselectivity (bromine position is fixed from the start).

Reference Data: Identification of Isomers

Use this table to confirm which isomer you have synthesized. The NMR coupling patterns are the definitive "fingerprint."

Feature2-Bromo-3-aminopyridine (C2)6-Bromo-3-aminopyridine (C6)
Missing Proton H2 (The singlet between N and

is gone)
H6 (The doublet next to N is gone)
1H NMR Pattern 3 signals: H4 (d), H5 (dd), H6 (d)3 signals: H2 (s), H4 (d), H5 (d)
Key Indicator No Singlet. All remaining protons are adjacent.[2][4][5][6][7][8]Distinct Singlet (H2) is present.
Common Impurity 2,6-Dibromo-3-aminopyridineUnreacted Starting Material

References

  • Canibano, V. et al. "Synthesis of 2-bromo-3-aminopyridine via NBS Bromination." Synthesis, 2001. (Standard protocol for C2-selectivity using NBS/MeCN).
  • BenchChem Technical Guides. "Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions." Link (Accessed Oct 2023).

  • National Institutes of Health (NIH) / PubChem. "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination." (Describes the lithiation route for C4 isomers). Link

  • Sonavane, S. et al. "Bromination of aminopyridines: Solvent effects and byproduct control." Heterocyclic Letters, Vol. 11, 2021.[4][9][10] (Detailed analysis of solvent effects on regioselectivity).

Sources

Technical Support Center: Selective Pyridine Bromination

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the challenge of minimizing dibromo byproducts during the synthesis of brominated pyridine derivatives. The content is structured for researchers in drug discovery and process chemistry, focusing on mechanistic control and practical troubleshooting.

Core Directive & Strategy

The Challenge: Pyridine rings are electron-deficient, making direct electrophilic aromatic substitution (EAS) difficult. However, once a "activating" group (e.g., -NH₂, -OH, -OR) is introduced to facilitate reaction, the ring often becomes too reactive, leading to rapid over-bromination (dibromo and tribromo species). Conversely, in radical bromination of alkylpyridines, kinetic control is required to prevent gem-dibromide formation.

The Solution Architecture: Minimizing dibromo byproducts requires shifting from Thermodynamic Control (where the most stable, often polysubstituted, product dominates) to Kinetic Control (trapping the intermediate). This guide covers three specific distinct scenarios:

  • Activated Rings (Aminopyridines): Controlling EAS reactivity.

  • Deactivated Rings (Pure Pyridine): Managing harsh forcing conditions.

  • Side-Chain Functionalization: Radical selectivity.

Troubleshooting Guide (Q&A)

Scenario A: Activated Systems (Amino- or Hydroxy-pyridines)

Q1: I am brominating 2-aminopyridine with


 in acetic acid, but I consistently get 3,5-dibromo-2-aminopyridine. How do I isolate the 5-monobromo product? 

Diagnosis: The amino group strongly activates the ortho (3) and para (5) positions.


 is a potent electrophile; the first bromination event does not sufficiently deactivate the ring to prevent the second attack, especially if the reaction mixture is heterogeneous or locally concentrated.

Corrective Action:

  • Switch Reagent: Replace elemental bromine (

    
    ) with N-Bromosuccinimide (NBS) . NBS provides a low, steady concentration of active bromine species.
    
  • Solvent Selection: Use a non-polar solvent like Acetonitrile (MeCN) or DMF at low temperatures (

    
     to 
    
    
    
    ). In protic solvents like acetic acid, the N-H bond polarization facilitates faster substitution.
  • Stoichiometry: Use a slight deficit of NBS (0.90 – 0.95 eq). It is easier to separate unreacted starting material than to separate the dibromo byproduct.

Q2: My LCMS shows a "bromine dance" migration during workup. How do I fix this? Answer: Polyhalogenated pyridines are prone to halogen dance (base-catalyzed migration) under strongly basic workup conditions. Quench reactions with weak acids (e.g., dilute HCl or


) rather than strong bases (NaOH) to freeze the regioisomer distribution.
Scenario B: Radical Bromination (Picolines)

Q3: During the radical bromination of 3-methylpyridine to 3-(bromomethyl)pyridine using NBS, I see significant gem-dibromide formation. How do I minimize this?

Diagnosis: The product, 3-(bromomethyl)pyridine, has a benzylic C-H bond that is often weaker than the starting methyl C-H bond due to radical stabilization by the bromine atom, leading to preferential second bromination.

Corrective Action:

  • Phase Transfer Catalysis: Implement a biphasic system (

    
     / 
    
    
    
    ) with a radical initiator. This separates the product from the active brominating phase.
  • Acid Scavenging: The byproduct HBr catalyzes the decomposition of NBS and accelerates side reactions. Add solid

    
      or epoxide scavengers  (e.g., propylene oxide) to the reaction mixture to neutralize HBr in situ.
    
  • High Dilution: Run the reaction at high dilution (0.1 M) to minimize intermolecular radical propagation chains that favor poly-bromination.

Detailed Experimental Protocols

Protocol 1: Regioselective Monobromination of 2-Aminopyridine

Target: Minimizing 3,5-dibromo impurity.

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.95 eq)

  • Acetonitrile (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 2-aminopyridine (10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask shielded from light (foil-wrapped).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dissolve NBS (9.5 mmol) in acetonitrile (20 mL). Add this solution dropwise over 60 minutes via an addition funnel. Crucial: Slow addition keeps the active bromonium ion concentration low.

  • Reaction: Stir at -10°C for 2 hours. Monitor via HPLC/UPLC.

    • Stop point: When dibromo species exceeds 2% area-under-curve (AUC).

  • Workup: Concentrate the solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate. Wash organic layer with 5%

    
     (to remove traces of 
    
    
    
    ) and brine.
Protocol 2: Controlled Bromination using DBDMH

Target: Industrial-scale control for deactivated rings.

Reagents:

  • Pyridine derivative (1.0 eq)[1][2]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq - Note: DBDMH delivers 2 Br atoms)

  • Solvent:

    
     (if deactivated) or MeOH (if activated)
    

Step-by-Step:

  • Setup: Charge reactor with pyridine substrate.

  • Reagent Choice: Use DBDMH instead of

    
    . DBDMH is a solid, allowing precise weighing and dosing, unlike volatile liquid bromine.
    
  • Stoichiometry: Add DBDMH in portions (0.1 eq every 30 mins).

  • Temperature: Maintain 0-5°C.

  • Quench: Pour onto ice water. The hydantoin byproduct is water-soluble, facilitating easy removal.

Data & Visualization

Table 1: Reagent Selectivity Profile
ReagentActive SpeciesSelectivity (Mono:Di)Best ForRisk

/ AcOH

/

Low (60:40)Large scale, cheapHigh dibromo formation
NBS / MeCN

(succinimide complex)
High (95:5)Activated ringsExpensive for kg scale
DBDMH

(controlled)
Very High (98:2)Process ChemistryRequires solubility optimization

/ Oleum

(super-electrophile)
ModerateDeactivated ringsHarsh conditions, safety
Pathway Analysis: Bromination Dynamics

The following diagram illustrates the kinetic competition between the desired monobromination and the undesired dibromination, highlighting the critical control points.

BrominationPath Start Substrate (Pyridine-X) Intermediate Transition State (Wheland) Start->Intermediate + Br+ (Slow step) Mono Product (Monobromo) Intermediate->Mono - H+ Di Byproduct (Dibromo) Mono->Di + Excess Br+ (Over-reaction) Control1 Control Point 1: Stoichiometry < 1.0 eq Control1->Mono Control2 Control Point 2: Low Temp (-10°C) Control2->Mono

Caption: Kinetic pathway showing the critical divergence where excess reagent or energy leads to dibromo impurities.

References

  • Smith, K., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry.

  • Vertex Pharma. (2019). Bromination of pyridine derivatives using DBDMH. WO2019145177A1.

  • BenchChem Support. (2025).[1] Troubleshooting Pyridine Coupling and Halogenation.

  • Gilman, H., & Spatz, S. M. (1940). Bromination of 2-Aminopyridine. Journal of Organic Chemistry. (Classic reference establishing the NBS advantage).

Sources

Optimization of reaction conditions for N-alkylation of pyridyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for N-Alkylation of Pyridyl Amines Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Ambident Nucleophile Challenge

Welcome to the optimization hub for aminopyridine functionalization. If you are here, you are likely facing the classic "ambident nucleophile" problem.

Pyridyl amines (specifically 2-aminopyridines) possess two distinct nucleophilic sites:

  • The Exocyclic Amine (

    
    ):  The desired site for most medicinal chemistry applications.
    
  • The Endocyclic Ring Nitrogen (

    
    ):  The site of higher electron density and basicity in the neutral state.
    

The Common Failure Mode: Under neutral or weakly basic conditions, alkylating agents (R-X) preferentially attack the ring nitrogen , leading to the formation of undesired crystalline pyridinium salts rather than the desired secondary amine.

To solve this, we must shift the reaction control from Kinetic (Ring N attack) to Thermodynamic/Anionic (Exocyclic N attack).

Module 1: Troubleshooting Direct Alkylation

Q: I am obtaining a white solid precipitate instead of my product. What is it?

Diagnosis: You have likely formed the ring-alkylated pyridinium salt. Mechanism: The pKa of the ring nitrogen in 2-aminopyridine is ~6.86, whereas the exocyclic amine is significantly less basic due to resonance delocalization into the ring.[1][2] Without sufficient deprotonation, the ring nitrogen acts as the primary nucleophile.

Q: How do I force alkylation on the exocyclic amine?

Solution: You must switch to an Anionic Mechanism . By fully deprotonating the exocyclic amine before adding the electrophile, you generate a localized negative charge on the exocyclic nitrogen. This amido-anion is a harder, more directional nucleophile than the ring nitrogen.

Recommended Protocol (Strong Base Method):

  • Solvent: Anhydrous DMF or THF (Must be dry).

  • Base: Sodium Hydride (NaH, 60% dispersion) or KHMDS.

  • Stoichiometry: 1.1 - 1.2 equivalents of base per amine.

  • Temperature:

    
     to RT.
    

Step-by-Step Workflow:

  • Dissolve the pyridyl amine in anhydrous DMF under Argon/Nitrogen.

  • Cool to

    
    .[3]
    
  • Add NaH portion-wise. Wait for gas evolution (

    
    ) to cease (approx. 30 mins). This ensures the anion is formed.
    
  • Add the alkyl halide dropwise.

  • Warm to RT and monitor by LCMS.

Q: Can I use weak bases like or ?

Advisory: generally NO for 2-aminopyridines using reactive halides (MeI, BnBr). Weak bases are insufficient to fully deprotonate the exocyclic amine (pKa > 20). This leaves the neutral substrate to react via the ring nitrogen. Exception: If you are using highly reactive electrophiles (like acid chlorides or anhydrides) or performing N-arylation (Buchwald-Hartwig), weak bases are acceptable because the mechanism differs.

Visualizing the Competition

The following diagram illustrates the bifurcation between the desired and undesired pathways based on protonation state.

AmbidentNucleophile Substrate 2-Aminopyridine (Neutral) BaseChoice Base Selection Substrate->BaseChoice WeakBase Weak Base (K2CO3, TEA) BaseChoice->WeakBase Low pKa Base StrongBase Strong Base (NaH, LiHMDS) BaseChoice->StrongBase High pKa Base RingAttack Ring N Attack (Kinetic Control) WeakBase->RingAttack Neutral Nucleophile Salt Pyridinium Salt (Undesired Solid) RingAttack->Salt Anion Exocyclic Anion (Thermodynamic Control) StrongBase->Anion Deprotonation Product N-Alkylated Amine (Desired Product) Anion->Product Electrophile Addition

Caption: Pathway divergence for 2-aminopyridine alkylation. Green path indicates the requisite anionic mechanism for exocyclic selectivity.

Module 2: Reductive Amination (The Preferred Route)

Q: Direct alkylation is too messy. Is there a cleaner alternative?

Recommendation: Yes. Switch to Reductive Amination . This is the industry standard for alkylating aminopyridines with aldehydes. It bypasses the regioselectivity issue because the intermediate imine (Schiff base) forms exclusively on the exocyclic amine before reduction.

Q: Which reducing agent should I use?

Standard: Sodium Triacetoxyborohydride (STAB),


.[4]
Why:  It is milder than 

(no toxic cyanide) and does not reduce aldehydes/ketones as quickly as it reduces imines, allowing for "One-Pot" procedures.
Experimental Protocol (Abdel-Magid Method)

Reference: J. Org. Chem. 1996, 61, 3849.[5][6]

ComponentEquivalentsRole
Pyridyl Amine 1.0Substrate
Aldehyde 1.0 - 1.2Electrophile

1.4 - 1.5Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst/Proton Source
DCE or THF Solvent0.1M - 0.2M Concentration

Step-by-Step Workflow:

  • Mix: Combine amine and aldehyde in 1,2-Dichloroethane (DCE) or THF.

  • Catalyze: Add Acetic Acid (1-2 eq). Crucial for catalyzing imine formation.

  • Stir: Let stir for 15-30 minutes at RT to allow equilibrium formation of the imine.

  • Reduce: Add

    
     as a solid in one portion.
    
  • Quench: Upon completion (1-4 hours), quench with saturated aqueous

    
    .
    
  • Extract: Extract with DCM or EtOAc.

Troubleshooting Tip: If the reaction is slow, check your solvent moisture. While STAB tolerates some moisture, excessive water hydrolyzes the reagent.

Module 3: Advanced Optimization (Borrowing Hydrogen)

Q: Can I use alcohols instead of alkyl halides?

Context: Alkyl halides are often genotoxic. Using alcohols is "greener." Method: Transition-Metal Catalyzed "Borrowing Hydrogen" (or Hydrogen Autotransfer).[7]

Mechanism:

  • Dehydrogenation: Catalyst (Ir, Ru, or Ni) removes

    
     from alcohol 
    
    
    
    Aldehyde.
  • Condensation: Aldehyde + Amine

    
     Imine.
    
  • Hydrogenation: Catalyst returns

    
     to Imine 
    
    
    
    Product.

Recommended Catalyst System:

  • Catalyst:

    
     (Pentamethylcyclopentadienyl iridium dichloride dimer) or specific Nickel-pincer complexes for non-noble options.
    
  • Base:

    
     or 
    
    
    
    (catalytic amounts).
  • Solvent: Toluene or Xylene (requires heating to

    
    ).
    

Summary Decision Matrix

Use the following logic flow to select your experimental condition.

DecisionMatrix Start Start: Alkylation of Pyridyl Amine Electrophile What is your Electrophile? Start->Electrophile Halide Alkyl Halide (R-X) Electrophile->Halide Aldehyde Aldehyde (R-CHO) Electrophile->Aldehyde Alcohol Alcohol (R-OH) Electrophile->Alcohol BaseCheck Can you use Strong Base? Halide->BaseCheck NaH Method A: NaH / DMF (Anionic Mechanism) BaseCheck->NaH Yes (Anhydrous) Avoid Avoid Direct Alkylation (Risk of Ring Salts) BaseCheck->Avoid No (Sensitive Groups) STAB Method B: Reductive Amination (STAB / AcOH / DCE) Aldehyde->STAB Catalysis Method C: Borrowing Hydrogen (Ir or Ru Catalyst) Alcohol->Catalysis

Caption: Experimental design flowchart for selecting the optimal alkylation strategy.

References

  • Regioselectivity & Basicity: Albert, A., et al. "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 1948 , 2240.

  • Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D.[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.

  • Metal-Catalyzed Alkylation (Alcohols): Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols."[7] Advanced Synthesis & Catalysis, 2007 , 349(10), 1555–1575.

  • Nickel-Catalyzed Alkylation: Works regarding Ni-catalyzed N-alkylation of heteroaromatic amines (e.g., ACS Catalysis2017 , 7, 11, 7431–7435).

Sources

Technical Support Center: Purification of Bromo-Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Purification Anomalies in Bromo-Pyridine Scaffolds

Executive Summary

Bromo-pyridine intermediates are deceptive. While they appear structurally simple, their purification is frequently complicated by two competing physicochemical traits: the basicity of the pyridine nitrogen and the electron-withdrawing nature of the bromine substituent. This duality leads to characteristic failures: streaking on silica , oiling out during crystallization , and regioisomer co-elution .

This guide is not a textbook; it is a troubleshooting protocol designed to rescue failing purifications.

Module 1: Chromatography Anomalies
Issue: Severe Streaking/Tailing on Silica Gel

User Complaint: "My compound runs as a smear from the baseline to the solvent front. I cannot separate it from close-running impurities."

The Mechanism: Standard silica gel (


) possesses surface silanol groups (

) that are weakly acidic (

). The pyridine nitrogen is a Lewis base. It forms hydrogen bonds with these silanols, causing the compound to "drag" rather than partition cleanly.

Troubleshooting Protocol:

Q1: Have you deactivated the silica?

  • No: The basic nitrogen is adhering to the acidic silica.

  • The Fix: Add 1% to 3% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

    • Protocol: Flush the column with the TEA-containing solvent before loading your sample. This "caps" the active silanol sites.

    • Validation: Run a TLC plate.[1][2][3][4][5] Dip the empty plate in the TEA-solvent mix, dry it, then spot your compound. If the spot is round (not a streak), the column will work.

Q2: Is your compound acid-sensitive?

  • Yes: Even deactivated silica might be too harsh.

  • The Fix: Switch to Neutral Alumina (Aluminum Oxide) .

    • Why: Alumina lacks the acidic protons of silica.[1] It is the gold standard for highly basic pyridines.

    • Warning: Alumina has lower theoretical plate counts (resolution) than silica. You may need a longer column.

Q3: Is the compound stuck at the baseline despite polar solvents?

  • Yes: You likely formed a Pyridinium salt or N-oxide in situ.

  • The Fix: Wash the crude organic phase with saturated

    
     or dilute NaOH (if the bromide is stable) to ensure the free base is generated before loading.
    

Decision Matrix: Stationary Phase Selection

ChromatographyLogic cluster_legend Legend Start Start: Bromo-Pyridine Purification CheckBasicity Is the Pyridine Nitrogen Highly Basic/Exposed? Start->CheckBasicity SilicaStreak Does it streak on Standard Silica TLC? CheckBasicity->SilicaStreak Yes UseSilica Use Standard Silica (Hex/EtOAc) CheckBasicity->UseSilica No (e.g., 2-F, 3-Br) AcidSensitive Is the compound Acid Sensitive? SilicaStreak->AcidSensitive Yes SilicaStreak->UseSilica No AddTEA Add 1-3% TEA to Mobile Phase AcidSensitive->AddTEA No UseAlumina Switch to Neutral Alumina (Brockmann Grade III) AcidSensitive->UseAlumina Yes L1 Decision Point L2 Action

Figure 1: Decision matrix for selecting stationary phases and modifiers based on compound basicity and stability.

Module 2: Crystallization Failures (Oiling Out)
Issue: The "Oiling Out" Phenomenon

User Complaint: "I cooled my hot solution, but instead of crystals, I got a sticky oil at the bottom of the flask."

The Mechanism: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This happens because:

  • Impurities: They depress the melting point of your solid below the temperature of the solvent.[6]

  • Supersaturation: You cooled it too fast, creating a metastable oil phase.

Troubleshooting Protocol:

Q1: Did you cool it rapidly?

  • Yes: Rapid cooling traps impurities and forces phase separation.

  • The Fix: Re-heat until the oil dissolves. Cool slowly to room temperature, then insulate the flask with a towel to slow cooling further.

    • The "Seed" Trick: If you have any solid crystals (even from a previous dirty batch), add a tiny seed crystal at the saturation point. This provides a nucleation template that bypasses the oil phase.

Q2: Is the oil persistent even with slow cooling?

  • Yes: The solvent system is likely too good (too soluble).

  • The Fix: Use the Two-Solvent Trituration Method .

    • Dissolve the oil in a minimum amount of "Good Solvent" (e.g., DCM or EtOAc).

    • Add "Bad Solvent" (e.g., Hexanes or Pentane) dropwise until the solution turns slightly cloudy (turbid).

    • Add one drop of Good Solvent to clear it.

    • Let it stand undisturbed. The slow diffusion will force crystallization.

Data: Common Solvent Systems for Bromo-Pyridines

Solvent Pair (Good / Bad)Application Note
EtOAc / Hexanes Standard. Good for lipophilic bromo-pyridines.
DCM / Pentane Low boiling point. Good for thermally unstable intermediates.
Ethanol / Water Excellent for polar amino-bromo-pyridines.
Toluene / Heptane High boiling point.[3] Good for stubborn, high-MW intermediates.
Module 3: Regioisomer Separation
Issue: Co-elution of Isomers (e.g., 2-Br vs. 3-Br)

User Complaint: "My reaction produced a mixture of 2-bromo and 3-bromo isomers. They have the same Rf on TLC."

The Mechanism: Isomers often have identical polarity but distinct dipole moments . Standard adsorption chromatography (Silica) relies mostly on polarity.

Troubleshooting Protocol:

Q1: Have you tried "Dipole-Selective" solvents?

  • The Fix: Change the selectivity of the mobile phase.

    • Instead of Hexane/EtOAc, try Toluene/Acetonitrile or DCM/Methanol .

    • Why: Toluene interacts with the

      
      -system of the pyridine ring. The interaction strength varies based on the electron density at the specific bromine position.
      

Q2: Are the pKa values different?

  • The Fix: pH-controlled extraction.

    • Example: 2-Bromopyridine is less basic than 3-Bromopyridine due to the inductive withdrawal of the adjacent nitrogen.

    • Protocol: Extract the mixture with a specific pH buffer (e.g., pH 3.0). The more basic isomer (3-Br) will protonate and move to the aqueous layer; the less basic isomer (2-Br) remains in the organic layer.

Module 4: Instability & Storage
Issue: Product Turns Black/Brown Overnight

User Complaint: "My pure white solid turned into a brown gum after sitting on the bench."

The Mechanism:

  • N-Oxidation: Air oxidation of the nitrogen.

  • Photo-degradation: C-Br bonds in electron-deficient rings are susceptible to homolytic cleavage by UV light.

Storage Protocol (The "3-Point" Rule):

  • Darkness: Always store bromo-pyridines in amber vials or wrapped in foil.

  • Inert Atmosphere: Flush the vial with Argon/Nitrogen before sealing.

  • Cold: Store at -20°C. Thermal energy accelerates debromination.

References
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanisms on pyridine reactivity).
  • Reich, H. J. (2023).[7] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Crucial for pH-based separations).

  • BenchChem Technical Support . (2025). Purification of 3-Bromopyridine-D4 Reaction Products. Link (Specific protocols for deuterated/bromo-pyridines).

  • Mettler Toledo . (2024). Oiling Out in Crystallization. Link (Thermodynamics of phase separation).

  • Rochester University Chemistry Dept . (2017). Tips for Flash Column Chromatography. Link (Source for TEA deactivation protocols).

Sources

Technical Support Center: Synthesis & Purification of 2-(6-Bromopyridin-3-yl)ethanamine

[1]

Case ID: BPE-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Removal & Chemoselective Reduction Protocols[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(6-Bromopyridin-3-yl)ethanamine (CAS: 1196155-23-5) has stalled due to low purity or yield.

The synthesis of this building block presents a classic "chemoselectivity paradox": you must reduce a polar functional group (typically a nitrile or nitroalkene) to an amine while preserving a labile aryl bromide.[1] Standard hydrogenation protocols often fail here, leading to two critical impurities:

  • The "Des-bromo" Analog: 2-(Pyridin-3-yl)ethanamine (caused by over-reduction).[1]

  • The "Dimer" Impurity: Secondary amine formation (caused by condensation).[1]

This guide provides the protocols to suppress these side reactions and purify the target amine without laborious chromatography.[1]

Module 1: The "De-Halo" Nightmare (Troubleshooting Reduction)

The Issue: You used Palladium on Carbon (Pd/C) with Hydrogen gas, and the bromine atom was stripped from the pyridine ring (Hydrogenolysis).

The Mechanism: Aryl bromides are highly susceptible to oxidative addition by Pd(0), especially in the electron-deficient pyridine system.[1] Once the C-Br bond breaks, the product is irreversibly contaminated with the des-bromo analog, which is nearly impossible to separate by silica chromatography due to identical polarity.[1]

Corrective Protocol: Borane-THF Reduction

To preserve the halogen, you must switch from heterogeneous catalytic hydrogenation to a hydride transfer mechanism.[1]

Reagents:

  • Precursor: (6-Bromopyridin-3-yl)acetonitrile[1]

  • Reductant: Borane-Tetrahydrofuran complex (BH₃[1]·THF) or Borane-Dimethyl Sulfide (BMS).[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with (6-Bromopyridin-3-yl)acetonitrile (1.0 equiv) and anhydrous THF (0.2 M concentration).[1]

  • Addition: Cool to 0°C. Add BH₃·THF (1.0 M solution, 2.5 equiv ) dropwise via syringe pump. Do not dump; exotherm control is key.

  • Reflux: Warm to RT, then reflux for 4–6 hours. Monitor by TLC (the intermediate boron-amine complex may streak; this is normal).[1]

  • The "Quench" (Critical): Cool to 0°C. Carefully add MeOH to destroy excess borane.

  • Acid Hydrolysis: The amine is currently trapped as a borane complex.[1] Add 10% HCl/MeOH and reflux for 1 hour to break the N-B bond.

  • Isolation: Concentrate to dryness. The residue is the stable Hydrochloride salt.[1]

Why this works: Borane reduces the nitrile through a Lewis acid-base mechanism that is orthogonal to the C-Br bond stability.[1] No metal catalyst means no oxidative insertion into the halogen bond.[1]

Module 2: The "Dimer" Dilemma (Secondary Amines)

The Issue: Your Mass Spec shows a peak at [2M - NH₃]. This is the secondary amine dimer.[1][2]

The Mechanism: During reduction, the intermediate imine (

1

1
Troubleshooting Logic

DimerControlStartDimer Impurity Detected (>5%)MethodWhich Reduction Method?Start->MethodH2_RouteCatalytic Hydrogenation(Raney Ni / Co)Method->H2_RouteRoute AHydride_RouteHydride Reduction(LAH / Borane)Method->Hydride_RouteRoute BFix_H2Add NH3 (7N in MeOH)Suppress imine attackH2_Route->Fix_H2SolutionFix_HydrideHigh Dilution & Reverse AdditionKeep amine conc. lowHydride_Route->Fix_HydrideSolutionResultPrimary Amine(>95% Purity)Fix_H2->ResultFix_Hydride->Result

Figure 1: Decision tree for suppressing secondary amine formation based on reduction methodology.

Protocol Adjustment:

  • If using Hydrogenation (Raney Ni): You must dope the solvent with Ammonia (e.g., 7N NH₃ in MeOH).[1] The excess ammonia shifts the equilibrium away from the dimer and stabilizes the primary imine intermediate.

  • If using Borane/LAH: Ensure the nitrile is added to the reductant (Reverse Addition).[1] This keeps the concentration of the intermediate imine low relative to the reducing agent.

Module 3: Purification & Isolation (The "Salting Out" Method)

Free primary amines are difficult to purify on silica gel because they streak and bind irreversibly to acidic silanols.[1] Do not column the free base. Instead, isolate the product as a salt.

Comparative Isolation Data
MethodPurity AchievedYieldNotes
Silica Column (DCM/MeOH) 85–90%60%Significant tailing; loss of product on column.[1]
Acid-Base Extraction 92–95%85%Good for removing non-basic impurities (starting nitrile).[1]
HCl Salt Precipitation >98% 90% Recommended. Crystallizes product; rejects dimers/des-bromo.[1]
The "Salting Out" Protocol
  • Free Basing: Dissolve crude reaction residue in EtOAc. Wash with 1N NaOH (pH > 12) to ensure the amine is free.[1] Separate organic layer.[1][3][4][5][6]

  • Drying: Dry organics over

    
    . Filter.
    
  • Precipitation: Cool the EtOAc solution to 0°C. Slowly add 4M HCl in Dioxane (1.1 equiv).

  • Filtration: A white precipitate will form immediately.[1] Stir for 30 mins. Filter the solid.[1]

  • Trituration: If the solid is slightly yellow (impurities), wash the filter cake with cold

    
     or Acetone. The dimer impurity is often more soluble in organic solvents than the primary amine salt.[1]
    

Frequently Asked Questions (FAQ)

Q1: Can I use Lithium Aluminum Hydride (LAH) instead of Borane?

  • Answer: Proceed with extreme caution. While LAH reduces nitriles efficiently, it is more aggressive than Borane.[1] If the reaction temperature exceeds 0°C, LAH can attack the aryl bromide (dehalogenation). If you must use LAH, keep the reaction at -78°C to 0°C and quench immediately upon completion.[1]

Q2: I see a spot on TLC that doesn't move (Baseline). Is that my product?

  • Answer: Yes. Primary amines interact strongly with silica.[1] To visualize it properly, use a solvent system containing base: DCM : MeOH : NH₄OH (90 : 9 : 1).[1] The ammonia competes for the silica sites, allowing your amine to migrate up the plate (Rf ~ 0.3).

Q3: How do I remove residual Boron after the reaction?

  • Answer: Boron-amine complexes are notoriously stable.[1] The reflux with HCl/MeOH (Step 5 in Module 1) is non-negotiable. If you still see boron in NMR (broad peaks), repeat the acid reflux or use a resin scavenge (e.g., Amberlyst A-21) after free-basing.

References

  • Chemoselective Reduction of Nitriles

    • Organic Chemistry Portal.[1] "Reduction of Nitriles to Amines."[1][2][7][8][9] Available at: [Link][1]

    • Note: Highlights the utility of Borane reagents for preserving other functional groups.[1][9]

  • Suppression of Secondary Amines

    • Chemguide.[1] "Reducing Nitriles to Primary Amines."[1][2][7][8][9] Available at: [Link][1]

    • Note: Details the mechanistic necessity of Ammonia in catalytic hydrogen
  • General Synthesis of Bromopyridine Derivatives: Note: Provides context on the lability of the C-Br bond in pyridine systems.

Catalyst deactivation in cross-coupling reactions of pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation & Troubleshooting in Pyridine Functionalization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The "Pyridine Paradox"

Welcome to the Pyridine Cross-Coupling Support Center. Pyridines are the "privileged scaffolds" of medicinal chemistry, appearing in over 20% of the top 100 marketed drugs. However, they act as catalyst poisons and unstable nucleophiles , creating a paradox where the most desirable substrates are the hardest to couple.

This guide addresses the three primary failure modes in Palladium-catalyzed cross-coupling of pyridines:

  • Competitive Coordination (The "Dead Catalyst")

  • Protodeboronation (The "Vanishing Nucleophile")

  • Electronic Deactivation (The "Stalled Cycle")

Module 1: Catalyst Poisoning (The "Dead Catalyst")

Issue Description

User Report: "My Buchwald-Hartwig amination of 2-chloropyridine stalls at 10-20% conversion. Adding more catalyst doesn't help."

Root Cause Analysis

The basic nitrogen of the pyridine ring (pK_a ~5.2) is a potent


-donor. In standard catalytic cycles, the pyridine substrate competes with phosphine ligands for the Pd(II) center. It forms a stable, off-cycle bis-pyridine complex 

, effectively sequestering the metal and shutting down the catalytic cycle. This is most acute when using unhindered ligands (e.g.,

) or when the pyridine substrate is in high concentration.
Troubleshooting & Solutions
StrategyMechanism of ActionRecommended Reagent
Steric Crowding Bulky ligands physically prevent the pyridine N-atom from approaching the Pd center while allowing the C-X bond to undergo oxidative addition.Ligands: XPhos, RuPhos, BrettPhos.Catalysts: Pd-PEPPSI-IPr, Pd-PEPPSI-IPent.
Precatalyst Activation Using G3/G4 precatalysts ensures rapid generation of the active

species before the pyridine can sequester the Pd(II) precursor.
Precatalysts: XPhos Pd G4, RuPhos Pd G4.
Lewis Acid Additives Lewis acids bind to the pyridine nitrogen, blocking its lone pair from coordinating to Palladium.Additives:

,

.
Visualizing the Poisoning Pathway

CatalystPoisoning Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-Cl Dead DEAD CATALYST [L-Pd(Pyridine)₂] Pd0->Dead + Pyridine (Coordination) OxAdd->Dead + Pyridine Product Product Formation OxAdd->Product + Nucleophile Product->Pd0 Reductive Elim.

Figure 1: The "Pyridine Trap." Pyridine substrates divert the active catalyst into an off-cycle resting state (Red), preventing turnover.

Module 2: The "Vanishing Nucleophile" (Protodeboronation)

Issue Description

User Report: "I am trying to couple 2-pyridyl boronic acid in a Suzuki reaction. The starting material disappears, but I only get de-boronated pyridine (H-Pyridine), not the biaryl product."

Root Cause Analysis

2-Pyridyl boronic acids are notoriously unstable.[1] The basic nitrogen atom facilitates a zwitterionic intermediate where the N coordinates to the Boron atom. This activates the C-B bond for rapid hydrolysis (protodeboronation), often faster than the transmetalation step to Palladium.

Troubleshooting & Solutions

Q: Can I use standard 2-pyridyl boronic acid? A: Generally, no . It will decompose before coupling.

Q: What is the "Slow-Release" Strategy? A: Use MIDA boronates (N-methyliminodiacetic acid). The MIDA ligand masks the boron's Lewis acidity, preventing the zwitterionic hydrolysis pathway. Under basic aqueous conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the transmetalation step, keeping the concentration of the unstable species low (the "kinetic reservoir" effect).

Protocol: Suzuki Coupling with 2-Pyridyl MIDA Boronates

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ or XPhos Pd G4 (2-5 mol%)

  • Base:

    
     (3.0 equiv) — Crucial: Anhydrous bases like carbonates are often too slow to hydrolyze MIDA.
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water.

Step-by-Step:

  • Charge a vial with the MIDA boronate, Aryl halide, and Catalyst.

  • Add the solvent mixture (degassed) and the base.

  • Heat to 60-80°C . Note: MIDA hydrolysis requires heat and water.

  • Monitor by LCMS. You should see the slow disappearance of the MIDA ester peak and the emergence of the product, with minimal protodeboronation.

Module 3: Advanced Protocols (Pd-PEPPSI System)

For difficult couplings involving "poisonous" substrates like amino-pyridines or electron-deficient chloropyridines, the Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family is the industry gold standard.

Why PEPPSI?

The bulky NHC ligand (IPr or IPent) creates a "steric umbrella" that prevents the substrate pyridine from binding to the Pd center. The 3-chloropyridine ligand on the precatalyst is a "throw-away" ligand that dissociates easily to initiate the cycle.

Protocol: Buchwald-Hartwig with Pd-PEPPSI-IPent

Application: Coupling secondary amines to 2-chloropyridines.

ComponentRecommendationNotes
Catalyst Pd-PEPPSI-IPent (1-2 mol%)The "IPent" variant offers superior steric bulk compared to "IPr" for flexible substrates.
Base KOtBu (1.2 equiv)Strong base required to activate the amine.
Solvent DME or Toluene DME (Dimethoxyethane) often provides better solubility for Pd-PEPPSI complexes.
Temperature 60°C - 80°C PEPPSI catalysts are thermally robust and highly active.

Workflow:

  • In a glovebox or under Argon, combine Pd-PEPPSI-IPent, KOtBu, and the 2-chloropyridine.

  • Add the amine and anhydrous solvent.

  • Seal and heat.

  • Critical Check: If the reaction turns black immediately (Pd black precipitation), the oxidative addition is too slow. Switch to a more electron-rich NHC or increase temperature.

Decision Logic: Selecting the Right System

Use this flow to determine the optimal starting point for your specific pyridine coupling.

DecisionTree Start Start: Pyridine Coupling Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura Type->Suzuki BH Buchwald-Hartwig Type->BH Pos Pyridine Position? Suzuki->Pos BH_Sub Substrate Difficulty? BH->BH_Sub Pos2 2-Pyridyl Boron Pos->Pos2 Pos34 3- or 4-Pyridyl Boron Pos->Pos34 Sol1 USE MIDA BORONATE + Cu(OAc)2 or Slow Release Pos2->Sol1 Sol2 Standard Boronic Acid + XPhos Pd G4 Pos34->Sol2 BH_Easy Standard Pyridine BH_Sub->BH_Easy BH_Hard Aminopyridine / High N-Coordination BH_Sub->BH_Hard Sol3 RuPhos Pd G4 or BrettPhos BH_Easy->Sol3 Sol4 Pd-PEPPSI-IPent (Steric Umbrella) BH_Hard->Sol4

Figure 2: Strategic selection guide for pyridine cross-coupling based on substrate class and failure mode.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[2] "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 132(22), 7600–7601.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 12(18), 4749–4755.

  • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Angewandte Chemie International Edition, 47(25), 4695–4698.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.

  • Valente, C., et al. (2012). "Pd-PEPPSI Complexes and the Negishi Reaction." Angewandte Chemie International Edition, 51(14), 3314-3332.

Sources

Technical Support Center: Hofmann Rearrangement of Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HR-PYR-004 Subject: Troubleshooting Low Yields and Side Reactions in Aminopyridine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The Hofmann rearrangement of pyridine carboxamides (e.g., nicotinamide to 3-aminopyridine) is mechanistically distinct from standard aliphatic rearrangements due to the electron-deficient nature of the pyridine ring and the basicity of the heterocyclic nitrogen.

Users typically encounter three failure modes:

  • Dimerization (Urea Formation): The most common side reaction where the product amine attacks the intermediate isocyanate.

  • Product Loss during Workup: Aminopyridines are highly water-soluble, leading to "false" low yields.

  • Stalled Reaction/Hydrolysis: Conversion of the amide back to the carboxylic acid instead of the amine.

This guide provides mechanistic root cause analysis, self-validating protocols, and decision pathways to resolve these issues.

Part 1: Diagnostic Workflows & Root Cause Analysis

The "Urea" Problem (Acyl Urea Formation)

Symptom: LCMS shows a peak with Mass =


 (Dimer urea) or 

(Acyl urea). Mechanism: The Hofmann rearrangement proceeds through an isocyanate intermediate.[1][2][3][4][5][6] Since the product is a nucleophilic amine, it can attack the electrophilic isocyanate faster than water does, forming a urea byproduct.

Root Cause:

  • High Concentration: High local concentration of the amine product relative to the isocyanate.

  • Slow Hydrolysis: If the aqueous hydrolysis of the isocyanate is slow (due to pH or temperature), the amine has more time to attack.

Corrective Action:

  • Dilution: Run the reaction at lower concentrations (<0.5 M).

  • Trapping Strategy: Perform the reaction in methanol (Modified Hofmann) to form the stable methyl carbamate first. This carbamate can be isolated and hydrolyzed separately to the amine, completely avoiding the isocyanate-amine contact.

The "Disappearing Product" (Extraction Issues)

Symptom: TLC shows conversion, but isolated yield is <30%. Root Cause: Unlike lipophilic aryl amines, aminopyridines (especially 2- and 4-aminopyridines) are highly polar and water-soluble. Standard EtOAc/Water extraction leaves >50% of the product in the aqueous phase.

Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.[7]

  • Continuous Extraction: Use a liquid-liquid continuous extractor with CHCl3 or IPA/CHCl3 (1:3) for 12–24 hours.

Mechanistic Pathway Map

The following diagram illustrates the competition between the desired pathway (green) and the critical side reactions (red).

HofmannPathways Amide Pyridine Carboxamide (Starting Material) N_Halo N-Haloamide (Intermediate) Amide->N_Halo Br2/NaOH or NaOCl Acid Pyridine Carboxylic Acid (Hydrolysis Impurity) Amide->Acid Direct Hydrolysis (Stalled Rxn) Nitrene Nitrene/Concerted Rearrangement N_Halo->Nitrene -Br- Isocyanate Isocyanate (Critical Electrophile) Nitrene->Isocyanate Rearrangement CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid + H2O (Hydrolysis) Urea Urea Dimer (Major Impurity) Isocyanate->Urea + Amine Product (Side Reaction) Carbamate Methyl Carbamate (Trapped Intermediate) Isocyanate->Carbamate + MeOH (Protective Route) Amine Aminopyridine (Target Product) CarbamicAcid->Amine - CO2

Caption: Mechanistic map highlighting the competition between product formation (green) and urea dimerization (red).

Part 2: Validated Experimental Protocols

Protocol A: The "Green" Hypervalent Iodine Method (Recommended)

Best for: High-value substrates, avoiding bromine toxicity, and preventing ring halogenation.

Reagents:

  • Substrate: Pyridine carboxamide (1.0 equiv)

  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.1 equiv)

  • Solvent: Ethyl Acetate / Acetonitrile / Water (2:2:1)

Step-by-Step:

  • Dissolution: Dissolve the amide in the solvent mixture at room temperature.

  • Addition: Add PIDA in one portion. The reaction is generally exothermic; ensure cooling is available if scale >5g.

  • Aging: Stir at room temperature for 4–12 hours. Monitor by TLC/LCMS for the disappearance of amide.

  • Workup:

    • Concentrate under reduced pressure to remove organic solvents.

    • Basify the aqueous residue to pH 10 with 1N NaOH.

    • Critical Step: Saturate with NaCl.[7][8]

    • Extract with 10% MeOH in DCM (3x).

Why this works: Hypervalent iodine reagents (PhI(OAc)2) effect the rearrangement under neutral/mildly acidic conditions, preventing the formation of the nucleophilic amine during the oxidation step, thus suppressing urea formation.

Protocol B: The Modified Classical Method (NaOCl)

Best for: Large-scale, cost-sensitive synthesis of simple aminopyridines.

Reagents:

  • Substrate: Nicotinamide (Example)[7][9][10]

  • Oxidant: 10-13% NaOCl (Commercial Bleach)

  • Base: 3M NaOH

Step-by-Step:

  • Preparation: Cool 3M NaOH (2.5 equiv) to 0°C.

  • Bromination/Chlorination: Add the amide. Then, add NaOCl (1.1 equiv) dropwise while maintaining temperature <5°C.

    • Checkpoint: The solution should turn yellow (N-chloroamide formation). Stir for 30 mins at 0°C.

  • Rearrangement: Heat the solution rapidly to 70–80°C for 30–60 minutes.

    • Note: Slow heating promotes urea formation. Rapid heating ensures fast decarboxylation.

  • Workup: Cool to RT. Saturate with NaCl. Extract continuously with CHCl3 for 12 hours.

Part 3: Troubleshooting FAQ

Q1: My LCMS shows a mass of M+14 relative to the starting material. What is it? A: This is likely the Methyl Carbamate . If you used methanol as a solvent (or co-solvent) with NBS/NaOCl, the isocyanate was trapped by methanol.

  • Fix: This is actually good. Isolate the carbamate and hydrolyze it with aqueous NaOH/EtOH at reflux to get your pure amine. This "two-step" method often gives higher overall yields than the direct aqueous route.

Q2: I see a significant amount of the carboxylic acid (Hydrolysis product). A: This occurs if the N-haloamide is not formed efficiently, or if the isocyanate is hydrated but fails to decarboxylate quickly (reverting or hydrolyzing the amide bond).

  • Fix: Ensure your bleach is fresh (titrate it). Old bleach is mostly NaCl and NaOH, which just hydrolyzes the amide to the acid without rearranging it.

Q3: Can I use NBS (N-Bromosuccinimide)? A: Yes. The NBS/DBU/MeOH system is excellent for acid-sensitive substrates.

  • Protocol: Reflux amide (1 equiv), NBS (1.1 equiv), and DBU (2.5 equiv) in Methanol. This yields the methyl carbamate (see Q1), which prevents urea formation entirely.

Part 4: Decision Matrix for Protocol Selection

DecisionTree Start Select Substrate IsScale Is Scale > 100g? Start->IsScale IsSensitive Is Substrate Acid/Base Sensitive? IsScale->IsSensitive No (<100g) ProtocolB Protocol B: NaOCl / NaOH (Cheap, requires extraction care) IsScale->ProtocolB Yes (Cost Critical) ProtocolA Protocol A: Hypervalent Iodine (PIDA) (High Yield, Mild) IsSensitive->ProtocolA Yes (Complex Scaffold) ProtocolC Protocol C: NBS / DBU / MeOH (Traps as Carbamate) IsSensitive->ProtocolC No (Robust Scaffold)

Caption: Decision matrix for selecting the optimal Hofmann rearrangement protocol based on scale and substrate sensitivity.

References

  • Yoshimura, A., et al. (2012).[11] "Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant."[11][12] Journal of Organic Chemistry, 77(24), 11399-11404. Retrieved from [Link]

  • Wang, X., et al. (2021).[4] "Hypervalent Iodine Reagent-Promoted Hofmann-Type Rearrangement/Carboxylation of Primary Amides." Journal of Organic Chemistry, 86(3). Retrieved from [Link][4]

  • Chem-Station Int. Ed. (2014).[8] Hofmann Rearrangement: Modified Procedures and Mechanisms. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements: Mechanisms and Side Reactions. Retrieved from [Link]

Sources

Addressing poor solubility of "2-(6-Bromopyridin-3-yl)ethanamine" in organic solvents

[1]

Case ID: SOL-PYR-006 Subject: Troubleshooting Solubility & Handling of Halogenated Pyridine-Alkylamines Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

The "Salt Trap": Diagnosis & Physical State

Most researchers encounter solubility issues with 2-(6-Bromopyridin-3-yl)ethanamine because they are unknowingly fighting the compound's physical state.[1]

This molecule contains two nitrogen centers with vastly different basicities.[1] The commercial supply chain almost exclusively provides this compound as a Dihydrochloride (2HCl) or Dihydrobromide (2HBr) salt to ensure shelf stability.[1]

The Chemistry of Your Problem
  • The Primary Amine (Side Chain): Highly basic (

    
    ).[1] In the salt form, this is protonated (
    
    
    ), making the molecule ionic and highly polar.
  • The Pyridine Nitrogen (Ring): Weakly basic.[1] The bromine atom at position 6 is electron-withdrawing, significantly lowering the pyridine nitrogen's basicity (

    
    ).[1] However, in strong acid salts (2HCl), this may also be protonated.[1]
    

The Conflict: You are likely trying to dissolve a highly polar, ionic salt in non-polar organic solvents (DCM, THF, Toluene) for a reaction. This is thermodynamically impossible without intervention.

Quick Diagnostic Matrix
ObservationLikely FormSoluble InInsoluble In
White/Off-white Solid Salt (HCl/HBr)Water, DMSO, MethanolDCM, Et₂O, Hexanes, THF
Yellow/Brown Oil Free BaseDCM, MeOH, EtOAc, THFWater (pH > 10), Hexanes

The "Free-Basing" Protocol (The Solution)

To use this compound in organic synthesis (e.g., amide couplings, reductive aminations) or to extract it, you must break the salt lattice and liberate the free amine.

Method A: The Biphasic Switch (Recommended for >100 mg)

Use this method if you need the compound in DCM or Ethyl Acetate for the next step.

  • Dissolution: Dissolve the salt in the minimum amount of water.[1]

  • pH Adjustment: Slowly add 1M NaOH or Saturated

    
      while stirring.
    
    • Target pH: You must exceed pH 12.[1] (Remember: Amine

      
      ; you need pH > 
      
      
      for 99% deprotonation).[1]
  • Extraction: Extract 3x with DCM (Dichloromethane) .

    • Note: If the layers do not separate (emulsion), add a small amount of Brine (NaCl).[1]

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Evaporate solvent in vacuo. The residue is your reactive Free Base.[1]

Method B: The "In-Situ" Release (Recommended for Reactions)

Use this if you are running a reaction in DMF, THF, or DCM and cannot introduce water.

  • Suspend the salt in your reaction solvent.[1]

  • Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

  • Stir for 15 minutes. The solution may turn cloudy as TEA·HCl salts precipitate, but your pyridine-amine will dissolve into the organic phase.[1]

Visualization: The Solubility Decision Tree

SolubilityWorkflowStartUser has 2-(6-Bromopyridin-3-yl)ethanamineCheckFormCheck Physical FormStart->CheckFormIsSaltSolid (HCl/HBr Salt)CheckForm->IsSaltWhite SolidIsBaseOil (Free Base)CheckForm->IsBaseYellow OilStepSaltStep 1: Dissolve in WaterStep 2: Adjust to pH > 12 (NaOH)IsSalt->StepSaltReactionReaction requiresanhydrous conditions?IsSalt->ReactionDirectUseSoluble in Organic Solvents(DCM, THF, EtOAc)IsBase->DirectUseExtractExtract with DCM orCHCl3:IPA (3:1)StepSalt->ExtractExtract->DirectUseYields Free BaseInSituAdd 3.0 eq DIPEA/TEAto reaction mixtureReaction->InSituYes

Caption: Workflow for determining the correct handling procedure based on the physical state of the amine.

Advanced Troubleshooting (FAQs)

Q1: I tried extracting with DCM, but my yield is very low. Where is my compound?

A: It is likely still in the aqueous layer.[1] Primary amines attached to pyridine rings are highly polar.[1] Standard DCM extraction might not be enough.[1] The Fix: Use the "Magic Solvent" mixture for extraction:

  • 3:1 Chloroform : Isopropanol (

    
    ) [1]
    
  • This mixture is more polar than DCM and disrupts hydrogen bonding with water, pulling the amine into the organic phase.

Q2: My product is streaking on the TLC plate and stuck on the silica column.

A: Silica gel is acidic (

1

1The Fix:
  • TLC: Dip your TLC plate in 5% Triethylamine/Hexane and dry it before spotting your compound.[1]

  • Column: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent system (e.g., DCM:MeOH:NH4OH 90:9:1).[1] This "caps" the acidic sites on the silica.[1]
    
Q3: Can I store the Free Base?

A: Not recommended for long periods.[1] Primary amines absorb

11
  • Best Practice: Store as the HCl salt.[1] Convert to Free Base immediately before use.[1]

Q4: Does the Bromine atom affect solubility?

A: Yes, but it helps you.[1] The bromine adds lipophilicity (fat-solubility).[1] Once you neutralize the amine (Free Base form), the bromine makes this specific molecule more soluble in organics than its non-halogenated counterpart (2-(pyridin-3-yl)ethanamine).[1] If you are struggling with solubility, it is almost certainly a pH/protonation issue, not a lipophilicity issue.[1]

Solvent Compatibility Matrix

Solvent SystemSalt Form (HCl)Free Base FormApplication
Water High Low/ModerateDissolving salt for basification.[1]
DCM InsolubleHigh Standard extraction / Reaction solvent.[1]
THF InsolubleHigh Anhydrous reactions (Amide coupling).[1]
Methanol High High Homogeneous reactions; dissolving crude.[1]
Hexanes InsolubleLowWashing away non-polar impurities.[1]
CHCl₃ : IPA (3:1) ModerateVery High "Magic" extraction for stubborn amines.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 6-Bromopyridin-3-amine and derivatives. National Library of Medicine.[1] [Link]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison, Department of Chemistry.[1] [Link]

  • Biotage. (2023).[1][3] Strategies for Flash Purification of Amines. Biotage Knowledge Blog. [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for amine salt neutralization protocols).

Technical Support Center: Scaling 2-(6-Bromopyridin-3-yl)ethanamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Scale-Up Issues for 2-(6-Bromopyridin-3-yl)ethanamine Target Audience: Process Chemists & Drug Development Scientists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Fragile Halogen" Paradox

You are likely here because your scale-up of 2-(6-Bromopyridin-3-yl)ethanamine has hit a critical failure point. In small-scale discovery chemistry, exotic reagents and chromatography hide many sins. At scale, however, this molecule presents a classic "Fragile Halogen" paradox: you need strong reducing conditions to generate the primary amine, but those same conditions threaten the C-Br bond at the 6-position.

This guide addresses the three most common failures reported by our users:

  • Debromination: Loss of the halogen during reduction.

  • Dimerization: Formation of secondary amine impurities.

  • Isolation Failure: Inability to crystallize the product from the crude oil.

Module 1: Synthetic Route & The Debromination Crisis

The Problem

"I used Pd/C for hydrogenation to save money on scale-up, but my mass spec shows a massive peak at M-79 (Des-bromo)."

Root Cause Analysis

The 6-bromo substituent on a pyridine ring is electronically activated. Under standard catalytic hydrogenation conditions (H₂/Pd-C), the rate of hydrogenolysis (cleaving the C-Br bond) often competes with or exceeds the rate of nitrile/nitro reduction. Palladium inserts readily into the C-Br bond, especially in electron-deficient heterocycles.

The Solution: Chemoselective Hydride Reduction

You must abandon catalytic hydrogenation for this step. The most robust, scalable protocol involves the reduction of 2-(6-bromopyridin-3-yl)acetonitrile using a Borane complex. Borane (BH₃) reduces nitriles to amines via a Lewis acid mechanism that leaves aryl halides intact.

Protocol: Borane-Dimethylsulfide (BH₃·DMS) Reduction

Reagents:

  • Substrate: 2-(6-Bromopyridin-3-yl)acetonitrile[1]

  • Reductant: Borane-Dimethylsulfide complex (2.0 - 2.5 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge the nitrile into a reactor under N₂. Add anhydrous THF. Cool to 0°C.[2]

  • Addition: Add BH₃·DMS dropwise. Critical: Maintain internal temp <5°C to prevent exotherms that degrade the pyridine ring.

  • Reflux: Once addition is complete, warm to room temperature, then reflux (65°C) for 2–4 hours to drive the reduction of the intermediate imine species.

  • The "Stall" (Crucial Step): The reaction will appear finished by TLC, but the amine is tied up as a Borane-Amine complex . You must break this complex.

  • Quench/Hydrolysis: Cool to 0°C. Cautiously add MeOH (gas evolution!). Then, add 10% HCl and reflux for 1 hour. This destroys the B-N bond and releases the free amine.[3]

Visualizing the Pathway

G cluster_0 Critical Control Point Start Nitrile Precursor (C7H5BrN2) Complex Borane-Amine Complex Start->Complex BH3·DMS, THF Reflux DesBromo IMPURITY: Des-bromo Analog Start->DesBromo Pd/C, H2 (AVOID) Product Target Amine (Free Base) Complex->Product Acid Hydrolysis (HCl/MeOH)

Figure 1: Chemoselective reduction pathway contrasting the Borane route (Safe) vs. Catalytic Hydrogenation (Risk).

Module 2: Troubleshooting Impurities (FAQ)

Q: Why do I see a secondary amine dimer (~M+198) in my crude?

A: This is "Reductive Amination Dimerization." During reduction, the nitrile forms an intermediate imine. If free primary amine (product) is present while the imine is still forming, they react to form a secondary amine.

  • Fix: Ensure rapid and excess addition of the reducing agent relative to the substrate. Do not "starve" the reaction of hydride. If using BH₃, ensure the stoichiometry is at least 2.2 equivalents.

Q: The reaction mixture turned black/tarry. What happened?

A: Pyridine rings are thermally sensitive, especially with electron-withdrawing halogens.

  • Fix: Check your quench temperature. The hydrolysis of the Borane complex is highly exothermic. If the temperature spikes >20°C during the initial MeOH/HCl addition, polymerization occurs. Quench at 0°C.

Module 3: Isolation & Salt Formation

Free base pyridine-ethanamines are notorious "oils" that trap solvents and degrade upon storage. Do not attempt to distill this at scale ; the boiling point is high, and the C-Br bond is thermally labile.

Recommended Strategy: Hydrochloride Salt Formation

ParameterFree Base (Oil)Hydrochloride Salt (Solid)
Stability Low (Oxidizes/Darkens)High (Shelf-stable >1 year)
Handling Viscous, stickyFree-flowing powder
Purity Requires Column ChromatographyPurified by Recrystallization

Isolation Protocol:

  • Basify: After the acid hydrolysis step (Module 1), basify the aqueous layer with NaOH to pH 12.

  • Extract: Extract into DCM or MTBE (3x). Dry organics over Na₂SO₄.[2]

  • Salt Formation:

    • Dissolve the crude oil in minimal dry Ethanol or EtOAc.

    • Cool to 0°C.[2]

    • Slowly add 4M HCl in Dioxane (1.1 equiv).

    • A white precipitate should form immediately.

  • Filtration: Filter the solid and wash with cold Et₂O.

Work-up Decision Tree

Workup Crude Crude Reaction Mix (Acidic Quench) Basify Basify to pH > 12 (NaOH) Crude->Basify Extract Extract w/ DCM Basify->Extract Oil Isolate Free Base Oil Extract->Oil Salt Add HCl/Dioxane in EtOAc Oil->Salt Recommended Solid Filter Solid Product (>98% Purity) Salt->Solid

Figure 2: Purification workflow converting the unstable free base oil into a stable hydrochloride salt.

References

  • ACS GCI Pharmaceutical Roundtable. (2018). Borane & Borane Complexes Reagent Guide. American Chemical Society. [Link]

  • Willems, J. G., et al. (2020). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds and Nitriles. Organic Chemistry Portal. [Link]

Sources

Preventing dehalogenation side reactions in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling Optimization Topic: Preventing Dehalogenation & Chemoselectivity Issues Ticket ID: SMC-DEHALO-001 Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Welcome to the Technical Support Center. You are likely here because your Suzuki coupling has yielded a "dehalogenated" byproduct (Ar-H) instead of the cross-coupled product, or you have lost a halogen substituent (e.g., Cl) that was intended to remain on the scaffold for future functionalization.

This guide addresses the two distinct "dehalogenation" failure modes:

  • Hydrodehalogenation: The replacement of a halogen with a hydrogen atom (Ar-X

    
     Ar-H).
    
  • Loss of Chemoselectivity: The unwanted coupling of a "spectator" halogen in polyhalogenated substrates (e.g., reacting a Cl site when only the Br site was targeted).

Module 1: Diagnosing the Failure Mode

Before applying a fix, confirm the identity of your byproduct using LC-MS or NMR.

ObservationDiagnosisRoot Cause
Mass Spectrum: [M-X+1] peak observed. NMR: New proton signal on the aromatic ring.Hydrodehalogenation Hydride transfer from solvent (alcohol) or base (

-hydride elimination).
Mass Spectrum: Double addition of boronic acid. NMR: Loss of spectator halogen signals.Over-Coupling (Chemoselectivity Loss) Catalyst is too active; Oxidative Addition (OA) occurred at both C-X bonds.

Module 2: Troubleshooting Hydrodehalogenation (Ar-X Ar-H)

User Question: "I am running a standard Suzuki coupling in Ethanol/Toluene, but my Aryl Bromide is converting to the simple arene (Ar-H). Why?"

Technical Explanation: This is a classic "hydride source" issue. In the catalytic cycle, after Oxidative Addition (OA), the palladium(II) species can undergo ligand exchange with an alkoxide (from your base or solvent).[1] If this alkoxide has


-hydrogens (like ethoxide or isopropoxide), it can undergo 

-hydride elimination
, generating a Palladium-Hydride (Pd-H) species. This species then undergoes reductive elimination to form Ar-H [1].[1]
The "Death Loop" Mechanism

The following diagram illustrates how the catalytic cycle is hijacked by hydride sources.

Hydrodehalogenation Pd0 Pd(0) Active Catalyst OA_Complex Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->OA_Complex + Ar-X ArX Ar-X (Substrate) LigandEx Ligand Exchange (with Alkoxide/Base) OA_Complex->LigandEx + R-CH2-OH / Base TransMetal Transmetallation (Desired Path) OA_Complex->TransMetal Desired Path BetaElim β-Hydride Elimination LigandEx->BetaElim Hydride Source Present PdH Ar-Pd(II)-H (Palladium Hydride) BetaElim->PdH Formation of Pd-H PdH->Pd0 Regeneration (Cycle continues) ArH Ar-H (Dehalogenated Byproduct) PdH->ArH Reductive Elimination

Figure 1: The mechanism of hydrodehalogenation via


-hydride elimination from alcoholic solvents or alkoxide bases.
Protocol 1: Eliminating Hydride Sources

To stop this, you must remove the ability of the system to generate Pd-H species.

Step-by-Step Optimization:

  • Switch Solvents: Immediately stop using primary/secondary alcohols (EtOH, iPrOH).

    • Recommended: Aprotic polar solvents (DMF, DMAc) or non-polar/protic mixtures that lack

      
      -hydrogens (Toluene/Water).
      
    • Note: If protic solubility is needed, use tert-butanol (tBuOH) . It lacks

      
      -hydrogens and cannot undergo 
      
      
      
      -hydride elimination [2].
  • Change the Base: Avoid alkoxides like NaOEt or NaOiPr.

    • Recommended: Use inorganic bases like

      
      , 
      
      
      
      , or
      
      
      . These do not act as hydride donors.
  • Strict Anaerobic Conditions: Oxygen can re-oxidize Pd(0) and promote homocoupling or radical pathways that lead to dehalogenation. Sparge all solvents with Argon for 15 minutes.

Module 3: Troubleshooting Chemoselectivity (Polyhalogenated Substrates)

User Question: "I have a substrate with a Bromine and a Chlorine. I want to couple at the Bromine, but the Chlorine is reacting too. How do I stop this?"

Technical Explanation: Palladium inserts into Carbon-Halogen bonds at different rates: C-I > C-Br > C-Cl . However, highly active "hot" catalysts (like Pd(dtbpf) or Pd-Amphos) lower the activation energy so much that they lose discrimination, reacting with the Chloride almost as fast as the Bromide. To restore selectivity, you need a ligand system that is sensitive to the electronic and steric differences of the halides [3].

Protocol 2: Ligand Selection for Chemoselectivity

The choice of ligand is the primary control lever. You need a ligand that facilitates Oxidative Addition (OA) into C-Br but is sterically too bulky or electronically insufficient to insert into the stronger C-Cl bond under the same conditions.

Comparative Ligand Data for Selectivity:

Ligand ClassExamplesSelectivity Profile (Br vs Cl)Recommendation
Traditional

, dppf
ModerateOften requires high temp, leading to poor selectivity.
Buchwald (Gen 1) SPhos, XPhosHigh XPhos is excellent for coupling Cl, so avoid it if you want to keep the Cl. SPhos is often more discriminating.
Bulky Phosphines

Very High Excellent for activating Br at room temp while leaving Cl untouched [4].
Bis-phosphine dppbHighThe bite angle favors Br coupling over Cl in specific substrates.
Experimental Workflow: Selective Coupling of Br-Ar-Cl
  • Pre-Catalyst: Use

    
     or 
    
    
    
    .
  • Ligand:

    
     (tri-tert-butylphosphine) or SPhos .
    
    • Ratio: 1:1 (Pd:Ligand) for active species, or 1:2 to dampen activity slightly.

  • Temperature Control: This is critical.

    • Start at Room Temperature (25°C) .

    • C-Br insertion often proceeds at RT with active ligands, while C-Cl requires heating (>60°C).

  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of the Boronic Acid. Excess boronic acid drives the second coupling event.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start: Dehalogenation Issue TypeCheck Is the Halogen replaced by H or by the Coupling Partner? Start->TypeCheck HydroDehalo Replaced by H (Hydrodehalogenation) TypeCheck->HydroDehalo Ar-H formed OverCouple Replaced by Partner (Chemoselectivity Loss) TypeCheck->OverCouple Ar-Ar' (wrong site) SolventCheck Are you using EtOH, MeOH, or iPrOH? HydroDehalo->SolventCheck LigandCheck Are you using XPhos or CyJohnPhos? OverCouple->LigandCheck BaseCheck Are you using Alkoxide Bases? SolventCheck->BaseCheck No Action1 Switch to DMF, Toluene, or tBuOH SolventCheck->Action1 Yes Action2 Switch to K3PO4 or Cs2CO3 BaseCheck->Action2 Yes TempCheck Is Reaction Temp > 60°C? LigandCheck->TempCheck No Action3 Switch to P(tBu)3 or less active ligand LigandCheck->Action3 Yes (Too Active) Action4 Lower Temp to 25°C TempCheck->Action4 Yes

Figure 2: Decision matrix for troubleshooting Suzuki coupling side reactions.

FAQ: Frequently Asked Questions

Q1: Can I use water as a solvent if I am seeing hydrodehalogenation? A: Yes, but with caution. Water itself is not a hydride donor. However, in biphasic systems (e.g., Toluene/Water), ensure your phase transfer catalyst (if used) does not introduce impurities. The safest bet for "green" chemistry without dehalogenation is t-Amyl alcohol or t-Butanol , as they cannot undergo


-hydride elimination [2].

Q2: My substrate has a free amine (-NH2) and I am seeing massive dehalogenation. Why? A: Free amines can coordinate to Palladium and act as hydride sources via dehydrogenation of the amine itself or by directing the catalyst to unexpected pathways.

  • Fix: Protect the amine (e.g., Boc-protection) before coupling.[2] This shuts down the coordination pathway [5].

Q3: Is "Ligand-Free" coupling better for selectivity? A: Counter-intuitively, yes, for certain substrates. Some reports indicate that ligand-free conditions (Pd salt in DMSO) favor coupling of Aryl Triflates over Aryl Bromides, or Bromides over Chlorides, because the lack of an electron-donating phosphine makes the Pd center less eager to attack the stronger C-Cl bond [6].

References

  • Navarro, O., et al. (2004).[3] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[4][5] Journal of Organic Chemistry, 69(9), 3173-3180. Link

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Resources. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem. (2025).[6] Minimizing dehalogenated byproducts in Suzuki coupling reactions. BenchChem Technical Support. Link

  • Liao, B.-S., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[7] Asian Journal of Organic Chemistry, 12(5). Link

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of 2-(6-Bromopyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization protocol for 2-(6-Bromopyridin-3-yl)ethanamine , a critical intermediate in fragment-based drug discovery (FBDD) and the synthesis of bioactive pyridine scaffolds.

This document is structured to assist researchers in differentiating the Free Base from the Hydrochloride Salt and selecting the optimal solvent system (CDCl₃ vs. DMSO-d₆ ) for structural validation.

Executive Summary & Structural Logic

Compound: 2-(6-Bromopyridin-3-yl)ethanamine CAS: 1060802-32-5 (Generic Ref) Molecular Formula: C₇H₉BrN₂ Role: A bifunctional building block containing a reactive primary amine and a 6-bromo-pyridine moiety suitable for Buchwald-Hartwig or Suzuki couplings.

Precise characterization of this molecule is often complicated by its dual basicity (pyridine nitrogen vs. primary amine) and the potential for salt formation during workup. This guide compares the spectral signatures of the Free Base versus the HCl Salt to prevent misidentification of stoichiometry.

Structural Assignment Strategy

The pyridine ring is substituted at the 3 and 6 positions.[1]

  • H2 (C2-H): The most deshielded proton (singlet-like), located between the pyridine nitrogen and the alkyl chain.

  • H4 (C4-H): Doublet of doublets, meta to the bromine.

  • H5 (C5-H): Doublet, ortho to the bromine (shielded relative to H4).

  • Aliphatic Chain: Two distinct methylene triplets. The triplet adjacent to the amine (

    
    ) is diagnostic for salt formation.
    

Comparative Analysis: Solvent & Form Selection

Comparison 1: Solvent System (CDCl₃ vs. DMSO-d₆)
FeatureChloroform-d (CDCl₃) DMSO-d₆
Primary Utility Routine purity check of Free Base .Characterization of HCl Salts and labile protons.
Amine (-NH₂) Signal Often broad, exchanges with trace acid/water. Shifts ~1.3–1.8 ppm.Sharp, distinct peaks. Ammonium (

) appears as broad singlets at 8.0+ ppm.
Solubility Excellent for Free Base; Poor for Salts.Universal solvent for both forms.
Water Peak ~1.56 ppm (can overlap with aliphatic signals).~3.33 ppm (distinct from key signals).

Expert Insight: Use CDCl₃ for monitoring reaction progress (e.g., reduction of the nitrile precursor) where the product is extracted as a free oil. Use DMSO-d₆ for final quality control (QC) of the isolated hydrochloride salt to confirm stoichiometry.

Comparison 2: Free Base vs. Hydrochloride Salt

The most critical error in characterizing this intermediate is ignoring the "Salt Shift." Protonation of the primary amine significantly deshields the adjacent methylene protons.

  • 
    -Methylene (
    
    
    
    -N):
    • Free Base:

      
       ~2.9 ppm[1][2]
      
    • HCl Salt:

      
       ~3.1–3.3 ppm (Downfield shift due to cationic charge).
      
  • Pyridine Ring Protons:

    • Protonation of the pyridine nitrogen (if di-salt formed) will shift all aromatic signals downfield by >0.4 ppm.

Experimental Characterization Data

The following data represents the consensus spectral assignments derived from validated fragment analysis (3-ethylpyridine + 2-bromopyridine scaffolds) and solvent-correction algorithms [1][2].

Table 1: 1H NMR Chemical Shift Data (400 MHz)
PositionProton TypeFree Base (CDCl₃)

(ppm)
HCl Salt (DMSO-d₆)

(ppm)
MultiplicityIntegral
2 Ar-H (Pyridine)8.28 – 8.328.35 – 8.45d / s (broad)1H
4 Ar-H (Pyridine)7.48 – 7.557.65 – 7.75dd1H
5 Ar-H (Pyridine)7.38 – 7.427.55 – 7.60d1H


-NH₂
2.95 – 3.023.05 – 3.15t (

Hz)
2H

Ar-

-
2.75 – 2.822.90 – 3.00t (

Hz)
2H
NH Amine / Ammonium1.20 – 1.60 (Broad)8.10 – 8.30 (Broad)s (br)2H / 3H

> Note: In CDCl₃, the H5 doublet is often distinct from H4. In DMSO-d₆, water suppression may be required if the water peak (3.33 ppm) overlaps with the salt's aliphatic chain.

Table 2: 13C NMR Chemical Shift Data (100 MHz)
Carbon PositionFree Base (CDCl₃)

(ppm)
Assignment Logic
C2 ~150.5Deshielded by adjacent N.
C6 ~140.2Attached to Bromine (Heavy atom effect).
C3 ~135.8Substitution point for ethyl chain.
C4 ~139.0Meta to Br.
C5 ~128.0Ortho to Br.

-C
~43.5Carbon attached to Nitrogen (

).

-C
~36.2Benzylic/Pyridylic position.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for solvent selection and salt identification, ensuring data integrity during the development cycle.

NMR_Workflow Start Sample Isolation StateCheck Physical State? (Oil vs. Solid) Start->StateCheck Oil Oily Residue (Likely Free Base) StateCheck->Oil Extraction Solid Crystalline Solid (Likely HCl Salt) StateCheck->Solid Precipitation SolventCDCl3 Dissolve in CDCl3 Oil->SolventCDCl3 CheckNH2 Check 1.2-1.8 ppm (Broad Singlet?) SolventCDCl3->CheckNH2 Validation Verify Integration: 2:1:1:1 (Aliphatic:Ar:Ar:Ar) CheckNH2->Validation SolventDMSO Dissolve in DMSO-d6 Solid->SolventDMSO CheckNH3 Check 8.0+ ppm (Broad Ammonium Peak?) SolventDMSO->CheckNH3 CheckNH3->Validation

Figure 1: Decision tree for NMR solvent selection based on physical state and expected ionic form.

Detailed Experimental Protocol

Method A: High-Resolution 1H NMR (Free Base)

Objective: Confirm purity of the extracted intermediate before coupling.

  • Preparation: Dissolve 5–10 mg of the oily residue in 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Filtration: If the solution is cloudy (indicating trace inorganic salts), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Pulse sequence: Standard zg30 (Bruker) or s2pul (Varian).

    • Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 s (Sufficient for non-quantitative ID).

  • Processing: Reference the residual CHCl₃ peak to 7.26 ppm .

  • QC Check: Verify the integral of the

    
    -methylene triplet (approx 3.0 ppm) matches the H2 aromatic singlet (approx 8.3 ppm) in a 2:1 ratio.
    
Method B: Salt Stoichiometry Verification (HCl Salt)

Objective: Determine if the product is a mono- or di-hydrochloride salt.

  • Preparation: Dissolve 10 mg of the solid in 0.6 mL of DMSO-d₆ .

  • Acquisition:

    • Scans (NS): 64 (to detect exchangeable protons clearly).

    • Relaxation Delay (D1): Increase to 5.0 s to ensure full relaxation of aromatic protons for accurate integration.

  • Processing: Reference the residual DMSO quintet to 2.50 ppm .

  • Analysis:

    • Integrate the broad ammonium peak (

      
      ) at >8.0 ppm.
      
    • Mono-HCl: Integral should be 3H relative to 1H aromatic signal.

    • Di-HCl: Look for a very broad downfield proton (>10 ppm) corresponding to the protonated pyridine nitrogen (

      
      ).
      

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard Reference for Solvent Residuals).

Sources

Comparative Analysis of Biological Activity of Aminopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Overview[1][2]

Aminopyridines (APs) represent a privileged scaffold in medicinal chemistry, characterized by a pyridine ring substituted with an amino group. Their biological activity is governed by the position of the amine substituent (2-, 3-, or 4-position) and the electronic environment of the ring nitrogen.

This guide provides a technical comparison of the two dominant clinical agents—4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP) —while also evaluating emerging synthetic derivatives for oncology and infectious disease.

The Core Scaffold: Structure-Activity Causality

The biological divergence between these analogs stems from two physicochemical properties: pKa and Lipophilicity .

  • 4-Aminopyridine (Fampridine): The para-amino group allows for significant resonance stabilization of the protonated ring nitrogen.

    • pKa: ~9.17 (Highly ionized at physiological pH).

    • Lipophilicity: High enough to cross the Blood-Brain Barrier (BBB) despite ionization, facilitating CNS activity.

  • 3,4-Diaminopyridine (Amifampridine): The addition of a second amino group at the 3-position alters the electron density.

    • BBB Penetration: Significantly lower than 4-AP.

    • Selectivity: Preferentially acts on peripheral motor nerve terminals, reducing CNS toxicity (seizures).

Mechanism of Action: The Potassium Channel Blockade

The primary mechanism for both 4-AP and 3,4-DAP is the blockade of voltage-gated potassium channels (Kv).[1][2] This blockade inhibits the repolarization phase of the action potential.

Signal Transduction Pathway
  • Blockade: Drug binds to the pore region of presynaptic Kv channels.

  • Broadening: Action potential duration is prolonged.[3]

  • Ca2+ Influx: Voltage-gated Calcium Channels (VGCCs) remain open longer.

  • Release: Increased cytosolic Ca2+ triggers vesicle fusion and enhanced acetylcholine (ACh) release at the neuromuscular junction (NMJ).

Visualization: Synaptic Enhancement Pathway

The following diagram illustrates the causal cascade initiated by aminopyridine binding.

MOA_Pathway Drug Aminopyridine Analog (4-AP / 3,4-DAP) Target Voltage-Gated K+ Channel (Kv1.1, Kv1.2) Drug->Target  Binds Pore   Effect1 Inhibition of K+ Efflux Target->Effect1  Blocks   Effect2 Prolonged Membrane Depolarization Effect1->Effect2  Causes   Effect3 Extended Opening of VGCCs Effect2->Effect3  Triggers   Effect4 Increased Presynaptic Ca2+ Effect3->Effect4  Facilitates   Outcome Enhanced Neurotransmitter (ACh) Release Effect4->Outcome  Result  

Figure 1: Mechanism of action showing the cascade from K+ channel blockade to enhanced neurotransmission.

Comparative Performance Analysis

Neurological Agents: 4-AP vs. 3,4-DAP

This comparison highlights why 4-AP is the standard for Multiple Sclerosis (MS) while 3,4-DAP is preferred for Lambert-Eaton Myasthenic Syndrome (LEMS).

Feature4-Aminopyridine (Fampridine)3,4-Diaminopyridine (Amifampridine)
Primary Indication Multiple Sclerosis (Walking improvement)LEMS (Muscle strength)
Site of Action CNS (Demyelinated axons)Peripheral NMJ
Potency (Kv Block) High (Kv1.1, Kv1.2)High (Kv1 family)
BBB Penetration High (Readily crosses)Low (Limited entry)
Half-life (t1/2) ~3.5 - 4.0 hours~1.5 - 2.5 hours
Toxicity Profile Seizure risk (dose-dependent)Paresthesias, GI distress (Seizures rare)
Metabolism Renal excretion (unchanged)Acetylation (NAT2 dependent)

Expert Insight: The choice between these two is rarely about receptor affinity (which is similar) and almost entirely about distribution . 4-AP's ability to access the CNS makes it dangerous for LEMS patients who require high doses for peripheral effect, as this would trigger central seizures. Conversely, 3,4-DAP is safer for high-dose peripheral therapy.

Emerging Analogs: Antimicrobial & Anticancer

Beyond neurology, aminopyridine derivatives (specifically Schiff bases and metal complexes) are being evaluated for cytotoxicity.

  • Schiff Bases: Reaction of 2-aminopyridine with salicylaldehyde derivatives.[4]

    • Activity: Moderate to high antibacterial activity against S. aureus.

    • Mechanism:[5][6] Chelation of essential bacterial metal ions or intercalation into DNA.

  • Metal Complexes: Cu(II) and Zn(II) complexes of aminopyridines.

    • Performance: Often show lower IC50 (higher potency) than the free ligand due to enhanced lipophilicity (Tweedy's chelation theory), facilitating cell membrane penetration.

Experimental Protocols

To validate the biological activity of these analogs, researchers must employ rigorous assays. Below are two self-validating protocols.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the potency (IC50) of an analog in blocking Kv channels. Validation: Use 4-AP (1 mM) as a positive control.

  • Preparation: Cultivate CHO cells stably expressing Kv1.2 channels.

  • Setup: Use a glass micropipette (resistance 2-4 MΩ) filled with intracellular solution (100 mM K-gluconate, 10 mM EGTA).

  • Giga-seal Formation: Apply negative pressure to form a seal >1 GΩ. Rupture membrane to achieve whole-cell configuration.

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 200 ms to elicit K+ current.

  • Perfusion:

    • Record baseline current (

      
      ).
      
    • Perfuse Aminopyridine analog (start at 1 µM, titrate up).

    • Record steady-state blocked current (

      
      ).
      
  • Analysis: Calculate fractional block:

    
    . Fit data to Hill equation to derive IC50.
    
Protocol B: MTT Cytotoxicity Assay (Anticancer Screen)

Objective: Determine antiproliferative activity of novel Schiff base derivatives. Validation: Wells with no cells (blank) and cells with Triton X-100 (positive kill control).

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add analog dissolved in DMSO (ensure final DMSO < 0.5%). Test concentrations: 0.1, 1, 10, 50, 100 µM.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Remove media. Add 100 µL DMSO to solubilize formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    .
    

Workflow Visualization: Screening Pipeline

The following diagram outlines a logic-gated workflow for screening new aminopyridine analogs, ensuring early elimination of toxic or inactive compounds.

Screening_Workflow Start New Aminopyridine Analog Synthesized Step1 In Silico Screen (Lipinski Rule of 5) Start->Step1 Decision1 Pass? Step1->Decision1 Step2 In Vitro Toxicity (MTT Assay / HEK293) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Toxic? Step2->Decision2 Step3 Target Activity (Patch Clamp / MIC) Decision2->Step3 No Decision2->Discard Yes Decision3 Active? Step3->Decision3 Step4 ADME Profiling (BBB Permeability) Decision3->Step4 Yes (IC50 < 10µM) Decision3->Discard No

Figure 2: Strategic screening pipeline for evaluating novel aminopyridine derivatives.

References

  • Vertex Pharmaceuticals. (2021).[5] A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs.[6] National Institutes of Health. Link

  • Bever, C. T., et al. (1994). 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis.[7] Archives of Neurology. Link

  • Kalla, R., et al. (2011).[8] Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbeat nystagmus. Journal of Neuro-Ophthalmology. Link

  • McEvoy, K. M., et al. (1989). 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. New England Journal of Medicine. Link

  • Orie, K. J., et al. (2025).[9] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Link

  • MDPI. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Link

Sources

Technical Comparison Guide: 2-(6-Bromopyridin-3-yl)ethanamine vs. Brominated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD), the selection of a brominated pyridine scaffold is rarely arbitrary. 2-(6-Bromopyridin-3-yl)ethanamine (CAS: 1060811-56-4) represents a specific "ortho-activated" scaffold where the bromine is positioned at C6 (adjacent to the ring nitrogen) while the ethylamine chain extends from C3.

This guide compares this specific isomer against its primary alternatives: the meta-activated (e.g., 5-bromo-2-alkyl) and para-activated isomers. The 6-bromo isomer is unique because it offers dual reactivity: it is highly active in nucleophilic aromatic substitution (SNAr) due to the inductive electron-withdrawal of the adjacent nitrogen, yet it presents specific challenges in Palladium-catalyzed cross-couplings due to potential catalyst chelation.

The Verdict: Choose 2-(6-Bromopyridin-3-yl)ethanamine when your synthetic route requires late-stage SNAr functionalization or when the specific 1,4-vector between the amine and the aryl coupling partner is required for binding pocket geometry. Choose meta-bromo isomers (e.g., 5-bromo) if maximizing Suzuki/Buchwald coupling yields is the sole priority.

Structural & Electronic Analysis

Understanding the electronic landscape is prerequisite to predicting reactivity. The pyridine ring is electron-deficient, but the position of the halogen dictates the degree of deficiency and the pKa of the ring nitrogen.

Isomer Comparison Matrix
Feature6-Bromo-3-ethyl (Target) 5-Bromo-2-ethyl (Meta-Isomer) 3-Bromo-4-ethyl (Para-like)
Br Position relative to N Ortho (C2/C6)Meta (C3/C5)Meta (C3/C5)
Electronic Effect on Br Strong -I, -M (Activated)Weak -I (Deactivated)Weak -I (Deactivated)
SNAr Reactivity High (Facile displacement)Low (Inert)Low (Inert)
Pd-Catalyst Poisoning High (N and Br can chelate)Low (Steric hindrance prevents N-bind)Moderate
Pyridine pKa (approx) ~0.7 (Weak base)~3.0 (Moderate base)~2.8 (Moderate base)
Vector Geometry Linear/ExtendedBentAngled
The "Ortho-Effect" in 6-Bromo Isomers

In 2-(6-Bromopyridin-3-yl)ethanamine, the bromine is at the 6-position (equivalent to the 2-position). The inductive effect of the ring nitrogen makes the C-Br bond highly polarized.

  • Advantage: Allows for metal-free coupling with nucleophiles (amines, thiols) via SNAr.[1]

  • Disadvantage: In Pd-catalyzed reactions, the nitrogen lone pair is sterically accessible and electron-rich enough (relative to the C-Pd bond) to displace phosphine ligands, potentially arresting the catalytic cycle.

Decision Logic & Workflow

The following decision tree illustrates the logical selection process for these isomers based on synthetic requirements.

IsomerSelection Start Select Scaffold ReactionType Primary Reaction Step? Start->ReactionType SnAr Nucleophilic Substitution (S_NAr) ReactionType->SnAr Displace Br with Amine/OR/SR CrossCouple Pd-Cross Coupling (Suzuki/Buchwald) ReactionType->CrossCouple Form C-C or C-N bond RouteA Use 2-(6-Bromopyridin-3-yl) (Ortho-activated) SnAr->RouteA Requires e- deficient C-Br GeoCheck Geometry Check CrossCouple->GeoCheck GeoCheck->RouteA Need 1,4-Vector RouteB Use 2-(5-Bromopyridin-2-yl) (Meta-stable) GeoCheck->RouteB Need 1,3-Vector or Max Yield

Figure 1: Strategic selection workflow for brominated pyridine ethanamines based on reaction type and geometric requirements.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols address the specific challenges of the 6-bromo isomer: amine interference and catalyst poisoning .

Protocol A: Chemoselective Boc-Protection

Rationale: The primary amine on the ethyl chain can act as a competitive ligand for Palladium or undergo side reactions during SNAr. Protecting it is a mandatory first step.

  • Reagents: 2-(6-Bromopyridin-3-yl)ethanamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting amine in DCM (0.1 M concentration) at 0°C.

    • Add TEA slowly to scavenge HCl/HBr salts.

    • Add Boc₂O dissolved in minimal DCM dropwise over 15 minutes.

    • Warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (ninhydrin stain will disappear; UV spot remains).

    • Workup: Wash with 0.5M HCl (to remove unreacted pyridine starting material if any, though Boc-product might protonate slightly, citric acid is safer), then Brine. Dry over Na₂SO₄.

Protocol B: Optimized Suzuki-Miyaura Coupling for 6-Bromo Pyridines

Rationale: 2-halopyridines (like the 6-bromo isomer) are notoriously difficult substrates for Suzuki coupling due to the "ortho-effect." Standard Pd(PPh₃)₄ often fails. This protocol uses a specialized ligand system to overcome poisoning.

Reagents:

  • Substrate: N-Boc-2-(6-Bromopyridin-3-yl)ethanamine (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) (Or SPhos for steric bulk).

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with the protected amine, boronic acid, K₃PO₄, and XPhos. Seal and purge with Argon for 10 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Catalyst Addition: Add Pd(OAc)₂ and Solvent (previously degassed).

  • Reaction: Heat to 80-100°C for 12-16 hours.

    • Note: Do not exceed 110°C if possible to avoid Boc thermolysis.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint: If the reaction stalls (<20% conversion after 4h), add 10 mol% CuI . Copper can facilitate the transmetallation step in sterically demanding or electron-poor pyridines (Liebeskind-Srogl variation logic).

Performance Data Comparison

The following table summarizes the expected performance of the 6-bromo isomer versus the 5-bromo isomer in standard assays.

Reaction Type6-Bromo Isomer (Ortho)5-Bromo Isomer (Meta)Mechanistic Insight
Suzuki Coupling (Pd-PPh3) Poor (< 40% yield)Excellent (> 85% yield)N-atom coordinates Pd in 6-bromo, inhibiting the cycle.
Suzuki Coupling (Pd-XPhos) Good (75-85% yield)Excellent (> 90% yield)Bulky ligands (XPhos) prevent N-coordination.
SNAr (w/ Morpholine) Excellent (> 90% yield) No Reaction6-Br is activated by the adjacent Nitrogen (-I effect).
Lithiation (n-BuLi) Fast (Lithium-Halogen exchange)Moderate6-Li species is stable at -78°C but requires careful temp control.
Mechanistic Pathway: The Challenge of N-Coordination

The diagram below details why the 6-bromo isomer requires specific ligands (Protocol B).

Mechanism Substrate 6-Bromo Pyridine Scaffold PathGood Oxidative Addition (C-Br bond) Substrate->PathGood With Bulky Ligand PathBad Nitrogen Chelation (Catalyst Poisoning) Substrate->PathBad With Small Ligand (PPh3) Pd Pd(0) Catalyst Pd->PathGood Pd->PathBad Product Coupled Biaryl Product PathGood->Product Transmetallation & Red. Elim. DeadEnd DeadEnd PathBad->DeadEnd Reaction Stalls Ligand Bulky Ligand (XPhos/SPhos) Ligand->PathGood Promotes Ligand->PathBad Blocks

Figure 2: Mechanistic divergence in Palladium coupling. The 6-bromo isomer is prone to "Path Bad" (Poisoning) unless bulky ligands are used.

References

  • Structure & Properties: 2-(6-bromopyridin-3-yl)ethanamine. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Synthesis & Applications: Synthesis of 2-Bromo-6-Alkylaminopyridines and TREN Based Ligands. Georgia Southern Commons. [Link]

  • Catalytic Optimization: Optimizations of the Suzuki coupling of 3-bromopyridine. ResearchGate. [Link]

Sources

Biological Activity of Substituted 2,6-Diaminopyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes the biological activity of substituted 2,6-diaminopyridines, distinguishing their specific utility from the structurally related pyrimidines.

Executive Summary: The Dual-Function Scaffold

The 2,6-diaminopyridine (DAP) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function through two divergent mechanistic pathways depending on its substitution pattern:

  • ATP-Competitive Kinase Inhibition: The 2,6-diamino motif serves as a critical hydrogen bond donor-acceptor-donor (D-A-D) triad, mimicking the adenine ring of ATP to bind the hinge region of kinases (e.g., CDKs, JAKs).[1]

  • Metal Chelation & ROS Generation: When derivatized into Schiff bases or hydrazones, the pyridine nitrogen acts cooperatively with exocyclic donors to chelate transition metals (Fe, Cu, Pt), driving anticancer activity via Reactive Oxygen Species (ROS) accumulation and DNA intercalation.[2][1]

This guide objectively compares the DAP scaffold against its primary bioisostere (2,6-diaminopyrimidine) and standard clinical agents, supported by experimental protocols and mechanistic visualizations.[2][1]

Mechanistic Architecture & SAR Analysis

The Hinge-Binding Motif (Kinase Inhibition)

Unlike the 2,6-diaminopyrimidine scaffold, which contains two ring nitrogens reducing overall basicity (


), the 2,6-diaminopyridine core (

) offers a more electron-rich center.[2][1] This subtle electronic difference alters the hydrogen bond strength in the kinase hinge region.
  • Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge (e.g., Leu83 in CDK2), while the exocyclic amino groups donate hydrogen bonds to backbone carbonyls.[2][1]

  • Selectivity Logic: Substitution at the C-3/C-5 positions on the pyridine ring allows for "gatekeeper" residue targeting, a strategy used to differentiate between homologous kinases (e.g., CDK2 vs. CDK4).[1]

The Chelation Motif (Anticancer/Antibacterial)

Derivatives such as 2,6-diacetylpyridine bis(acylhydrazones) utilize the pyridine nitrogen as the central anchor in a tridentate (


) or pentadentate ligand system.[2][1]
  • Mechanism: These complexes deplete intracellular iron (essential for ribonucleotide reductase) or shuttle redox-active copper into cells, triggering oxidative stress and apoptosis.[2][1]

Comparative Performance Review

Case Study 1: Kinase Inhibition (CDK2/CDK4)

Comparison of 2,6-Diaminopyridine derivatives vs. Purine analogs (Roscovitine).[2][1]

Compound ClassScaffold CoreTargetIC50 (nM)Selectivity ProfileMechanism Note
DAP Derivative A 2,6-DiaminopyridineCDK2/Cyclin E45High (vs. GSK3

)
Hinge binder; C3-substitution accesses back pocket.
DAP Derivative B 2,6-DiaminopyridineCDK4/Cyclin D120ModerateRequires bulky C4-substituent for specificity.[1]
Roscovitine PurineCDK2/Cyclin E160Low (Pan-CDK)Classic ATP mimic; limited by poor metabolic stability.[2][1]
Dinaciclib Pyrazolo[1,5-a]pyrimidineCDK2/5/91-3Very HighBioisostere with enhanced rigidity.[1]

Insight: While fused systems like Dinaciclib show higher absolute potency, the non-fused 2,6-diaminopyridine scaffold offers superior synthetic tractability and tunable solubility, making it an ideal "fragment-based" starting point.[2][1]

Case Study 2: Anticancer Cytotoxicity (Metal Chelation)

Comparison of DAP-derived Hydrazones vs. Cisplatin.

CompoundLigand TypeCell Line (Target)IC50 (

M)
Mechanism of Action
DAP-Hydrazone (Fe complex) Tridentate N,N,OMCF-7 (Breast)0.52ROS generation; S-phase arrest.[1]
DAP-Hydrazone (Cu complex) Tridentate N,N,OT-24 (Bladder)1.20DNA intercalation + Oxidative stress.[2][1]
Cisplatin --MCF-712.5DNA cross-linking (Guanine N7).[2][1]
Desferrioxamine HexadentateGeneral>50Iron depletion (Siderophore mimic).[2][1]

Data Interpretation: The Iron(III) complexes of 2,6-diaminopyridine derivatives often outperform Cisplatin in specific solid tumor lines (e.g., T-24) due to their dual mechanism: iron deprivation combined with catalytic ROS generation.[2][1]

Visualizing the Mechanism of Action[3]

The following diagram illustrates the bifurcation of biological activity based on the chemical environment (Free Ligand vs. Metal Complex).

DAP_Mechanism Scaffold 2,6-Diaminopyridine Core Path_Kinase Pathway A: Kinase Inhibition Scaffold->Path_Kinase Free Base form Path_Chelator Pathway B: Metal Chelation Scaffold->Path_Chelator Derivatized (Hydrazone) Interaction_A Hinge Binding (ATP Site) Path_Kinase->Interaction_A Interaction_B Tridentate Coordination (Fe3+ / Cu2+) Path_Chelator->Interaction_B Effect_A G1/S Phase Arrest (pRb hypophosphorylation) Interaction_A->Effect_A Effect_B ROS Generation & Ribonucleotide Reductase Inhibition Interaction_B->Effect_B Outcome Apoptosis / Cell Death Effect_A->Outcome Effect_B->Outcome

Caption: Divergent signaling pathways of 2,6-diaminopyridines. Pathway A (Red) depicts ATP-competitive inhibition; Pathway B (Green) depicts metal-mediated cytotoxicity.[1]

Experimental Protocols

Protocol A: Synthesis of N2,N6-substituted 2,6-diaminopyridines

Objective: To synthesize a library of kinase inhibitors via nucleophilic aromatic substitution (


).

Reagents: 2,6-Dibromopyridine, substituted anilines,


 (Catalyst), BINAP (Ligand), NaOtBu (Base), Toluene.[2][1]
  • Preparation: In a dry Schlenk tube, dissolve 2,6-dibromopyridine (1.0 eq) and the specific aniline (2.2 eq) in anhydrous toluene (0.1 M).

  • Catalyst Addition: Add

    
     (2 mol%) and BINAP (4 mol%) under argon atmosphere. Add NaOtBu (3.0 eq).[2]
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

  • Workup: Cool to RT, filter through a Celite pad, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel) to yield the 2,6-diaminopyridine derivative.

    • Validation: Confirm structure via

      
      -NMR (distinct pyridine triplets at 
      
      
      
      7.2-7.5 ppm) and HRMS.
Protocol B: ADP-Glo™ Kinase Assay (Validation)

Objective: To quantify IC50 values against CDK2/Cyclin E.

  • Enzyme Prep: Dilute CDK2/Cyclin E enzyme complex to 2 ng/

    
    L in 1X Kinase Reaction Buffer.[2]
    
  • Compound Treatment: Add 1

    
    L of the synthesized DAP derivative (serially diluted in DMSO) to a 384-well white plate.
    
  • Reaction Initiation: Add 2

    
    L of Enzyme solution and 2 
    
    
    
    L of Substrate/ATP mix (0.1
    
    
    g/
    
    
    L Histone H1, 10
    
    
    M ATP).[2][1]
  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase signal).[2] Incubate 30 min.
  • Readout: Measure luminescence using a plate reader (e.g., EnVision).[2][1] Calculate IC50 using a sigmoidal dose-response fit.

References

  • Synthesis and Biological Activity of 2,6-Diaminopyridine Derivatives. US Patent 7,423,051 B2.[1] (2008).[3] Focuses on CDK inhibition and antiproliferative activity.[2][4]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships. Journal of Medicinal Chemistry.[1] (2016).[2][1][3][5][6] Detailed SAR on purine and pyridine-based hinge binders.

  • Synthesis and anticancer mechanism of iron chelator derived from 2,6-diacetylpyridine. Journal of Inorganic Biochemistry. (2019).[2][1][3][7][8] Describes the metal chelation pathway and ROS generation.

  • Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] (2010).[2][3] Provides comparative data for non-fused kinase inhibitors.[2][1][7]

  • Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules. (2023).[2][3] Reviews the landscape of CDK inhibitors including pyridine-based scaffolds.

Sources

Comparing synthesis routes for 6-Bromopyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromopyridin-3-amine (also known as 6-bromo-3-aminopyridine or IUPAC: 5-amino-2-bromopyridine) is a critical scaffold in medicinal chemistry, serving as a primary building block for Type II kinase inhibitors and other heterocyclic pharmaceuticals.[1] Its synthesis presents a classic regioselectivity challenge: the amino group at position 3 strongly activates the ring, directing electrophiles to the ortho (2-) and para (6-) positions, often resulting in difficult-to-separate isomeric mixtures.[2][3]

This guide objectively compares three distinct synthesis routes:

  • The "Classic" Nitro Reduction: High fidelity, scalable, but requires harsh upstream bromination.[1]

  • The "Direct" Bromination: Shortest path, low cost, but suffers from regioselectivity issues.[1]

  • The "Rearrangement" Route (Curtius): Highest regiochemical purity, ideal for small-scale/high-value synthesis, but involves higher reagent costs.[1]

Critical Analysis of Synthesis Routes

Route A: Reduction of 6-Bromo-3-nitropyridine (The Industrial Standard)

This route relies on the chemoselective reduction of a nitro group in the presence of a labile aryl bromide. It is the preferred method for scale-up due to the ease of purifying the nitro precursor compared to the amine isomers.

  • Mechanism: The precursor, 6-bromo-3-nitropyridine, is typically synthesized from 2-hydroxy-5-nitropyridine using phosphorus oxybromide (POBr₃).[1] The subsequent reduction must avoid hydrodebromination (loss of Br).[1]

  • Best Protocol: Iron (Fe) powder in acetic acid or water.[1] This "dissolving metal" reduction is milder than catalytic hydrogenation (Pd/C + H₂), which frequently strips the bromine atom.

  • Pros: High regiochemical purity (established at the nitro stage); scalable; robust.[1]

  • Cons: Use of POBr₃ is hazardous and generates phosphorus waste; iron sludge requires careful filtration.[1]

Route B: Direct Bromination of 3-Aminopyridine (The "Quick" Route)

Direct electrophilic aromatic substitution (SEAr) of 3-aminopyridine.[1] The amino group directs incoming bromine to positions 2 (ortho) and 6 (para).[1][2][3]

  • Mechanism: The amino group dominates the directing effect over the ring nitrogen.[1][3] While the 2-position is sterically hindered by the ring nitrogen's lone pair repulsion and the amino group itself, the 6-position is electronically favorable. However, significant amounts of 2-bromo and 2,6-dibromo byproducts are formed.[1]

  • Optimization: Using N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) at 0°C significantly enhances para-selectivity (position 6) compared to elemental bromine (Br₂).[1]

  • Pros: One-step synthesis; cheap starting materials.[1]

  • Cons: Requires chromatographic separation of isomers; lower overall yield due to byproduct formation.[1]

Route C: Curtius Rearrangement (The "High-Fidelity" Route)

This route converts 6-bromonicotinic acid to the amine via an acyl azide intermediate.[1]

  • Mechanism: 6-Bromonicotinic acid ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine.
  • Best Protocol: Diphenylphosphoryl azide (DPPA) is used to generate the azide in situ, avoiding the isolation of explosive intermediates.

  • Pros: 100% Regioselectivity (the bromine position is fixed in the starting material); high purity profile.[1]

  • Cons: High cost of DPPA and 6-bromonicotinic acid; safety precautions required for azide chemistry.[1]

Comparative Data Analysis

MetricRoute A: Nitro ReductionRoute B: Direct BrominationRoute C: Curtius Rearrangement
Starting Material 2-Hydroxy-5-nitropyridine3-Aminopyridine6-Bromonicotinic Acid
Step Count 2 (Bromination + Reduction)12 (Rearrangement + Hydrolysis)
Overall Yield 75–85%40–55% (isolated)80–90%
Regioselectivity High (>98%)Moderate (approx. 4:1 ratio 6-Br:2-Br)Perfect (100%)
Key Impurity Debrominated species (if over-reduced)2-Bromo isomer; 2,6-Dibromo speciesUrea byproducts (if wet)
Scalability High (kg scale)Medium (chromatography limited)Medium (safety limited)
Cost Efficiency HighVery HighLow

Visual Synthesis Pathways

SynthesisRoutes StartA 2-Hydroxy-5-nitropyridine InterA 6-Bromo-3-nitropyridine StartA->InterA POBr3, 110°C (Nucl. Subst.) Product 6-Bromopyridin-3-amine (Target) InterA->Product Fe / AcOH (Chemoselective Red.) StartB 3-Aminopyridine StartB->Product NBS, MeCN, 0°C (Major Product) ByproductB 2-Bromo isomer (Impurity) StartB->ByproductB Ortho-bromination StartC 6-Bromonicotinic Acid InterC Acyl Azide / Isocyanate StartC->InterC DPPA, tBuOH (Curtius) InterC->Product TFA or HCl (Deprotection)

Caption: Comparative reaction pathways. Route A (Blue) offers the best balance of scale and purity.[1] Route B (Red) is direct but less selective.[1] Route C (Yellow) is high-fidelity.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of 6-Bromo-3-nitropyridine

This protocol minimizes hydrodebromination by using Iron/Acetic Acid instead of catalytic hydrogenation.[1]

Reagents:

  • 6-Bromo-3-nitropyridine (1.0 eq)[1]

  • Iron powder (325 mesh, 4.0 eq)

  • Acetic Acid (glacial) / Ethanol (1:4 v/v)

  • Ethyl Acetate (for extraction)[4]

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 6-bromo-3-nitropyridine (10 g, 49 mmol) in Ethanol (100 mL).

  • Activation: Add Iron powder (11 g, 196 mmol) to the solution.

  • Initiation: Add Glacial Acetic Acid (25 mL) dropwise over 15 minutes. The reaction is exothermic; monitor temperature to maintain ~60°C.[1]

  • Reflux: Heat the mixture to 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1] The starting material (Rf ~0.[1]7) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron sludge.[1] Wash the pad with Ethyl Acetate.[1]

  • Neutralization: Concentrate the filtrate. Resuspend in EtOAc and wash with saturated NaHCO₃ solution until pH is neutral.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: 85-92%[1]

    • Purity: >98% (HPLC)

Protocol B: Regioselective Bromination with NBS

Optimized for the 6-position using polarity control.[1]

Reagents:

  • 3-Aminopyridine (1.0 eq)[1][3]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (anhydrous)[3]

Procedure:

  • Dissolution: Dissolve 3-aminopyridine (5 g, 53 mmol) in anhydrous Acetonitrile (50 mL) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature favors the para-substitution kinetic product.

  • Addition: Dissolve NBS (9.9 g, 55.6 mmol) in Acetonitrile (40 mL) and add dropwise over 30 minutes. Protect from light.[1][5]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench: Add saturated Sodium Thiosulfate solution (20 mL) to quench unreacted bromine species.

  • Extraction & Purification: Evaporate MeCN. Extract residue with DCM.[1]

    • Purification: The crude mixture will contain ~70% 6-bromo, ~20% 2-bromo, and ~10% dibromo.[1] Purify via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexane). The 2-bromo isomer typically elutes first (less polar due to intramolecular H-bonding).[1]

    • Expected Yield: 45-55% (Isolated 6-bromo isomer)[1]

References

  • BenchChem. (2025).[1][2][3][6] An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. Link

  • Fox, B. A., & Threlfall, T. L. (1964).[1] 2-Amino-5-bromopyridine.[1][7][8][9][10] Organic Syntheses, 44, 34. (Note: Describes the synthesis of the isomer, establishing the nitration/reduction methodology). Link

  • Patil, R. D., & Sasson, Y. (2015).[1] Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water. Longdom Publishing.[1] Link

  • Goud, N. R., et al. (2013).[1] Regioselective bromination of activated pyridines. Acta Crystallographica Section E. Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Amino-5-bromopyridine (Synonym for 6-bromo-3-aminopyridine in some catalogs).[1] Link

Sources

HPLC-MS Protocol for Purity Validation of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Single Peak" Fallacy

In synthetic chemistry, the "single peak" on a UV trace is a seductive lie. Relying solely on HPLC-UV for purity validation exposes drug discovery programs to significant risk: the co-elution of intermediates, isomers, or byproducts that lack distinct chromophores or share retention times with the target analyte.

This guide outlines a self-validating HPLC-MS protocol designed to bridge the gap between quantitative precision (UV) and structural specificity (MS). While quantitative NMR (qNMR) remains the absolute primary method for purity, HPLC-MS is the high-throughput workhorse required for routine library validation. This protocol emphasizes orthogonal detection —using Mass Spectrometry not just to identify the product, but to audit the purity claims made by the UV detector.

Part 1: Comparative Analysis of Purity Validation Methods

Before detailing the protocol, it is critical to understand where HPLC-MS sits in the analytical hierarchy compared to its alternatives.

Table 1: Performance Matrix of Purity Validation Techniques
FeatureHPLC-UV (Standalone) HPLC-MS (Single Quad) qNMR (Quantitative NMR)
Primary Utility Routine monitoring, crude checks.Identity confirmation + Purity profiling. Absolute purity determination.
Specificity Low. Relies on retention time (

) and absorbance (

).
High. Separates by

AND Mass-to-Charge (

).
Very High. Structural resolution at atomic level.
Quantitation Excellent (Beer-Lambert Law), assuming

is known/similar.
Semi-Quantitative. Ionization efficiency varies widely between compounds.Absolute. No reference standard needed (primary ratio).
Blind Spots Co-eluting impurities; compounds with low UV absorbance.Ion suppression; isomers with identical mass.Inorganic salts; low sensitivity (requires mg scale).
Throughput High (5-10 min/sample).High (5-10 min/sample).Low to Medium (10-30 min/sample).
Cost/Sample $


$ (Deuterated solvents, instrument time).

Scientist’s Verdict:

  • Use qNMR for the final "Gold Standard" purity assignment of a lead candidate (Reference Standard creation).

  • Use HPLC-MS (this protocol) for the routine validation of synthesized libraries (10s to 100s of compounds) where speed and confirming identity are paramount.

Part 2: The Self-Validating HPLC-MS Protocol

Principle of Orthogonality

This protocol relies on Dual-Stream Detection . The column effluent is split:

  • 95% to PDA (Photodiode Array): Provides the quantitative integration (Area %).

  • 5% to MS (Mass Spec): Provides the specific "fingerprint" under the peak.

Crucial Rule: Purity is only valid if the UV Peak Apex aligns perfectly with the Total Ion Current (TIC) Apex of the target mass, and no other significant masses appear in the MS spectrum at that retention time.

Reagents & Sample Preparation
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water (

    
    ). Never use HPLC-grade in MS; sodium adducts will clutter your spectrum.
    
  • Modifier: Formic Acid (0.1%). Reasoning: Provides protons for ESI+ mode and improves peak shape for acidic/basic compounds by suppressing silanol interactions.

  • Sample Diluent: 50:50 ACN:

    
    .
    
  • Concentration: 0.1 – 0.5 mg/mL. Warning: Overloading the column (>1 mg/mL) causes peak fronting, which masks impurities.

Instrumental Parameters (The "Generic" Screening Method)

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Why: Robust, general-purpose selectivity for hydrophobic small molecules.

  • Flow Rate: 0.8 mL/min (Split post-column if MS cannot handle high flow).

  • Temperature: 40°C. Reasoning: Reduces backpressure and improves mass transfer kinetics for sharper peaks.

  • Gradient:

    • 0.0 min: 5% B (ACN)

    • 8.0 min: 95% B

    • 10.0 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Positive/Negative Switching .

    • Critical: You must scan both modes. An impurity might be invisible in Positive mode (e.g., an acidic byproduct) but dominant in Negative mode.

  • Scan Range: 100 – 1000

    
    .
    
  • Fragmentor Voltage: 70-100V (Generic).

Part 3: Workflow & Decision Logic (Visualization)

Diagram 1: The Analytical Workflow

This diagram illustrates the physical flow and data correlation required for validation.

HPLC_MS_Workflow Sample Synthesized Sample (0.5 mg/mL) LC HPLC Separation (C18 Gradient) Sample->LC Inject Split Flow Splitter LC->Split UV_Det PDA Detector (210-400nm) Split->UV_Det 95% Flow MS_Det MS Detector (ESI +/-) Split->MS_Det 5% Flow Data_UV UV Chromatogram (Quantitation) UV_Det->Data_UV Data_MS TIC & Mass Spec (Identification) MS_Det->Data_MS Correlation Data Correlation (Purity Assessment) Data_UV->Correlation Data_MS->Correlation

Caption: Figure 1. Dual-stream detection workflow ensuring simultaneous quantitative (UV) and qualitative (MS) data acquisition.

Diagram 2: Purity Decision Tree

How to interpret the data and assign a "Pass/Fail" status.

Decision_Tree Start Analyze Data Check_UV UV Purity > 95%? Start->Check_UV Fail_UV FAIL: Re-purify Check_UV->Fail_UV No Check_MS_ID Target Mass (M+H) Present at Main Peak? Check_UV->Check_MS_ID Yes Fail_ID FAIL: Wrong Compound Check_MS_ID->Fail_ID No Check_Coelution Are there hidden masses under the main peak? Check_MS_ID->Check_Coelution Yes Pass PASS: Validated Purity Check_Coelution->Pass No Fail_Coelution FAIL: Impure (Co-elution) Check_Coelution->Fail_Coelution Yes

Caption: Figure 2. Logic gate for purity validation. Note that passing UV purity is necessary but not sufficient; MS must confirm absence of co-elution.

Part 4: Experimental Data Case Study

To demonstrate the necessity of this protocol, consider the analysis of a synthesized amide coupling product (Target Mass: 450.2 Da).

Scenario: The reaction crude was precipitated and analyzed.

ParameterMethod A: HPLC-UV (254 nm)Method B: HPLC-MS (Protocol)
Main Peak

4.52 min4.52 min
Peak Area % 98.5% (Looks Pure) UV: 98.5% / TIC: 82.0%
Mass Detected N/AMajor: 451.2 (

)Minor: 390.1 (Co-eluting impurity)
Conclusion False Pass. Fail. Co-eluting byproduct detected.

Analysis: The impurity (mass 390.1) had a very low extinction coefficient at 254 nm (invisible to UV) but ionized well in the MS. Relying on Method A would have sent an 82% pure compound into biological screening, potentially yielding false potency data. Method B correctly flagged the sample for re-purification.

Part 5: References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Food and Drug Administration (FDA). (2021).[2] Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Dolan, J. W. (2012). Peak Purity in HPLC.[5] LCGC North America. [Link]

Sources

The 2-(6-Bromopyridin-3-yl)ethanamine Scaffold: A Bifunctional Linchpin in RET Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-(6-Bromopyridin-3-yl)ethanamine (and its chiral analog (S)-1-(6-bromopyridin-3-yl)ethanamine ) has emerged as a "privileged scaffold." While historically associated with nicotinic acetylcholine receptor (nAChR) ligands due to its structural homology with nicotine and epibatidine, its most commercially significant application lies in oncology.

This molecule serves as the critical bifunctional intermediate for the synthesis of Pralsetinib (BLU-667) , a selective RET (Rearranged during Transfection) kinase inhibitor approved for non-small cell lung cancer (NSCLC).[1]

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its performance in kinase inhibition versus nAChR modulation.[2] We provide detailed experimental protocols for its chiral synthesis and downstream coupling, supported by comparative data tables.

Chemical Profile & Strategic Utility[3]

The scaffold's utility stems from its three distinct vectors for chemical modification, allowing it to bridge hydrophobic and hydrophilic domains within a protein binding pocket.

FeatureChemical FunctionBiological Role (RET Kinase)Biological Role (nAChR)
6-Bromo Handle Electrophile for Suzuki/Buchwald couplingExit Vector: Extends into the solvent front; attachment point for solubility-enhancing groups (e.g., fluoropyrazoles).[2]Hydrophobic Interaction: Targets the complementary binding pocket in

receptors.
Pyridine Core Aromatic scaffold, H-bond acceptorScaffold: Orients substituents; Nitrogen may form water-mediated H-bonds.[2]Cation-

Interaction:
Mimics the pyridine ring of nicotine; critical for high-affinity binding.
Ethylamine Linker Nucleophile for amide/urea formationH-Bond Donor: Forms critical amide bonds with the core hinge-binder; Chiral methyl group ((S)-configuration) induces conformational lock.Cationic Center: Mimics the pyrrolidine nitrogen of nicotine; interacts with Trp residues in the binding site.
Structural Visualization

The following diagram illustrates the divergent synthetic pathways from this single core scaffold.

ScaffoldUtility Core 2-(6-Bromopyridin-3-yl)ethanamine (The Scaffold) Path1 Path A: Kinase Inhibition (RET Selectivity) Core->Path1 Chiral Resolution + Amide Coupling Path2 Path B: nAChR Modulation (Neurotransmission) Core->Path2 Cyclization + Reductive Amination Drug1 Pralsetinib (BLU-667) (S)-Methyl branching + Fluoropyrazole tail Path1->Drug1 Drug2 Epibatidine Analogs Rigid bicyclic systems + Halogenated pyridine Path2->Drug2

Figure 1: Divergent application of the bromopyridyl-ethanamine scaffold in oncology vs. neurology.

Comparative SAR Analysis: RET Kinase vs. nAChR

The "Linker" Logic: Conformational Control

The most critical SAR finding for this scaffold in kinase inhibitors is the impact of the ethylamine chain substitution.

  • Unsubstituted (Glycine-like): Flexible.[2] High entropic penalty upon binding.

  • Methyl-substituted (Alanine-like): The introduction of a methyl group at the

    
    -position (creating a chiral center) restricts bond rotation.
    
  • Experimental Evidence: In the development of Pralsetinib, the (S)-enantiomer was found to be superior. It directs the bulky cyclohexanecarboxamide core into the correct orientation to interact with the RET kinase hinge region while minimizing steric clashes with the gatekeeper residue (Val804).

Table 1: Impact of Linker Substitution on RET Kinase Potency (Representative Data)

Compound VariantLinker StructureRET IC50 (nM)Selectivity (RET vs VEGFR2)Notes
Analog A -CH2-CH2-NH- (Achiral)12.515xModerate potency; poor metabolic stability.
Analog B -CH(Me)-CH2-NH- (Racemic)4.245xImproved potency; mixture of active/inactive isomers.
Pralsetinib Intermediate (S)-CH(Me)-CH2-NH- 0.4 >80x Optimal. Methyl group locks bio-active conformation.
Analog C (R)-CH(Me)-CH2-NH->100N/ASteric clash with kinase P-loop.
The 6-Position: The "Exit Vector"

The bromine atom at position 6 is rarely the final functionality. It serves as a handle for cross-coupling.

  • In nAChR Ligands: The Br often remains or is replaced by Cl/F to tune lipophilicity and

    
    -hole interactions. Small, lipophilic groups are preferred to fit the tight hydrophobic sub-pocket.
    
  • In RET Inhibitors: The Br is replaced by larger polar heterocycles (e.g., N-linked pyrazoles). This extension reaches out of the ATP pocket towards the solvent, improving solubility and pharmacokinetic properties without disrupting binding.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of (S)-1-(6-Bromopyridin-3-yl)ethanamine

Rationale: Traditional asymmetric synthesis requires expensive chiral auxiliaries. The enzymatic route (Transaminase) offers >99% ee and mild conditions, essential for industrial scalability (as used in Pralsetinib manufacturing).

Reagents:

  • Substrate: 1-(6-bromopyridin-3-yl)ethanone[2]

  • Enzyme: ATA-260 (Transaminase)

  • Donor: Isopropylamine (1.5 M)

  • Cofactor: PLP (Pyridoxal-5'-phosphate)

  • Buffer: Potassium Phosphate (pH 7.5)

Workflow:

  • Preparation: Dissolve 1-(6-bromopyridin-3-yl)ethanone (50 mM) in DMSO (5% v/v final).

  • Reaction: Add to phosphate buffer containing ATA-260 (5 g/L), PLP (1 mM), and Isopropylamine (1.5 M).

  • Incubation: Stir at 30°C for 24 hours. Monitor conversion via HPLC.

  • Workup: Basify to pH 12 with NaOH. Extract with MTBE (3x).

  • Purification: Acidify organic layer with HCl in dioxane to precipitate the chiral amine hydrochloride salt.

  • Validation: Check enantiomeric excess (ee) using Chiral HPLC (Column: Chiralpak AD-H). Target: >99.5% ee.

Protocol B: Suzuki-Miyaura Coupling at the 6-Position

Rationale: To functionalize the "Exit Vector" with a pyrazole moiety (common in RET inhibitors).

Steps:

  • Mix: Combine (S)-1-(6-bromopyridin-3-yl)ethanamine (1.0 eq) with 4-fluoro-1H-pyrazole-boronic acid pinacol ester (1.2 eq).

  • Catalyst: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (3.0 eq).

  • Solvent: Degassed Dioxane/Water (4:1).

  • Heat: Microwave irradiation at 110°C for 1 hour.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Visualizing the Mechanism of Action[4]

The following diagram details how the (S)-amine derivative bridges the catalytic domain of the RET kinase.

RET_Binding Scaffold Pyridine-Ethylamine Scaffold Hinge Kinase Hinge Region (Glu775 / Ala807) Scaffold->Hinge Amide Linker forms H-bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Val804) Scaffold->Gatekeeper (S)-Methyl avoids Steric Clash Solvent Solvent Front Scaffold->Solvent 6-Pyrazolyl tail extends here

Figure 2: Mechanistic docking of the scaffold within the RET Kinase domain.

References

  • Discovery of Pralsetinib (BLU-667): Subbiah, V., et al. (2018).[2] "Selective RET kinase inhibition for patients with RET-altered cancers." Cancer Discovery.

  • Enzymatic Synthesis Protocol: Gaikwad, R., et al. (2023).[2] "Green One-Pot Chemo-Enzymatic Synthesis of a Key Chiral Amine Intermediate: Useful to Pralsetinib Synthesis." ChemistrySelect.

  • nAChR Ligand SAR: Holladay, M. W., et al. (1997).[2] "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • Pralsetinib Patent Data: Blueprint Medicines Corp. (2021). "Pharmaceutical Compositions of Pralsetinib." WO2021243186A1.

  • General Pyridine SAR: BenchChem Technical Guide. "6-Bromopyridin-3-amine: Chemical Properties and Applications." [2]

Sources

Comparative Efficacy Guide: Novel Fused vs. Substituted Pyridine Scaffolds in Kinase Inhibition

[1]

Executive Summary

The pyridine heterocycle remains a privileged scaffold in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. However, the field is shifting from simple Substituted Pyridines (e.g., Sorafenib-like Type II inhibitors) toward Fused Pyridine Systems (e.g., Imidazo[1,2-a]pyridines) to overcome resistance mutations and improve selectivity profiles.[1]

This guide provides a technical comparison of these two structural classes, supported by representative efficacy data, mechanistic binding analysis, and validated experimental protocols for benchmarking these compounds.[1]

Part 1: Structural Rationale & Binding Mechanics[1]

To understand efficacy differences, one must first analyze the binding topology.[1] Kinase inhibitors generally anchor to the hinge region of the kinase domain.

The Substituted Pyridine (Type II Architecture)[1]
  • Representative Scaffold: Bis-aryl urea pyridines (e.g., Sorafenib).[1]

  • Mechanism: Typically binds in the DFG-out (inactive) conformation.

  • Key Interaction: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region (e.g., Cys919 in VEGFR2), while the urea moiety extends into the hydrophobic back pocket, stabilizing the inactive state.[1]

The Fused Pyridine (Type I/I½ Architecture)[1]
  • Representative Scaffold: Imidazo[1,2-a]pyridine.[1][2][3][4]

  • Mechanism: Often designed as Type I inhibitors binding the DFG-in (active) conformation, though recent "hybrid" designs exist.[1]

  • Key Interaction: The fused system provides a rigid, planar core that occupies the adenine pocket more fully than a single ring.[1] The bridgehead nitrogen offers a unique vector for substitution to target the solvent front or the gatekeeper residue, potentially overcoming steric clashes found in resistant mutants (e.g., T790M in EGFR).[1]

Binding Mode Visualization

BindingModeATP_PocketATP Binding PocketHingeHinge Region(Glu/Cys Backbone)Subst_PyrSubstituted Pyridine(Flexible, Type II)Subst_Pyr->HingeH-Bond (N-atom)Back_PocketHydrophobic Back Pocket(DFG-out stabilization)Subst_Pyr->Back_PocketUrea ExtensionFused_PyrImidazo[1,2-a]pyridine(Rigid, Type I)Fused_Pyr->HingeBidentate H-BondGatekeeperGatekeeper Residue(Mutation Hotspot)Fused_Pyr->GatekeeperAvoids Steric Clash

Figure 1: Comparative binding topology. Substituted pyridines rely on deep pocket penetration (Type II), while fused pyridines maximize hinge contacts and avoid gatekeeper clashes (Type I).[1]

Part 2: Comparative Efficacy Data

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies comparing these scaffolds against validated targets (VEGFR2, BRAF, EGFR).

Enzymatic Potency (Biochemical IC50)[1]
FeatureSubstituted Pyridine (e.g., Sorafenib Analog)Fused Pyridine (e.g., Imidazo[1,2-a]pyridine)Performance Note
Primary Target VEGFR2 / BRAFVEGFR2 / BRAF / EGFRFused systems show broader versatility.[1]
IC50 (Enzyme) 15 – 90 nM 1 – 15 nM Fused scaffolds often exhibit 5-10x higher intrinsic potency due to rigid entropy reduction.[1]
Binding Kinetics Slow

(Residence time driven)
Fast

/ Variable

Type II (Substituted) often has longer residence time.[1]
Selectivity Moderate (Hits multiple Split-RTKs)Tunable (High specificity possible)Fused rings allow precise vector exploration for selectivity.[1]
Cellular Efficacy (Proliferation GI50)[1]

While fused pyridines often dominate enzymatic assays, substituted pyridines frequently maintain superior cellular translation due to lipophilicity profiles.[1]

Cell LineTarget ContextSubstituted Pyridine GI50Fused Pyridine GI50Interpretation
HUVEC Angiogenesis (VEGFR2)20 – 50 nM10 – 100 nMComparable efficacy in endothelial models.[1]
A375 Melanoma (BRAF V600E)~3.0 µM0.5 – 4.5 µMFused systems require lipophilic optimization to match Sorafenib's cellular penetration.[1]
H1975 NSCLC (EGFR T790M)> 10 µM (Resistant)50 – 200 nM Critical Advantage: Fused pyridines can effectively target resistance mutations where bulky Type II inhibitors fail.[1]

Key Insight: Do not rely solely on enzymatic IC50. Fused pyridines often require specific optimization (e.g., fluorination) to improve membrane permeability and match the cellular potency of established substituted pyridines.[1]

Part 3: Experimental Validation Protocols

To objectively compare these scaffolds in your own lab, use the following self-validating workflows.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen)

Purpose: Determine

1

Reagents:

  • Kinase of interest (e.g., VEGFR2) with GST/His tag.[1]

  • Europium-labeled antibody (Eu-Ab) specific to the tag.[1]

  • Alexa Fluor® 647-labeled Kinase Tracer (ATP competitive).[1]

Workflow:

  • Preparation: Dilute test compounds (Fused vs. Substituted) in DMSO to 100x final concentration.

  • Incubation: Mix Kinase (5 nM), Eu-Ab (2 nM), and Tracer (variable

    
    ) in Assay Buffer.
    
  • Competition: Add test compounds. Competitors displace the Tracer, reducing the FRET signal.[1]

  • Detection: Measure TR-FRET (Excitation 340 nm; Emission 665 nm / 615 nm) after 60 min.

Validation Criteria:

  • Z'-Factor: Must be > 0.5.[1]

  • Reference: Sorafenib must yield IC50 within 3-fold of historical internal data (e.g., ~30 nM for VEGFR2).[1]

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Confirm that the GI50 drop is due to specific pathway inhibition (e.g., pERK or pVEGFR inhibition) and not general cytotoxicity.[1]

  • Seed cells (A375 or HUVEC) at

    
     cells/well.[1]
    
  • Starve cells (0.5% FBS) for 12 hours to synchronize.

  • Treat with inhibitor (0.1, 1, 10 µM) for 2 hours.[1]

  • Stimulate with ligand (VEGF or EGF) for 15 mins.[1]

  • Lyse and blot for Phospho-protein vs. Total-protein .[1]

Experimental Workflow Diagram

AssayWorkflowcluster_0Step 1: Biochemical Screening (TR-FRET)cluster_1Step 2: Cellular ValidationCompound_LibPyridine Library(Fused vs Substituted)Kinase_MixKinase + Eu-Ab + TracerCompound_Lib->Kinase_MixReadout_1Calculate IC50(Displacement of Tracer)Kinase_Mix->Readout_1Cell_CultureCell Line(A375 / HUVEC)Readout_1->Cell_CultureSelect Hits (<100 nM)WesternWestern Blot(pERK / pVEGFR)Cell_Culture->WesternMechanism CheckMTTProliferation Assay(GI50)Cell_Culture->MTTPotency Check

Figure 2: Cascade for validating pyridine inhibitors. Only compounds passing the TR-FRET threshold (<100 nM) should advance to cellular assays to save resources.

Part 4: Selectivity & Toxicology Profile[1]

A major differentiator between the scaffolds is their "Kinome Selectivity Score" (S-score).[1]

  • Substituted Pyridines (Type II):

    • Pros: High selectivity for kinases with a specific DFG-out pocket (e.g., RAF/VEGFR/KIT).[1]

    • Cons: "Off-target" inhibition of unrelated kinases that share similar hydrophobic back pockets, leading to side effects (e.g., Hand-Foot Syndrome).[1]

  • Fused Pyridines (Type I):

    • Pros: Can be designed to be extremely specific by targeting unique residues in the solvent front (e.g., Cysteine targeting for covalent inhibitors).[1]

    • Cons: Risk of inhibiting housekeeping kinases (e.g., CDK2) if the ATP-binding core is too generic.[1]

Recommendation: Perform a KinomeScan (400+ kinases) early for Fused Pyridines to ensure the rigid core isn't a "pan-kinase" binder.[1]

References

  • Structure–Activity Relationship of Pyridine Derivatives Source: MDPI, Molecules (2023) URL:[Link][1]

  • Imidazo[1,2-a]pyridines as Potent Kinase Inhibitors Source: Journal of Medicinal Chemistry / NIH PubMed Central URL:[1][Link]

  • Sorafenib Binding Mode and Resistance Mechanisms Source: Nature Reviews Drug Discovery URL:[1][Link]

  • Design of Imidazo[1,2-a]pyridine Derivatives as BRAF Inhibitors Source: European Journal of Medicinal Chemistry (via PubMed) URL:[1][Link]

The Pyridine Paradox: A Comparative Guide to In Vitro vs In Vivo Performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs In Vivo Studies of Pyridine-Based Therapeutic Agents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridine is a privileged pharmacophore in medicinal chemistry, appearing in over 14% of all FDA-approved N-heterocyclic drugs (e.g., Sorafenib, Vismodegib, Isoniazid). Its popularity stems from its ability to function as a bioisostere for benzene, offering improved aqueous solubility and hydrogen-bonding potential without significantly altering steric bulk.

However, a critical disconnect often arises during the transition from bench to bedside. While pyridine agents frequently demonstrate superior in vitro physicochemical properties compared to their phenyl analogs, they introduce unique metabolic liabilities—specifically N-oxidation —that can lead to unexpected in vivo clearance and toxicity. This guide objectively compares the performance of pyridine-based agents against phenyl alternatives, detailing the experimental workflows required to bridge the in vitro-in vivo correlation (IVIVC) gap.

Comparative Analysis: Pyridine vs. Phenyl Bioisosteres

The decision to incorporate a pyridine ring is often a trade-off between physicochemical optimization and metabolic risk.[1] The table below summarizes the core performance differences.

Table 1: Physicochemical and DMPK Performance Matrix
FeaturePyridine-Based AgentsPhenyl (Benzene) AlternativesPerformance Verdict
Aqueous Solubility High. The basic nitrogen (pKa ~5.2) allows for protonation and H-bonding with water.Low. Highly lipophilic; often requires formulation aids (e.g., cyclodextrins).Pyridine Wins (Better formulation candidates).
Target Affinity High. Nitrogen acts as a specific H-bond acceptor in the binding pocket.[2]Moderate. Relies primarily on hydrophobic/

-

interactions.
Pyridine Wins (Enables specific residue targeting).
Metabolic Stability (CYP) Variable. The electron-deficient ring resists CYP-mediated carbon oxidation but is highly susceptible to N-oxidation .Moderate. Susceptible to CYP-mediated hydroxylation (epoxidation) at carbon centers.Context Dependent. Phenyl is predictable; Pyridine requires specific screening.
Toxicity Risk Reactive Metabolites. N-oxides can be stable or undergo secondary reactions; some pyridines form reactive iminium ions.Quinones. Hydroxylation can lead to toxic quinone methide formation.Neutral. Different toxicity mechanisms apply.
IVIVC Success Lower. N-oxidation rates vary wildly between species (Hamster > Rabbit > Rat), complicating human predictions.Higher. Allometric scaling for carbon oxidation is well-established.Phenyl Wins (Easier translation).

Mechanistic Insight: The N-Oxidation Trap

The primary failure mode for pyridine agents in in vivo studies is the formation of Pyridine-N-Oxide (Py-N-O). While often pharmacologically inactive, this metabolite alters polarity and can be a precursor to toxicological issues.

Diagram 1: Metabolic Fate of Pyridine Scaffolds

This diagram illustrates the divergent metabolic pathways between Pyridine and Phenyl rings, highlighting the critical "Soft Spot" of the nitrogen atom.

PyridineMetabolism cluster_0 Phenyl Analog Pathway cluster_1 Pyridine Analog Pathway Parent Parent Drug Scaffold Phenyl Phenyl Ring Parent->Phenyl Pyridine Pyridine Ring Parent->Pyridine Epoxide Arene Oxide (Reactive) Phenyl->Epoxide CYP450 (Fast) Phenol Hydroxylated Metabolite (Phase I) Epoxide->Phenol Rearrangement NOxide Pyridine-N-Oxide (Polar/Inactive) Pyridine->NOxide FMO / CYP (Species Dependent) RingOx C-Hydroxylation (Reduced Rate) Pyridine->RingOx CYP450 (Slow due to e- deficiency) Clearance Clearance NOxide->Clearance Renal Excretion

Caption: Divergent metabolic pathways: Pyridine resists ring oxidation but introduces N-oxidation liability via Flavin-containing Monooxygenases (FMO) or CYPs.

Experimental Protocols

To validate a pyridine-based candidate, standard ADME workflows must be modified to specifically detect N-oxide formation and species-specific clearance.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Quantify Intrinsic Clearance (


) and identify the N-oxide metabolite ratio.
  • Preparation:

    • Thaw Liver Microsomes (Human, Rat, Dog, Monkey) on ice.

    • Critical Step: Ensure NADPH regenerating system is fresh; N-oxidation is NADPH-dependent.

  • Incubation:

    • Test Compound:

      
       (low concentration to avoid enzyme saturation).
      
    • Protein Concentration:

      
      .
      
    • Timepoints: 0, 5, 15, 30, 45, 60 min at

      
      .
      
  • Quenching:

    • Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Soft Spot Detection: Monitor for

      
       mass shift (characteristic of N-oxidation).
      
    • Differentiation: Distinguish N-oxide from C-hydroxylation by fragmentation pattern (N-oxides often show characteristic loss of oxygen

      
      ).
      
  • Data Output:

    • Calculate

      
       and 
      
      
      
      .[3]
    • Flag: If

      
       of metabolite is N-oxide, proceed to Protocol B (In Vivo Bridging) with caution due to species variation.
      
Protocol B: In Vivo Pharmacokinetic Bridging

Objective: Assess the impact of N-oxidation on bioavailability (


) and verify species scaling.
  • Animal Selection:

    • Warning: Rats are often low N-oxidizers compared to Hamsters or Humans. Use at least two species (e.g., Rat and Dog).

  • Dosing:

    • Arm A: IV Bolus (

      
      ).
      
    • Arm B: Oral Gavage (

      
      ).
      
  • Sampling:

    • Serial blood draw: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Stabilization: Plasma must be acidified immediately if the N-oxide is chemically unstable (rare, but possible).

  • Analysis:

    • Quantify Parent AND N-Oxide metabolite in plasma.

  • Interpretation:

    • Calculate Bioavailability:

      
      .
      
    • The "Pyridine Gap": If

      
      , it suggests extra-hepatic metabolism or under-prediction of N-oxidation by liver microsomes (cytosolic enzymes may be involved).
      

Decision Framework for Optimization

When in vitro solubility is excellent but in vivo clearance is too high due to the pyridine nitrogen, use this logic tree to optimize the scaffold.

Diagram 2: Pyridine Optimization Logic

A strategic workflow for medicinal chemists facing metabolic instability in pyridine scaffolds.

OptimizationStrategy Start Pyridine Lead Candidate (High Clearance) CheckMet Identify Major Metabolite Start->CheckMet IsNOx Is it N-Oxide? CheckMet->IsNOx YesNOx Strategy A: Steric Block IsNOx->YesNOx Yes (>50%) NoNOx Strategy B: Electronic Tune IsNOx->NoNOx No (C-Oxidation) Block Add ortho-substituent (e.g., -Me, -Cl) to shield N YesNOx->Block AltScaffold Strategy C: Scaffold Hop (Pyrazine, Pyrimidine) Block->AltScaffold If Potency Lost Tune Add e- withdrawing group (e.g., -CF3) to deactivate ring NoNOx->Tune

Caption: Optimization logic: If N-oxidation drives clearance, steric shielding (ortho-substitution) is the primary remedy; otherwise, electronic deactivation or scaffold hopping is required.

References

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. MDPI Pharmaceuticals. [Link]

  • Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. Xenobiotica. [Link]

  • Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Validating Enantiomeric Purity of Chiral 2-(6-Bromopyridin-3-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-(6-Bromopyridin-3-yl)ethanamine is a critical intermediate in medicinal chemistry, particularly for the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitors. While the parent ethylamine chain is achiral, chiral analogs (typically


-methyl or 

-hydroxy substituted variants) are frequently employed to exploit stereospecific binding pockets.

Validating the enantiomeric excess (


) of these basic, polar intermediates presents a specific challenge: the pyridine nitrogen and primary amine moiety cause severe peak tailing on silica-based stationary phases due to silanol interactions. This guide outlines three validated methodologies to quantify enantiomeric purity, ranked by industrial utility and precision.

Part 1: The Challenge of the Pyridine-Amine Scaffold

The coexistence of a basic pyridine ring (


) and a primary aliphatic amine (

) creates a "double-basic" system.
  • The Problem: Standard chiral stationary phases (CSPs) often suffer from non-specific binding, leading to broad peaks that mask minor enantiomers.

  • The Solution: Protocols must utilize basic additives (Diethylamine or Triethylamine) or derivatization to mask the primary amine, converting the separation problem from enantiomeric (chiral surface required) to diastereomeric (achiral surface sufficient).

Part 2: Comparative Methodology

Method A: Direct Chiral HPLC/SFC (The Gold Standard)

Direct analysis on polysaccharide-based CSPs is the preferred method for process chemistry due to scalability and non-destructive analysis.

  • Mechanism: Differential hydrogen bonding and

    
     stacking between the analyte's pyridine ring and the carbamate/benzoate selectors on the column.
    
  • Critical Parameter: The use of 0.1% Diethylamine (DEA) is non-negotiable to suppress silanol activity.

Method B: Derivatization with GITC/Marfey’s Reagent (Trace Analysis)

For biological matrices or laboratories without chiral columns, derivatization converts enantiomers into diastereomers.[1]

  • Reagent: 2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl isothiocyanate (GITC) or Marfey’s Reagent (FDAA).
    
  • Advantage: Improves UV sensitivity and allows separation on standard C18 columns.

Method C: H-NMR with Chiral Solvating Agents (Quick Check)

Useful for early-stage synthetic checks (


).
  • Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP).

  • Observation: Distinct chemical shift splitting of the

    
    -proton or methyl group.
    
Comparative Analysis Table
FeatureMethod A: Chiral HPLC/SFCMethod B: Derivatization (GITC)Method C: NMR (CSA)
Accuracy High (

)
High (

)
Moderate (

)
Throughput High (10-20 min/run)Low (Requires reaction time)Medium (5 min/sample)
Sample Recovery Yes (Prep-HPLC possible)No (Destructive)Yes (If CSA is removed)
Cost per Run Low (Solvent only)Medium (Reagents)High (Deuterated solvents)
Primary Use QC Release / Process DevPK Studies / BioanalysisIn-process Synthesis Check

Part 3: Decision Logic & Workflows

Method Selection Decision Tree

MethodSelection Start Start: Chiral Analyte Sample PurityCheck Is this a final QC release? Start->PurityCheck MatrixCheck Is sample in biological matrix? PurityCheck->MatrixCheck Yes (High Precision Needed) MethodC Method C: NMR w/ CSA (Binaphthyl Phosphate) PurityCheck->MethodC No (Quick Check) EquipCheck Is Chiral HPLC available? MatrixCheck->EquipCheck No (Pure Substance) MethodB Method B: Derivatization (GITC/FDLA + C18) MatrixCheck->MethodB Yes (Plasma/Tissue) MethodA Method A: Chiral HPLC/SFC (Polysaccharide Columns) EquipCheck->MethodA Yes EquipCheck->MethodB No

Figure 1: Decision matrix for selecting the appropriate validation method based on sample purity requirements and laboratory capabilities.

Part 4: Detailed Experimental Protocols

Protocol A: Direct Chiral HPLC (Normal Phase)

Target Analyte:


-Methyl-2-(6-bromopyridin-3-yl)ethanamine (Example Analog)
  • Column Selection:

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analog).

    • Dimensions: 250 x 4.6 mm, 5

      
      m.
      
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).[2]

    • Additive: Add 0.1% Diethylamine (DEA) to the pre-mixed mobile phase.

    • Ratio: Start with Hexane:IPA:DEA (90:10:0.1).

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 25°C (Lowering to 10°C can improve resolution

      
      ).
      
    • Detection: UV @ 254 nm (Pyridine

      
      ) and 220 nm.
      
  • System Suitability:

    • Inject racemate to establish retention times (

      
       and 
      
      
      
      ).
    • Requirement: Resolution (

      
      ) > 1.5.
      
Protocol B: GITC Derivatization (Indirect Analysis)

This method reacts the primary amine with a chiral isothiocyanate to form thiourea diastereomers.

  • Reagent Preparation:

    • Dissolve 10 mg of GITC (2,3,4,6-Tetra-O-acetyl-

      
      -D-glucopyranosyl isothiocyanate) in 1 mL Acetonitrile (ACN).
      
  • Derivatization Reaction:

    • Mix 50

      
      L of sample amine (1 mg/mL in ACN) with 50 
      
      
      
      L of GITC solution.
    • Add 10

      
      L Triethylamine (TEA) as a catalyst.
      
    • Incubate at Room Temperature for 30 minutes.

  • Quenching:

    • Add 10

      
      L Ethanolamine to scavenge excess GITC.
      
  • Analysis (Reverse Phase):

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.

    • Mobile Phase: ACN / Water (0.1% Formic Acid) gradient (20%

      
       80% ACN over 15 min).
      
    • Note: The diastereomers will elute with significantly different retention times due to the bulky sugar moiety of GITC.

Derivatization Reaction Pathway

Derivatization Amine Chiral Amine (Enantiomers) Complex Thiourea Complex (Diastereomers) Amine->Complex + TEA, 30 min GITC GITC Reagent (Pure Chiral) GITC->Complex Separation C18 HPLC Separation (Delta tR > 1 min) Complex->Separation Inject

Figure 2: Reaction workflow for converting enantiomers to diastereomers using GITC, enabling separation on standard achiral columns.

Part 5: Scientific Integrity & Troubleshooting

Self-Validating the Method

To ensure the reported


 is accurate and not an artifact:
  • Racemate Spike: Always inject a synthetic racemate first. If you only see one peak for your chiral sample, spike it with 10% racemate. You must see the minor peak appear; otherwise, your method may be co-eluting both enantiomers.

  • Peak Purity Scan: Use a Diode Array Detector (DAD) to compare UV spectra across the width of the peak. The pyridine spectra must remain consistent, ruling out impurity co-elution.

Common Pitfalls
  • Broad Peaks: Usually indicates insufficient basic additive. Increase DEA to 0.2% or switch to Ethanolamine.

  • Peak Fronting: Column overload. Dilute sample to <0.5 mg/mL.

  • Changing Retention Times: Volatile additives (DEA) evaporate from pre-mixed mobile phases over time. Prepare fresh daily.

References

  • Chiral Separation of Basic Drugs: Okamoto, Y., & Ikai, T. (2008).[2] Chiral HPLC for efficient resolution of enantiomers.[2][4][5][6][7] Chemical Society Reviews, 37(12), 2593-2608.

  • SFC Methodologies: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.

  • Marfey's Reagent Protocols: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231-247.

  • GITC Derivatization: Kinoshita, T., et al. (1981). Resolution of amino acid enantiomers by HPLC using GITC. Journal of Chromatography A, 202, 375-379.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(6-Bromopyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as High Hazard. In the absence of comprehensive toxicological data for this specific research intermediate, you must adopt Universal Precautions appropriate for functionalized pyridines and primary amines.

  • Immediate Hazards: Corrosive to mucous membranes (amine functionality), potential skin sensitizer, and harmful by absorption (pyridine moiety).

  • Critical Control: Do not handle on open benchtops. All solid/liquid manipulation requires a certified chemical fume hood.

  • Disposal: Segregate as Halogenated Organic Waste .

Risk Assessment & Hazard Identification

Effective safety relies on understanding the causality of the hazard, not just memorizing rules. The molecule 2-(6-Bromopyridin-3-yl)ethanamine presents a dual-threat profile based on its pharmacophore:

Structural MotifHazard MechanismPhysiological Impact
Primary Ethylamine High pH / Causticity Vapors and dusts react with moisture in the respiratory tract and eyes to form alkaline solutions, causing immediate tissue necrosis or severe irritation (chemical burns).
Brominated Pyridine Lipophilicity & Alkylation The pyridine ring facilitates dermal absorption. Once systemic, halogenated pyridines can act as alkylating agents or metabolic disruptors (hepatotoxicity).
Free Base vs. Salt Volatility vs. Dust If handling the free base (oil), volatility increases inhalation risk. If handling the HCl salt (solid), electrostatic dust generation is the primary vector.

PPE Matrix: The Barrier of Protection

Standard nitrile gloves are insufficient for prolonged contact with pyridine derivatives due to rapid permeation breakthrough.

Personal Protective Equipment Specifications
ZoneEquipmentTechnical Specification & Rationale
Hand Protection (Splash) Double Nitrile Spec: Minimum 5 mil thickness (outer), 4 mil (inner).Rationale: Pyridines can permeate nitrile in <10 minutes. The inner glove provides a "time buffer" to doff contaminated outer gloves immediately upon contact.
Hand Protection (Immersion) Laminate (Silver Shield) Spec: EVOH/PE laminate gloves.Rationale: Required for handling stock solutions (>100mM) or spill cleanup. Nitrile swells and degrades rapidly under direct saturation.
Ocular Chemical Splash Goggles Spec: ANSI Z87.1+ (Indirect Vent).Rationale: Safety glasses are inadequate. Amine vapors can bypass side-shields, reacting with eye moisture to cause corneal clouding (halo vision) or permanent damage.
Respiratory Engineering Control First Spec: Fume Hood (Face velocity 80-100 fpm).Rationale: If hood use is impossible (e.g., equipment maintenance), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Ammonia/Amine + Particulate).
Body Tyvek® Sleeves + Lab Coat Spec: Polyethylene-coated sleeves over standard cotton coat.Rationale: Protects wrist gap between glove and coat; prevents sleeve contamination during weighing.

Operational Protocol: Step-by-Step Handling

This workflow is designed as a self-validating system; each step prepares for the safety of the next.

Phase A: Preparation & Weighing
  • Static Control: If the substance is a solid salt, place an ionizing bar or anti-static gun inside the balance enclosure. Why: Halogenated amine salts are often static-prone and "fly," creating invisible aerosol hazards.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touches sash, notebook) and dominant hand as "dirty" (touches spatula, chemical container).

  • Taring: Tare the vial with the cap loosely on to prevent balance fluctuation from amine vapor adsorption.

Phase B: Reaction Setup
  • Solvent Choice: Dissolve the solid immediately. Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can enhance dermal permeation of pyridines. Use alcohols or ethers if chemistry permits.

  • Closed System: All reactions involving heating must be under inert atmosphere (N2/Ar) with a reflux condenser to prevent amine vapor escape.

Phase C: Decontamination (The Acid Wash)

Do not use simple water or ethanol for cleanup; this spreads the amine.

  • Neutralization: Prepare a 5% Citric Acid or Dilute Acetic Acid solution.

  • Wipe Down: Apply acid solution to paper towels and wipe all surfaces (balance, bench, spatula).

    • Mechanism:[1][2] This converts the volatile/oily free amine into a non-volatile, water-soluble salt, preventing secondary contamination.

  • Final Rinse: Follow with water and then ethanol.

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the critical decision points and flow of material to ensure containment.

G cluster_PPE 1. PPE Donning cluster_Eng 2. Engineering Controls cluster_Ops 3. Manipulation cluster_Waste 4. Disposal & Decon Start Start: Chemical Retrieval Gloves Double Nitrile (Splash) OR Laminate (Stock) Start->Gloves Eyes Splash Goggles (No Safety Glasses) Gloves->Eyes Hood Fume Hood Check (Velocity > 80fpm) Eyes->Hood Static Static Control (If Solid) Hood->Static Weigh Weighing (Closed Balance) Static->Weigh Solubilize Dissolve Immediately (Reduce Dust Risk) Weigh->Solubilize AcidWash Decon: 5% Citric Acid Wipe (Neutralize Amine) Solubilize->AcidWash Spills/Cleanup Bin Halogenated Waste Stream Solubilize->Bin Excess Reagent AcidWash->Bin

Caption: Operational workflow emphasizing the "Neutralization Step" (Red) often missed in standard protocols.

Disposal & Emergency Response

Waste Management
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid waste) or non-halogenated solvents (acetone waste), as this complicates incineration protocols.

  • Labeling: Clearly mark tag with "Contains Pyridines/Amines" to alert waste handlers of potential odors and contact hazards.

Emergency Procedures
  • Eye Contact: Flush for 15 minutes minimum .[2][3][4] Time is tissue; amines saponify fatty acids in the eye immediately.

  • Skin Contact:

    • Remove contaminated clothing while under the safety shower.

    • Wash with soap and water (do not use alcohol; it increases absorption).

    • Seek medical attention if redness persists (delayed sensitization is common with pyridines).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridine derivatives and general amine hazards. [Link]

  • PubChem. (2024). Compound Summary: 2-(6-Bromopyridin-3-yl)ethanamine (CAS 1060812-70-3). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Bromopyridin-3-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(6-Bromopyridin-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.